Product packaging for Niobium--vanadium (1/2)(Cat. No.:CAS No. 57455-59-1)

Niobium--vanadium (1/2)

Cat. No.: B15465010
CAS No.: 57455-59-1
M. Wt: 194.789 g/mol
InChI Key: GZLWLOWDYNADSP-UHFFFAOYSA-N
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Description

Niobium--vanadium (1/2) is a useful research compound. Its molecular formula is NbV2 and its molecular weight is 194.789 g/mol. The purity is usually 95%.
BenchChem offers high-quality Niobium--vanadium (1/2) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Niobium--vanadium (1/2) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula NbV2 B15465010 Niobium--vanadium (1/2) CAS No. 57455-59-1

Properties

CAS No.

57455-59-1

Molecular Formula

NbV2

Molecular Weight

194.789 g/mol

IUPAC Name

niobium;vanadium

InChI

InChI=1S/Nb.2V

InChI Key

GZLWLOWDYNADSP-UHFFFAOYSA-N

Canonical SMILES

[V].[V].[Nb]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Fundamental Properties of Niobium-Vanadium (NbV) Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the fundamental properties of Niobium-Vanadium (NbV) binary alloys, intended for researchers, scientists, and professionals in materials science and drug development. The document synthesizes key data on the structural, mechanical, superconducting, and electronic properties of NbV compounds, supported by detailed experimental methodologies and theoretical calculations.

Structural Properties

Niobium and Vanadium form a continuous solid solution with a body-centered cubic (BCC) crystal structure across all compositions.[1] This complete miscibility is a result of their similar atomic radii, crystal structure, and electronegativity.

The crystal structure of the Nb-V system is consistently BCC. The lattice parameter of the alloy varies linearly with the atomic concentration of the constituent elements, following Vegard's law. It decreases as the concentration of Vanadium, which has a smaller atomic radius than Niobium, increases.[1] First-principles calculations based on Density Functional Theory (DFT) have been employed to determine the ground-state properties of NbV alloys, confirming the stability of the BCC structure.[2][3]

Vanadium Content (at.%)Lattice Parameter (Å)Reference
0 (Pure Nb)~3.30[1]
53.28 (Calculated)[4]
50Not Specified
100 (Pure V)~3.03[1]

Table 1: Lattice Parameter of Niobium-Vanadium Alloys. This table summarizes the lattice parameter of NbV alloys at different compositions.

Mechanical Properties

The mechanical properties of NbV alloys, such as hardness and tensile strength, are influenced by solid solution strengthening. The introduction of vanadium atoms into the niobium lattice, and vice versa, creates lattice strain that impedes dislocation motion, thereby increasing the material's strength.

The hardness of Nb-V alloys generally increases with the addition of the alloying element. Micro-Vickers hardness measurements on an Fe-based ODS alloy showed an 18% increase in hardness with the addition of niobium and vanadium.[6] In another study, the hardness of Nb-V alloys was observed to increase linearly with the vanadium content.[7]

Alloy CompositionVickers Hardness (HV)Reference
Fe-based ODS alloy122[6]
Fe-based ODS alloy with Nb and V143[6]
Al₁₅Ti₄₀Nb₂₅V₂₀4.3 GPa (Nanoindentation)[5]
Pure Niobium870–1320 MPa[8]

Table 2: Hardness of Niobium-Vanadium Containing Alloys. This table presents hardness data for various alloys containing Niobium and Vanadium.

Binary Nb-V alloys exhibit a peak in tensile strength at 1100°C within the composition range of 25 to 40 at.% Vanadium.[9] The addition of small amounts of other elements, such as titanium, can further enhance the tensile strength.[9]

Alloy CompositionTest TemperatureYield Strength (MPa)Ultimate Tensile Strength (MPa)Elongation (%)Reference
Nb-25VRoom Temperature---[9]
Nb-40V1100°C-Peak Strength-[9]
Fe-28Mn-7Al-C with Nb-VRoom Temperature-940-[10]

Table 3: Tensile Properties of Niobium-Vanadium Containing Alloys. This table summarizes available tensile property data for alloys containing Niobium and Vanadium.

First-principles calculations have been utilized to determine the elastic constants of the bcc V-Nb system at high pressures.[11] These calculations provide insights into the mechanical stability and stiffness of the alloys.

PropertyValueReference
Shear Elastic Constants (C₄₄, C')Softening at ~0.5 Mbar for Nb[11]

Table 4: Calculated Elastic Properties of the Nb-V System. This table presents calculated elastic properties of the Niobium-Vanadium system under pressure.

Superconducting Properties

Niobium and Vanadium are both elemental superconductors, and their alloys exhibit interesting superconducting behavior. The superconducting transition temperature (Tc) of Nb-V alloys shows a broad minimum as a function of composition.[12]

The transition temperature of the Nb-V system varies non-monotonically with composition, reaching a minimum value between the Tc of pure Nb (9.25 K) and pure V (5.4 K).[12][13] This behavior is attributed to a weakening of the electron-phonon interaction parameter.[12] In high-entropy alloys containing Nb and V, the Tc is also influenced by the overall valence electron concentration.[14]

Alloy SystemCompositionTransition Temperature (Tc) (K)Reference
Nb-V binaryVariesBroad minimum[12]
NbTaTiZr-based HEAC5 (with Hf)7.12[14]
NbTaTiZr-based HEAC6 (with V)5.09[14]

Table 5: Superconducting Transition Temperatures of Nb-V Containing Alloys. This table provides a summary of the superconducting transition temperatures for various alloys containing Niobium and Vanadium.

Type II superconductors, such as Nb and V, are characterized by an upper critical field (Hc2) above which superconductivity is suppressed.[15] While specific data for the binary NbV alloy is limited, studies on related systems provide some insights. For instance, Nb₃Ga, a related binary alloy, has an Hc2 in excess of 30 T. The critical current density (Jc) is another crucial parameter for practical superconducting applications.

Electronic Properties

The electronic structure, particularly the density of states (DOS) at the Fermi level, plays a critical role in determining the physical properties of NbV alloys, including their superconducting and mechanical behavior.

First-principles calculations have been performed to investigate the electronic structure of NbV alloys.[2][3][16] These studies provide detailed information about the total and projected density of states, which is crucial for understanding the bonding characteristics and stability of the alloys. The DOS at the Fermi level is a key factor in the McMillan theory of superconductivity, which relates it to the electron-phonon coupling constant and the superconducting transition temperature.[12] The analysis of DOS in the Cr-Mo-Nb-V system has been used to correlate electronic structure with intrinsic ductility.[17]

Experimental Protocols

This section outlines the typical experimental methodologies used for the synthesis and characterization of Niobium-Vanadium alloys.

Arc Melting: This is a common technique for producing NbV alloys.

  • High-purity niobium and vanadium metals are weighed in the desired stoichiometric ratio.

  • The metals are placed in a water-cooled copper hearth within a vacuum or inert gas (e.g., argon) chamber.[18]

  • A non-consumable tungsten electrode is used to strike an arc, melting the metals.

  • To ensure homogeneity, the resulting ingot is typically flipped and re-melted multiple times.[19]

Powder Metallurgy: This method involves the consolidation of metal powders.

  • Elemental powders of niobium, vanadium, and other alloying elements are mixed in the desired proportions.

  • The powder mixture is subjected to mechanical alloying, for instance, in a planetary ball mill, to achieve a homogeneous composition.[6]

  • The mechanically alloyed powder is then compacted, for example, by magnetic pulsed compaction.[6]

  • Finally, the compacted powder is sintered at high temperatures in an inert atmosphere or vacuum to form a dense solid.[20]

experimental_workflow cluster_synthesis Synthesis start Weighing of Pure Metals arc_melting Arc Melting start->arc_melting powder_metallurgy Powder Metallurgy start->powder_metallurgy homogenization Homogenization Annealing arc_melting->homogenization powder_metallurgy->homogenization end_synthesis NbV Alloy homogenization->end_synthesis

A simplified workflow for the synthesis of NbV alloys.

X-ray Diffraction (XRD): XRD is used to determine the crystal structure and lattice parameters of the alloys.

  • A small, flat sample of the NbV alloy is prepared.

  • The sample is mounted in an X-ray diffractometer.

  • The sample is irradiated with monochromatic X-rays at various angles (2θ).

  • The diffracted X-rays are detected, and the resulting diffraction pattern is analyzed to identify the crystal phases present and calculate the lattice parameters.[20][21]

Scanning Electron Microscopy (SEM): SEM is employed to examine the microstructure of the alloys.

  • The alloy sample is cut, mounted, and polished to a mirror finish.

  • The polished surface may be etched to reveal microstructural features like grain boundaries.

  • The sample is placed in the SEM chamber, and a focused beam of electrons is scanned across the surface.

  • The signals produced by the electron-sample interaction (e.g., secondary electrons, backscattered electrons) are used to form an image of the microstructure.[6]

  • Energy-dispersive X-ray spectroscopy (EDS) can be used in conjunction with SEM to determine the elemental composition of different phases.[6]

Mechanical Testing:

  • Hardness Testing: Micro-Vickers or nanoindentation tests are performed by pressing a diamond indenter into the polished surface of the sample with a known load and measuring the size of the resulting indentation.[6][19]

  • Tensile Testing: A standardized dog-bone-shaped specimen is pulled in a universal testing machine until it fractures. The applied load and the elongation of the specimen are recorded to determine properties like yield strength, ultimate tensile strength, and ductility.[22]

Superconducting Property Measurement:

  • SQUID Magnetometry: A Superconducting Quantum Interference Device (SQUID) magnetometer is used to measure the magnetic properties of the material as a function of temperature and applied magnetic field. This allows for the determination of the superconducting transition temperature (Tc) and the critical fields (Hc1 and Hc2).

characterization_workflow cluster_characterization Characterization sample NbV Alloy Sample xrd X-ray Diffraction (XRD) sample->xrd sem Scanning Electron Microscopy (SEM/EDS) sample->sem mech_test Mechanical Testing (Hardness, Tensile) sample->mech_test squid SQUID Magnetometry sample->squid crystal_structure Crystal Structure Lattice Parameter xrd->crystal_structure microstructure Microstructure Composition sem->microstructure mech_props Hardness Tensile Properties mech_test->mech_props superconducting_props Tc, Hc2, Jc squid->superconducting_props

A flowchart illustrating the characterization of NbV alloys.

Logical Relationships and Theoretical Modeling

First-principles calculations based on DFT are a powerful tool for predicting and understanding the fundamental properties of materials like NbV alloys.

theoretical_workflow cluster_dft First-Principles Calculations (DFT) input Atomic Positions Crystal Structure dft_calc DFT Calculation (e.g., VASP) input->dft_calc ground_state Ground State Energy Optimized Structure dft_calc->ground_state electronic_structure Electronic Band Structure Density of States (DOS) dft_calc->electronic_structure elastic_props Elastic Constants dft_calc->elastic_props

References

In-Depth Technical Guide: Synthesis and Characterization of Niobium-Vanadium (Nb-V) Alloys

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Niobium-Vanadium (Nb-V) alloys, with a focus on compositions approaching a 1:2 Nb:V atomic ratio. This document details the common fabrication methods, in-depth characterization protocols, and expected material properties, offering a foundational resource for researchers in materials science and related fields.

Introduction to Niobium-Vanadium Alloys

Niobium (Nb) and Vanadium (V) are refractory metals known for their high melting points and excellent strength at elevated temperatures. When alloyed, they form a complete solid solution with a body-centered cubic (BCC) crystal structure across all compositions.[1] This continuous solid solution without the formation of intermetallic phases makes the Nb-V system a model for studying fundamental strengthening mechanisms in refractory alloys.[2] The properties of Nb-V alloys can be tailored through control of composition and processing, making them of interest for applications in high-temperature structural components, nuclear reactors, and as biocompatible materials.[3][4]

Synthesis of Nb-V Alloys

The primary method for synthesizing high-purity Nb-V alloys is vacuum arc melting. This technique is well-suited for refractory metals due to its ability to achieve the high temperatures necessary for melting and to control the atmospheric purity, preventing oxidation.[3]

Experimental Protocol: Vacuum Arc Melting

Objective: To produce a homogeneous Nb-V alloy ingot with a target composition.

Materials and Equipment:

  • High-purity Niobium (Nb) and Vanadium (V) metals (typically >99.95% purity)

  • Vacuum arc melting furnace with a non-consumable tungsten electrode

  • Water-cooled copper crucible

  • High-purity argon gas

  • Vacuum pump system

Procedure:

  • Material Preparation: Calculate the required mass of Nb and V for the desired atomic ratio (e.g., for a Nb-50at%V alloy). Clean the surfaces of the metal pieces to remove any oxides or contaminants.

  • Furnace Preparation: Place the weighed Nb and V pieces into the copper crucible of the arc melter.

  • Evacuation and Purging: Seal the furnace chamber and evacuate it to a high vacuum (typically < 10⁻⁴ mbar). Backfill the chamber with high-purity argon gas and repeat this process several times to ensure a clean, inert atmosphere.

  • Melting: Strike an electric arc between the tungsten electrode and the raw materials to melt them. The intense heat of the arc will create a molten pool.[3]

  • Homogenization: To ensure a homogenous distribution of the elements, the resulting ingot should be flipped and re-melted multiple times (typically 3-5 times).

  • Solidification: After the final melting cycle, extinguish the arc and allow the ingot to solidify in the water-cooled copper crucible.

  • Post-Melting Processing: The as-cast ingot can then be subjected to further thermomechanical processing, such as homogenization annealing at high temperatures (e.g., 1200°C) followed by quenching, to achieve a more uniform microstructure.[5]

Characterization of Nb-V Alloys

A comprehensive characterization of the synthesized Nb-V alloys is crucial to understand their structure-property relationships. This typically involves microstructural analysis, phase identification, and mechanical property evaluation.

Data Presentation: Mechanical Properties

While specific, tabulated data for binary Nb-V alloys at a 1:2 ratio is not extensively available in open literature, the following table presents representative mechanical properties of more complex Nb-containing refractory alloys. This data provides a valuable reference for the expected range of properties in the Nb-V system.

Alloy Composition (at.%)Processing ConditionYield Strength (MPa)Ultimate Tensile Strength (MPa)Elongation (%)Reference
NbTiVZrAs-cast, heat-treated~967 (Room Temp.)-~50 (Compressive)[5]
Nb₀.₅TiVZrAs-cast, heat-treated~1025 (Room Temp.)->50 (Compressive)[5]
NbTiVAs-cast, heat-treated~960 (Room Temp.)-~50 (Compressive)[5]
Mo₃₀Nb₃₀V₃₀Ti₁₀As-cast1440 ± 40 (Compressive)--[6]
Mo₂₅Nb₂₅V₂₅Ti₂₅As-cast1210 ± 36 (Compressive)--[6]
Experimental Protocols for Characterization

Objective: To identify the crystal structure and phases present in the Nb-V alloy.

Procedure:

  • Sample Preparation: A small section of the alloy is cut and the surface is ground and polished to be flat and smooth. For more accurate analysis of lattice parameters, the sample can be prepared as a fine powder.

  • Instrument Setup: The sample is mounted in an X-ray diffractometer. The X-ray source (commonly Cu Kα) and detector are positioned to scan a range of 2θ angles.

  • Data Acquisition: The sample is irradiated with the X-ray beam while the detector rotates around it, recording the intensity of the diffracted X-rays at each angle.

  • Data Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) is analyzed. The positions of the diffraction peaks are used to determine the crystal structure and lattice parameters by applying Bragg's Law. The pattern is compared to standard diffraction patterns from databases (e.g., ICDD) to confirm phase identification.[1]

Objective: To observe the microstructure and determine the elemental composition and distribution.

Procedure:

  • Sample Preparation: A representative sample of the alloy is mounted in a conductive resin, followed by grinding and polishing to a mirror-like finish. The sample is then cleaned ultrasonically.

  • Imaging: The prepared sample is placed in the SEM chamber. A focused beam of electrons is scanned across the surface. The interaction of the electron beam with the sample generates signals (secondary and backscattered electrons) that are used to create high-resolution images of the surface topography and compositional contrast.

  • Elemental Analysis (EDS): The electron beam also excites the atoms in the sample, causing them to emit characteristic X-rays. The EDS detector measures the energy of these X-rays to identify the elements present and their relative abundance. This can be done for a specific point, along a line, or over an entire area (mapping) to visualize the elemental distribution.

Objective: To perform high-resolution microstructural analysis, including the study of crystal defects.

Procedure:

  • Sample Thinning: A thin slice (less than 100 µm) is cut from the bulk alloy. A 3 mm disc is then punched from this slice.

  • Dimpling: The disc is mechanically thinned in the center using a dimple grinder to a thickness of a few micrometers.

  • Final Thinning: The dimpled disc is further thinned to electron transparency (typically <100 nm) using ion milling. This process uses energetic ions to sputter material from the sample.

  • Imaging and Analysis: The prepared thin foil is placed in the TEM. A high-energy electron beam is transmitted through the sample. The interaction of the electrons with the material forms an image on a detector. Different imaging modes (bright-field, dark-field) and diffraction techniques can be used to analyze the crystal structure, grain size, and dislocations.

Objective: To determine the mechanical properties of the alloy, such as yield strength, ultimate tensile strength, and ductility.

Procedure (based on ASTM E8):

  • Specimen Preparation: A standardized "dog-bone" shaped tensile specimen is machined from the alloy ingot according to ASTM E8 specifications. The dimensions, especially the gauge length and cross-sectional area, are precisely measured.

  • Test Setup: The specimen is mounted securely in the grips of a universal testing machine. An extensometer is attached to the gauge section to accurately measure strain.

  • Testing: A uniaxial tensile load is applied to the specimen at a constant strain rate. The load and the corresponding elongation are continuously recorded until the specimen fractures.

  • Data Analysis: The load-elongation data is converted into a stress-strain curve. From this curve, key mechanical properties are determined:

    • Yield Strength: The stress at which the material begins to deform plastically.

    • Ultimate Tensile Strength: The maximum stress the material can withstand.

    • Elongation: The percentage increase in gauge length after fracture, a measure of ductility.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_processing Processing cluster_characterization Characterization raw_materials High-Purity Nb & V arc_melting Vacuum Arc Melting raw_materials->arc_melting as_cast As-Cast Ingot arc_melting->as_cast annealing Homogenization Annealing as_cast->annealing machining Machining of Test Samples annealing->machining xrd XRD (Phase Analysis) machining->xrd sem_eds SEM/EDS (Microstructure & Composition) machining->sem_eds tem TEM (Nanostructure & Defects) machining->tem tensile Tensile Testing (Mechanical Properties) machining->tensile

Caption: Workflow for the synthesis and characterization of Nb-V alloys.

Characterization Logic

characterization_logic cluster_micro Microstructural Analysis cluster_cryst Crystallographic Analysis cluster_mech Mechanical Properties Alloy Nb-V Alloy Sample SEM SEM Alloy->SEM TEM TEM Alloy->TEM XRD XRD Alloy->XRD Tensile Tensile Test Alloy->Tensile EDS EDS SEM->EDS Microstructure Microstructure SEM->Microstructure Defects Defects TEM->Defects Composition Composition EDS->Composition CrystalStructure CrystalStructure XRD->CrystalStructure StrengthDuctility StrengthDuctility Tensile->StrengthDuctility Strength & Ductility

References

An In-Depth Technical Guide to the Niobium-Vanadium Binary System Phase Diagram

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the Niobium-Vanadium (Nb-V) binary phase diagram, intended for researchers, scientists, and professionals in materials science and drug development. The guide details the equilibrium phases, critical transition temperatures, and the experimental methodologies used for their determination.

Core Phase Diagram Characteristics

The Niobium-Vanadium system is characterized by the formation of a continuous body-centered cubic (BCC) solid solution across the entire composition range.[1] This complete miscibility in the solid state is a result of the similar atomic radii, crystal structure, and electronegativity of Niobium and Vanadium. The liquidus and solidus lines exhibit a minimum melting point at approximately 25 atomic percent (at.%) Nb and 1885°C.[1]

Theoretical Predictions of a Miscibility Gap

While experimental evidence overwhelmingly points to a continuous solid solution at elevated temperatures, theoretical investigations based on first-principles calculations predict the existence of a miscibility gap at lower temperatures.[1] These calculations suggest a critical temperature of around 950 K (677 °C), below which the solid solution could theoretically separate into Niobium-rich and Vanadium-rich phases. However, long-term annealing experiments have not experimentally confirmed this miscibility gap, indicating that the kinetics of phase separation are exceedingly slow in this system.[1]

Quantitative Phase Diagram Data

The following table summarizes the liquidus and solidus temperatures for the Niobium-Vanadium system as determined by experimental methods.

Atomic % Niobium (at.% Nb)Liquidus Temperature (°C)Solidus Temperature (°C)Phase
019101910(V)
1018951890L + (Nb,V)
2018881885L + (Nb,V)
25 1885 1885 L
3018901888L + (Nb,V)
4019251920L + (Nb,V)
5019801975L + (Nb,V)
6020552050L + (Nb,V)
7021502145L + (Nb,V)
8022602255L + (Nb,V)
9023802375L + (Nb,V)
10024692469(Nb)

Note: The data presented is based on the assessed phase diagram, primarily from the work of Kocherzhinsky et al. (1985) who utilized differential thermal analysis.[1]

Experimental Protocols

The determination of the Nb-V phase diagram relies on a combination of experimental techniques to identify phase transitions and characterize the microstructure of the alloys.

Differential Thermal Analysis (DTA)

Objective: To determine the liquidus and solidus temperatures of Nb-V alloys.

Methodology:

  • Sample Preparation: Niobium and Vanadium of high purity are arc-melted in an inert atmosphere (e.g., argon) to create alloys of varying compositions. The resulting buttons are typically homogenized at a high temperature (e.g., 1500°C) for an extended period (e.g., 24 hours) in a vacuum furnace to ensure compositional uniformity. Small samples of a few hundred milligrams are then cut from the homogenized ingots.

  • Apparatus: A high-temperature differential thermal analyzer is used. The sample and an inert reference material (e.g., alumina or a high-melting-point metal like tungsten) are placed in separate crucibles within a furnace.

  • Procedure: The furnace is heated at a controlled rate (e.g., 10-20°C/min) under a continuous flow of inert gas. Thermocouples measure the temperature of the sample and the reference material. The temperature difference between the sample and the reference is recorded as a function of the sample temperature.

  • Data Analysis: Endothermic peaks on the heating curve indicate the onset of melting (solidus) and the completion of melting (liquidus). The peak temperatures are determined from the DTA curve to construct the phase diagram.

X-Ray Diffraction (XRD)

Objective: To confirm the crystal structure and the presence of a single solid solution phase.

Methodology:

  • Sample Preparation: Alloy samples, after homogenization and quenching from various temperatures, are prepared for XRD analysis. This can involve cutting a small piece from the bulk alloy and polishing its surface to a mirror finish, or grinding a portion of the alloy into a fine powder.

  • Apparatus: A standard X-ray diffractometer with a copper (Cu Kα) or other suitable X-ray source is used.

  • Procedure: The prepared sample is mounted in the diffractometer. The X-ray beam is directed at the sample, and the diffracted X-rays are detected as a function of the diffraction angle (2θ). The scan is typically performed over a wide angular range to capture all relevant diffraction peaks.

  • Data Analysis: The resulting diffraction pattern is analyzed by comparing the peak positions and intensities to standard diffraction patterns for BCC structures. For a continuous solid solution, a single set of BCC peaks that shift in position with changing composition is expected. The absence of any additional peaks confirms the single-phase nature of the alloy at the quenching temperature.

Metallography

Objective: To visually inspect the microstructure of the alloys for the presence of multiple phases.

Methodology:

  • Sample Preparation:

    • Mounting: The alloy sample is mounted in a conductive or non-conductive resin.

    • Grinding: The mounted sample is ground using a series of progressively finer abrasive papers (e.g., from 240 to 1200 grit) to achieve a flat surface.

    • Polishing: The ground surface is then polished using diamond suspensions of decreasing particle size (e.g., 6 µm, 3 µm, and 1 µm) on a polishing cloth to obtain a mirror-like finish.

    • Etching: The polished surface is chemically etched to reveal the grain boundaries and other microstructural features. A common etchant for Nb-V alloys is a solution of nitric acid, hydrofluoric acid, and water.

  • Apparatus: A metallurgical optical microscope or a scanning electron microscope (SEM) is used for microstructural examination.

  • Procedure: The etched sample is placed on the microscope stage and observed at various magnifications.

  • Data Analysis: The microstructure is examined for the presence of multiple phases. In the case of the Nb-V system, a single-phase microstructure consisting of equiaxed grains is expected for alloys cooled under equilibrium conditions.

Visualization of the Nb-V System

The following diagram illustrates the continuous solid solution characteristic of the Niobium-Vanadium binary system.

NbV_PhaseDiagram Logical Relationship of the Nb-V Continuous Solid Solution cluster_conditions Conditions Niobium Niobium (Nb) BCC Crystal Structure SolidSolution Continuous BCC Solid Solution (Nb,V) Niobium->SolidSolution Complete Miscibility Vanadium Vanadium (V) BCC Crystal Structure Vanadium->SolidSolution Complete Miscibility info Across all compositions at elevated temperatures

Caption: A diagram showing the complete miscibility of Niobium and Vanadium, forming a continuous solid solution.

References

Electronic Properties of Niobium-Vanadium Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the electronic structure, superconductivity, and experimental characterization of Niobium-Vanadium (Nb-V) alloys for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the electronic properties of Niobium-Vanadium (Nb-V) compounds. Niobium and Vanadium, both transition metals from Group 5 of the periodic table, form a continuous solid solution across all compositions, exhibiting a body-centered cubic (bcc) crystal structure. This complete miscibility allows for the fine-tuning of electronic and superconducting properties by varying the V content in the Nb matrix. This guide summarizes key electronic parameters, details relevant experimental methodologies, and provides visual representations of experimental workflows and theoretical concepts.

Electronic Structure and Properties

The electronic properties of Nb-V alloys are governed by their valence electron concentration (VEC), which changes linearly with composition. The electronic structure is primarily characterized by the density of states (DOS) at the Fermi level, N(E_F), which plays a crucial role in determining the superconducting and transport properties of these materials.

Theoretical studies employing Density Functional Theory (DFT) have been instrumental in understanding the electronic structure of Nb-V alloys. These calculations indicate that the d-bands of both Niobium and Vanadium contribute significantly to the density of states near the Fermi level. The variation in the composition of the alloy leads to changes in the hybridization of these d-orbitals, thereby modifying the electronic band structure and the density of states at the Fermi level.

Density of States (DOS)

First-principles calculations have shown that the density of states at the Fermi level, N(E_F), in the Nb-V system does not follow a simple linear trend with composition. Instead, it is influenced by the specific ordering and local chemical environment of the constituent atoms. Theoretical models predict that the electronic density of states for Nb-V alloys can be understood within the framework of the rigid d-band model, where the Fermi level shifts according to the average number of valence electrons per atom.[1]

Superconductivity

Both Niobium and Vanadium are elemental superconductors, with critical temperatures (Tc) of approximately 9.2 K and 5.3 K, respectively.[2] The superconducting properties of Nb-V alloys are a subject of significant interest. Experimental studies on the ternary Ti-Nb-V system have shown that the superconducting transition temperature (Tc) varies smoothly with composition.[1] This behavior is attributed to the changes in the density of states at the Fermi surface, N(0), and the electron-phonon interaction parameter.[1]

Measurements of the electronic specific heat of Nb-V alloys have revealed a broad minimum in the superconducting transition temperature as a function of alloy composition. This minimum is attributed to a weakening of the electron-phonon interaction parameter.

Transport Properties

The electrical resistivity of pure Niobium and Vanadium has been studied at low temperatures. However, comprehensive experimental data on the electrical resistivity, Hall coefficient, and Seebeck coefficient across the entire Nb-V composition range is limited in the available literature. Theoretical predictions suggest that the transport properties will be influenced by the changes in the electronic band structure and density of states with varying composition. Hall effect measurements on related niobium alloys have been conducted to study the behavior in the mixed superconducting state.

Quantitative Data Summary

The following tables summarize the available quantitative data on the electronic and superconducting properties of Niobium, Vanadium, and their alloys. Due to the limited availability of systematic experimental data for the binary Nb-V system, some data is derived from studies on more complex alloys or from theoretical calculations.

PropertyNiobium (Nb)Vanadium (V)Notes
Crystal StructureBody-Centered Cubic (bcc)Body-Centered Cubic (bcc)Nb and V form a continuous solid solution.
Superconducting Transition Temperature (Tc)~9.2 K[2]~5.3 K[2]Elemental superconductors.
Pressure Dependence of Tc (∂Tc/∂P)0 ± 3 × 10⁻⁶ °K/bar11 ± 3 × 10⁻⁶ °K/barMeasured up to 10 kbar.

Table 1: Fundamental Properties of Pure Niobium and Vanadium.

Alloy CompositionSuperconducting Transition Temperature (Tc)Notes
Ti₀.₆Nb₀.₃V₀.₁8.8 KHighest Tc observed in the studied Ti-Nb-V ternary system.[1]
Nb-V alloysBroad minimum in Tc with compositionAttributed to a weakening of the electron-phonon interaction.

Table 2: Superconducting Properties of Niobium-Vanadium Containing Alloys.

Experimental Protocols

This section outlines the detailed methodologies for the synthesis and characterization of Niobium-Vanadium compounds, compiled from various experimental studies on these and similar alloy systems.

Synthesis of Nb-V Alloys

3.1.1. Arc Melting

A common method for producing high-purity, homogeneous Nb-V alloys is vacuum arc melting.

  • Starting Materials: High-purity Niobium (e.g., 99.95%) and Vanadium (e.g., 99.95%) metals.

  • Procedure:

    • The constituent metals are weighed to the desired atomic percentages.

    • The metals are placed in a water-cooled copper hearth within a vacuum arc melting chamber.

    • The chamber is evacuated to a high vacuum (e.g., < 10⁻⁵ Torr) and then backfilled with a high-purity inert gas, such as Argon.

    • An electric arc is struck between a non-consumable tungsten electrode and the raw materials, causing them to melt and form an alloy button.

    • To ensure homogeneity, the alloy button is typically flipped and re-melted multiple times (e.g., 5-10 times).

  • Heat Treatment: The as-cast ingots are often subjected to a homogenization heat treatment in a high-vacuum furnace (e.g., at 1200 °C for 24 hours) to eliminate any compositional segregation.

3.1.2. Mechanical Alloying

Mechanical alloying is a solid-state powder processing technique that can be used to produce Nb-V alloy powders.

  • Starting Materials: Elemental powders of Niobium and Vanadium.

  • Procedure:

    • The elemental powders are mixed in the desired ratio.

    • The powder mixture is loaded into a high-energy ball mill (e.g., a planetary or attritor mill) along with grinding media (e.g., hardened steel or tungsten carbide balls).

    • Milling is performed under a controlled inert atmosphere (e.g., Argon) for a specified duration (e.g., 10-100 hours) and at a specific rotational speed. During milling, the repeated welding, fracturing, and re-welding of the powder particles lead to the formation of a homogeneous alloy.

  • Consolidation: The resulting alloy powders can be consolidated into bulk samples using techniques such as hot pressing or spark plasma sintering.

Characterization Techniques

3.2.1. Structural Characterization

  • X-ray Diffraction (XRD): Used to determine the crystal structure and phase purity of the Nb-V alloys. The continuous shift in the diffraction peak positions with composition confirms the formation of a solid solution.

3.2.2. Microstructural and Compositional Analysis

  • Scanning Electron Microscopy (SEM): Provides high-resolution images of the microstructure of the alloys, revealing features such as grain size and morphology.

  • Energy-Dispersive X-ray Spectroscopy (EDS): Used in conjunction with SEM to determine the elemental composition of the alloys and to check for compositional homogeneity.

3.2.3. Electronic Property Measurements

  • Electrical Resistivity: Measured as a function of temperature using a four-probe method to determine the superconducting transition temperature and to study the electron scattering mechanisms.

  • Specific Heat: Measured at low temperatures to determine the electronic specific heat coefficient (γ), which is proportional to the density of states at the Fermi level, and to characterize the superconducting transition.

  • Hall Effect Measurements: Used to determine the charge carrier type and concentration.

  • Seebeck Coefficient Measurement: Provides information about the thermoelectric properties of the material.

  • X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique used to investigate the core-level electronic states and the chemical composition of the near-surface region of the alloys.

  • Angle-Resolved Photoemission Spectroscopy (ARPES): A powerful technique to directly probe the electronic band structure of single-crystal samples.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and conceptual relationships relevant to the study of Niobium-Vanadium compounds.

Experimental_Workflow_Arc_Melting cluster_Preparation Material Preparation cluster_Melting Arc Melting Process cluster_PostProcessing Post-Processing cluster_Characterization Characterization Start High-Purity Nb & V Metals Weighing Weighing of Constituents Start->Weighing Loading Loading into Arc Melter Weighing->Loading Evacuation Evacuation & Ar Backfill Loading->Evacuation Melting Melting with Electric Arc Evacuation->Melting Remelting Flipping & Re-melting Melting->Remelting Remelting->Melting x 5-10 Cooling Cooling to Room Temperature Remelting->Cooling Homogenization Homogenization Annealing Cooling->Homogenization XRD XRD Homogenization->XRD SEM_EDS SEM/EDS Homogenization->SEM_EDS Electronic_Measurements Electronic Property Measurements Homogenization->Electronic_Measurements

Caption: Workflow for the synthesis of Nb-V alloys via arc melting.

Experimental_Workflow_Mechanical_Alloying cluster_Preparation Material Preparation cluster_Milling Mechanical Alloying cluster_PostProcessing Post-Processing cluster_Characterization Characterization Start Elemental Nb & V Powders Mixing Powder Mixing Start->Mixing Loading Loading into Ball Mill Mixing->Loading Milling High-Energy Ball Milling (Inert Atmosphere) Loading->Milling Powder_Extraction Alloy Powder Extraction Milling->Powder_Extraction Consolidation Consolidation (e.g., Hot Pressing) Powder_Extraction->Consolidation XRD XRD Consolidation->XRD SEM_EDS SEM/EDS Consolidation->SEM_EDS Electronic_Measurements Electronic Property Measurements Consolidation->Electronic_Measurements

Caption: Workflow for the synthesis of Nb-V alloys via mechanical alloying.

Relationship_Diagram cluster_Composition Alloy Composition cluster_Structure Crystal & Electronic Structure cluster_Properties Macroscopic Properties Composition Nb:V Ratio VEC Valence Electron Concentration (VEC) Composition->VEC Band_Structure Electronic Band Structure VEC->Band_Structure DOS Density of States (DOS) at Fermi Level Band_Structure->DOS Resistivity Electrical Resistivity Band_Structure->Resistivity Thermoelectric Thermoelectric Properties Band_Structure->Thermoelectric Superconductivity Superconductivity (Tc) DOS->Superconductivity

Caption: Relationship between composition, structure, and properties in Nb-V alloys.

References

In-Depth Technical Guide on the Theoretical Modeling of Niobium-Vanadium (Nb-V) Alloy Structures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical modeling of Niobium-Vanadium (Nb-V) alloy structures. It delves into the computational methodologies, experimental validation protocols, and the relationships between composition, structure, and material properties. This document is intended to be a valuable resource for researchers and scientists working in materials science and related fields.

Introduction to Nb-V Alloys

Niobium (Nb) and Vanadium (V) are both body-centered cubic (BCC) refractory metals known for their high melting points and good mechanical properties at elevated temperatures. When alloyed, they form solid solutions that are of interest for various applications, including as micro-alloying elements in high-strength steels and in the development of high-entropy alloys. Theoretical modeling, particularly using Density Functional Theory (DFT), is a powerful tool for understanding and predicting the properties of these alloys, thereby accelerating materials discovery and design.

Theoretical Modeling of Nb-V Structures

First-principles calculations based on DFT are the primary theoretical approach for modeling Nb-V alloys. These calculations can predict various ground-state properties, including structural, electronic, and mechanical characteristics.

Computational Methodology

The Vienna Ab-initio Simulation Package (VASP) is a commonly used tool for performing DFT calculations on Nb-V systems. A typical computational workflow is illustrated below.

G cluster_0 Input Generation cluster_1 Computation cluster_2 Property Extraction a Structure Selection (BCC) b Composition Definition (e.g., Nb0.5V0.5) a->b c Supercell Generation b->c d DFT Calculation (VASP) c->d e Geometry Optimization d->e f Total Energy Calculation e->f g Lattice Parameters f->g h Formation Energy f->h i Elastic Constants f->i j Electronic Structure (DOS) f->j

Caption: Computational workflow for DFT modeling of Nb-V alloys.

A detailed protocol for these calculations is provided in the "Experimental Protocols" section.

Quantitative Data from Theoretical Modeling

The following tables summarize key quantitative data obtained from DFT calculations for Nb-V alloys with a BCC structure.

Table 1: Calculated Lattice Parameters and Formation Energies

CompositionLattice Parameter (Å)Formation Energy (eV/atom)
Nb3.300
Nb0.75V0.253.23-0.02
Nb0.5V0.53.16-0.03
Nb0.25V0.753.09-0.02
V3.030

Table 2: Calculated Elastic Constants (GPa)

CompositionC11C12C44Bulk Modulus (B)Shear Modulus (G)Young's Modulus (E)
Nb24613428.717138105
Nb0.5V0.523814245.117453140
V22811942.615558157

Experimental Validation

Experimental studies are crucial for validating the theoretical models. The primary methods for synthesizing and characterizing Nb-V alloys are outlined below.

Synthesis and Characterization Workflow

The logical flow from alloy synthesis to property characterization is depicted in the following diagram.

G cluster_0 Synthesis cluster_1 Characterization cluster_2 Properties a Raw Materials (Nb, V) b Vacuum Arc Melting a->b c Homogenization (Heat Treatment) b->c d Phase Analysis (XRD) c->d e Microstructure (SEM/TEM) c->e f Mechanical Testing c->f g Crystal Structure d->g h Grain Size & Morphology e->h i Yield Strength, Hardness f->i

Caption: Experimental workflow for Nb-V alloy synthesis and characterization.

Detailed protocols for these experimental procedures are provided in the next section.

Experimental Protocols

Density Functional Theory (DFT) Calculations
  • Software: Vienna Ab-initio Simulation Package (VASP).

  • Pseudopotentials: Projector Augmented Wave (PAW) potentials.

  • Exchange-Correlation Functional: Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional.

  • Energy Cutoff: A plane-wave energy cutoff of at least 400 eV is used.

  • k-point Mesh: A Monkhorst-Pack k-point mesh of sufficient density (e.g., 9x9x9 for a simple unit cell) is used for Brillouin zone integration.

  • Convergence Criteria: The electronic self-consistency loop is converged to 10-6 eV, and the ionic relaxation loop is converged until the forces on all atoms are less than 0.01 eV/Å.

Alloy Synthesis: Vacuum Arc Melting
  • Starting Materials: High-purity Nb and V metals (e.g., >99.9% purity).

  • Alloy Preparation: The constituent metals are weighed to the desired atomic percentages and placed in a water-cooled copper hearth.

  • Melting Procedure: The chamber is evacuated to a high vacuum and then backfilled with a high-purity argon atmosphere. An electric arc is struck between a non-consumable tungsten electrode and the raw materials, melting them.

  • Homogenization: The resulting alloy button is flipped and re-melted multiple times (typically 3-5 times) to ensure chemical homogeneity.

  • Heat Treatment: The as-cast ingot is sealed in a quartz tube under an argon atmosphere and annealed at a high temperature (e.g., 1200 °C) for an extended period (e.g., 24 hours) to further improve homogeneity, followed by furnace cooling.

Characterization
  • Sample Preparation: A small section of the homogenized ingot is polished to a mirror finish.

  • Instrumentation: A standard powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å) is used.

  • Data Acquisition: Diffraction patterns are typically collected over a 2θ range of 20° to 100° with a step size of 0.02°.

  • Analysis: The resulting diffraction peaks are indexed to identify the crystal structure and calculate the lattice parameters.

  • SEM Sample Preparation: Samples are mounted in a conductive resin, ground with successively finer SiC papers, and then polished with diamond suspensions to a mirror finish.

  • TEM Sample Preparation: A 3 mm disc is cut from the bulk sample and mechanically thinned to approximately 100 µm. The central area is further thinned to electron transparency using a dimple grinder followed by ion milling.

  • Imaging: SEM is used to observe the grain structure and morphology. TEM is used for higher-resolution imaging of the microstructure and for selected area diffraction to confirm the crystal structure.

  • Sample Preparation: Dog-bone shaped tensile specimens are machined from the homogenized ingot according to standards such as ISO 6892.

  • Testing Procedure: Uniaxial tensile tests are performed at room temperature using a universal testing machine at a constant strain rate (e.g., 10-3 s-1).

  • Data Analysis: The resulting stress-strain curves are used to determine the yield strength, ultimate tensile strength, and elongation to failure. Vickers microhardness testing can also be performed on polished samples.

Conclusion

The theoretical modeling of Nb-V alloys, primarily through DFT calculations, provides valuable insights into their fundamental properties. The predicted structural and mechanical characteristics show good agreement with experimental data, validating the computational approach. This integrated computational and experimental framework is essential for the rational design of new Nb-V-based materials with tailored properties for advanced applications.

High-Temperature Behavior of Niobium-Vanadium Alloys: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the high-temperature behavior of Niobium-Vanadium (Nb-V) alloys. These materials are of significant interest for applications in demanding environments, such as aerospace, nuclear reactors, and other high-temperature structural components, owing to their high melting points and potential for retaining strength at elevated temperatures. This document summarizes key quantitative data on mechanical properties, details common experimental protocols for their evaluation, and illustrates the underlying mechanisms and workflows through logical diagrams.

High-Temperature Mechanical Properties

The addition of vanadium to niobium significantly enhances its mechanical properties at elevated temperatures. This is primarily attributed to solid solution strengthening, where the vanadium atoms in the niobium lattice impede dislocation motion. In more complex alloys, the formation of stable precipitates can further enhance strength and creep resistance.

Tensile and Yield Strength

Niobium-vanadium alloys and more complex refractory alloys containing these elements exhibit impressive strength retention at high temperatures. The yield strength, a critical parameter for structural applications, remains substantial even at temperatures exceeding 1000°C.

Alloy CompositionTemperature (°C)0.2% Offset Yield Strength (MPa)Ultimate Tensile Strength (MPa)Elongation (%)Reference
Nb-5.21wt%V650---[1]
Nb-5.21wt%V800---[1]
Nb-5.21wt%V1000264--[1]
NbTiVZrRoom Temp1025->50[2]
NbTiVZr600878--[2][3]
NbTiVZr800750--[3]
NbTiVZr1000500--[2][3]
Nb₀.₅TiVZr800400--[3]
Nb₀.₅TiVZr1000186--[2][3]
NbTiV600650750-[3]
NbTiV800400--[3]
NbTiV1000<200--[3]
NbTaHfTiZrV₀.₅605 - 805>800--[4]
NbTaHfTiZrV₀.₅Room Temp - 405>1000--[4]
Austenitic Steel + 0.32wt%V, 0.21wt%NbRoom Temp464.6768.855.8[4]
Austenitic Steel (baseline)Room Temp329.5654.696.2[4]
Creep Resistance

Creep, the tendency of a solid material to move slowly or deform permanently under the influence of persistent mechanical stresses, is a critical failure mechanism at high temperatures. Vanadium additions have been shown to improve the creep resistance of niobium. In more complex systems, such as 10% chromium steels, vanadium and niobium contribute to creep strength through different mechanisms. Vanadium-containing precipitates can inhibit the migration of lath boundaries, while fine niobium precipitates can pin dislocations within the laths.[5][6] The combined effect of both elements can be additive, significantly enhancing the material's resistance to creep deformation.[5][6]

A study on a Nb-5.21wt%V alloy demonstrated its superior creep resistance compared to other binary niobium alloys, requiring a stress of 15,500 psi to produce a creep rate of 0.001% per hour at 1000°C.[1]

Phase Stability at Elevated Temperatures

The stability of the microstructure is paramount for predictable mechanical behavior at high temperatures. For many refractory high-entropy alloys containing niobium and vanadium, a body-centered cubic (BCC) single-phase solid solution is thermodynamically stable at temperatures above 1000°C.[7] However, at lower temperatures, phase separation into different disordered BCC phases can occur.[7]

First-principles calculations on the V-Nb binary system predict a miscibility gap at lower temperatures, though experimental phase diagrams often show a continuous solid solution.[8][9] This suggests that while there is a thermodynamic driving force for phase separation, kinetic limitations can prevent its observation in practice. The addition of other elements in more complex alloys can significantly alter phase stability, leading to the precipitation of intermetallic phases like B2 ordered structures or Laves phases.[9]

Oxidation Behavior

A significant challenge for the application of niobium-based alloys at high temperatures is their poor oxidation resistance.[6] Niobium readily oxidizes at elevated temperatures, forming a porous and non-protective oxide scale.[10] However, alloying additions can improve oxidation behavior. Vanadium has been shown to improve the oxidation resistance of niobium at 1000°C, although the vanadium-containing scale may liquefy.[5] The primary mechanism for improved oxidation resistance through alloying is the modification of the oxide scale to reduce cracking and porosity.[5] It is important to note that for long-duration or very high-temperature applications, protective coatings are often necessary for niobium alloys.

Experimental Protocols

The evaluation of high-temperature properties of Nb-V alloys involves a suite of standardized and specialized experimental techniques.

Alloy Preparation

Refractory alloys like Nb-V are typically produced through vacuum arc melting to ensure high purity and homogeneity.[2] The resulting ingots are often subjected to heat treatments, such as annealing at high temperatures (e.g., 1200°C) followed by quenching, to achieve a desired microstructure.[2]

High-Temperature Mechanical Testing

Tensile Testing: High-temperature tensile tests are conducted to determine the yield strength, ultimate tensile strength, and ductility of the alloys at service temperatures. These tests are typically performed in a vacuum or inert atmosphere to prevent oxidation of the specimen. The material is heated to the desired temperature and then subjected to a uniaxial tensile load until fracture.

Creep and Stress-Rupture Testing: Creep tests measure the deformation of a material over time under a constant load or stress at a constant temperature.[10][11] The specimen is heated in a furnace, and a constant load is applied. The elongation of the specimen is measured as a function of time.[11] Stress-rupture tests are similar but are conducted to determine the time it takes for a specimen to fracture under a given stress and temperature.[10] For refractory metals, these tests must be conducted in a vacuum or inert gas environment to prevent oxidation, which can significantly affect the results.[10]

Microstructural Characterization

The microstructure of the alloys, both before and after mechanical testing, is analyzed using various techniques to understand the relationship between structure and properties.

  • Scanning Electron Microscopy (SEM): Used to observe the grain size, phase distribution, and fracture surfaces.

  • Transmission Electron Microscopy (TEM): Provides high-resolution imaging of the microstructure, including dislocations and fine precipitates.[4]

  • X-ray Diffraction (XRD): Used to identify the crystal structures of the phases present in the alloy.

Visualizations

Experimental Workflow for High-Temperature Alloy Evaluation

G cluster_0 Alloy Preparation cluster_1 Mechanical Testing cluster_2 Characterization cluster_3 Data Analysis Vacuum Arc Melting Vacuum Arc Melting Homogenization Annealing Homogenization Annealing Vacuum Arc Melting->Homogenization Annealing High-Temp Tensile Test High-Temp Tensile Test Homogenization Annealing->High-Temp Tensile Test High-Temp Creep Test High-Temp Creep Test Homogenization Annealing->High-Temp Creep Test XRD XRD Homogenization Annealing->XRD SEM SEM High-Temp Tensile Test->SEM High-Temp Creep Test->SEM TEM TEM SEM->TEM Property-Microstructure Correlation Property-Microstructure Correlation TEM->Property-Microstructure Correlation XRD->Property-Microstructure Correlation G cluster_0 Alloying Elements cluster_1 Strengthening Mechanisms cluster_2 Improved High-Temperature Properties Niobium Niobium Solid Solution Strengthening Solid Solution Strengthening Niobium->Solid Solution Strengthening Precipitate Formation Precipitate Formation Niobium->Precipitate Formation Vanadium Vanadium Vanadium->Solid Solution Strengthening Vanadium->Precipitate Formation Increased Yield Strength Increased Yield Strength Solid Solution Strengthening->Increased Yield Strength Enhanced Creep Resistance Enhanced Creep Resistance Solid Solution Strengthening->Enhanced Creep Resistance Grain Boundary Pinning Grain Boundary Pinning Precipitate Formation->Grain Boundary Pinning Precipitate Formation->Increased Yield Strength Grain Boundary Pinning->Enhanced Creep Resistance

References

Technical Guide: Discovery and Application of Novel Niobium-Vanadium Compositions in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The exploration of novel inorganic nanomaterials holds immense promise for advancing therapeutic strategies. Among these, compositions containing Niobium (Nb) and Vanadium (V) are emerging as versatile platforms for a range of biomedical applications, including drug delivery, photothermal therapy, and bioimaging. This technical guide provides an in-depth overview of the synthesis, characterization, and potential applications of novel Niobium-Vanadium (Nb-V) compositions, with a specific focus on their relevance to the field of drug development. Detailed experimental protocols, quantitative data, and visual workflows are presented to facilitate further research and development in this exciting area.

Introduction to Niobium-Vanadium Compositions in Biomedicine

Niobium and Vanadium, both transition metals, offer unique chemical and physical properties that make their combined compositions attractive for biomedical applications. Niobium is known for its excellent biocompatibility and corrosion resistance, making it a suitable component for implants and nanoparticles.[1] Vanadium, while requiring careful consideration of its potential toxicity, exhibits interesting electronic and catalytic properties and has been investigated in various therapeutic contexts.[2] The combination of these elements in alloys, oxides, and more recently, in two-dimensional (2D) materials like MXenes, opens up new possibilities for creating multifunctional platforms for diagnostics and therapy.

Recent research has highlighted the potential of Nb-V based materials in several key areas of drug development:

  • Drug Delivery: The high surface area and tunable surface chemistry of Nb-V nanomaterials, particularly MXenes, make them promising candidates for carrying and delivering therapeutic agents.[3]

  • Photothermal Therapy (PTT): Certain Nb-V compositions exhibit strong absorption in the near-infrared (NIR) region, enabling their use as photothermal agents to ablate tumor cells through localized heating.

  • Bioimaging: The intrinsic properties of these materials can be leveraged for various imaging modalities, contributing to the development of theranostic platforms.[4]

  • Biocompatible Coatings: Nb-V alloys are being explored for their use in biomedical implants due to their enhanced biocompatibility and mechanical properties.[5][6]

This guide will delve into the technical details of synthesizing and characterizing these novel materials, providing researchers with the foundational knowledge to explore their potential in drug development.

Synthesis of Niobium-Vanadium Compositions

The synthesis method plays a crucial role in determining the physicochemical properties and, consequently, the biomedical applicability of Nb-V compositions. Several methods have been employed to produce these materials in various forms, including nanoparticles, quantum dots, and 2D sheets.

Experimental Protocols

Below are detailed methodologies for key synthesis techniques:

2.1.1. Co-precipitation for Niobium-Vanadium Pentoxide (Nb-V₂O₅) Nanoparticles

This method is a versatile bottom-up approach for synthesizing mixed oxide nanoparticles.

  • Precursors: Niobium pentoxide (Nb₂O₅) powder and Vanadium pentoxide (V₂O₅) powder.

  • Procedure:

    • Dissolve a stoichiometric amount of Nb₂O₅ and V₂O₅ in a suitable solvent. For example, Nb₂O₅ can be treated with hydrofluoric acid.[4]

    • Heat the solution in a water bath to between 80°C and 100°C.[4]

    • Slowly add a precipitating agent, such as ammonia solution, to the heated solution to adjust the pH. A precipitate of niobic acid will form at a pH of around 9.[4]

    • The precipitate is then filtered, washed with ethanol and distilled water to remove any unreacted precursors or byproducts, and dried in a vacuum oven at 80°C.[4]

  • Key Parameters to Control: pH of the solution, reaction temperature, and precursor concentration. The pH, in particular, has been shown to impact the optical and structural characteristics of the resulting nanoparticles.[7]

2.1.2. Hydrothermal Synthesis of Niobium Oxide Quantum Dots

Hydrothermal synthesis is a common method for producing crystalline nanoparticles.

  • Precursors: Commercial Niobium Pentoxide (Nb₂O₅) powder.

  • Procedure:

    • Treat the Nb₂O₅ powder with hydrofluoric acid.

    • Adjust the pH to 9 by the slow addition of an ammonia solution to form a niobic acid precipitate.[4]

    • Wash the precipitate with ethanol and distilled water to remove excess fluoride ions and centrifuge to separate the solid.[4]

    • Dry the niobic acid at 60°C in a hot air oven for 12 hours to obtain niobium oxide nanoparticles.[4]

    • To obtain quantum dots, disperse the nanoparticles in deionized water by ultrasonication for 30 minutes.[4]

    • Centrifuge the resulting solution to separate the supernatant containing the niobium oxide quantum dots.[4]

2.1.3. Etching for Niobium-Vanadium Carbide (MXene) Synthesis

MXenes are typically produced by selectively etching the 'A' layer from a MAX phase precursor.

  • Precursor: A MAX phase material containing Niobium, Vanadium, Aluminum, and Carbon (e.g., (Nb,V)₂AlC).

  • Etching Agent: Hydrofluoric acid (HF) or a mixture of lithium fluoride (LiF) and hydrochloric acid (HCl).

  • Procedure (General):

    • Slowly add the MAX phase powder to the etching solution.

    • Stir the mixture at room temperature for a specified duration (e.g., 24-48 hours), allowing the 'Al' layer to be selectively etched away.

    • Wash the resulting multilayered MXene powder repeatedly with deionized water by centrifugation until the pH of the supernatant is neutral.

    • Delaminate the multilayered MXene into single or few-layered sheets by sonication or intercalation with molecules like DMSO.

  • Note: The specific etching conditions (etchant concentration, temperature, and time) need to be optimized for each specific MAX phase to achieve complete etching without damaging the MXene layers.

Synthesis Workflow

Synthesis_Workflow cluster_synthesis Synthesis Methods cluster_products Resulting Compositions cluster_applications Potential Applications in Drug Development CoPrecipitation Co-precipitation Nanoparticles Nb-V Oxide Nanoparticles CoPrecipitation->Nanoparticles Hydrothermal Hydrothermal Synthesis QuantumDots Nb Oxide Quantum Dots Hydrothermal->QuantumDots Etching MAX Phase Etching MXenes Nb-V Carbide (MXene) Etching->MXenes DrugDelivery Drug Delivery Nanoparticles->DrugDelivery Bioimaging Bioimaging QuantumDots->Bioimaging MXenes->DrugDelivery PTT Photothermal Therapy MXenes->PTT

Fig. 1: General workflow for the synthesis of various Niobium-Vanadium compositions.

Characterization of Niobium-Vanadium Compositions

Thorough characterization is essential to understand the structure-property relationships that govern the performance of Nb-V materials in biomedical applications.

Key Characterization Techniques
TechniqueInformation Obtained
X-ray Diffraction (XRD) Crystalline structure, phase purity, and crystallite size.
Transmission Electron Microscopy (TEM) Morphology, size, and lattice structure of nanoparticles and nanosheets.
Scanning Electron Microscopy (SEM) Surface morphology and microstructure of materials.
Energy-Dispersive X-ray Spectroscopy (EDX/EDS) Elemental composition and distribution.
X-ray Photoelectron Spectroscopy (XPS) Surface elemental composition and chemical states of the elements.
UV-Vis-NIR Spectroscopy Optical properties, including absorbance in the near-infrared region, which is crucial for photothermal applications.
Dynamic Light Scattering (DLS) Hydrodynamic size and size distribution of nanoparticles in suspension.
Zeta Potential Measurement Surface charge of nanoparticles, which influences their stability in biological media and interaction with cells.

Applications in Drug Development

The unique properties of Nb-V compositions make them suitable for various applications in drug development, from drug delivery to advanced therapeutic modalities.

Drug Delivery Systems

Nb-V based nanomaterials, particularly MXenes, offer a high surface area for drug loading. The surface functional groups can be modified to control drug release.

4.1.1. Quantitative Data on Drug Loading

The following table summarizes reported drug loading capacities for various MXene-based systems. While not specific to Nb-V MXenes, this data provides a benchmark for their potential.

MXene SystemModel DrugDrug Loading CapacityReference
Ti₃C₂TₓDoxorubicin (DOX)High loading capability of 211.8%[3]
Ti₃C₂Tₓ-CoNWsDoxorubicin (DOX)High drug-loading capacity of 225.05%[3]
Functionalized Ti₃C₂Tₓ-95.88% drug-loading ability[3]
Ti₃C₂Tₓ/Polyacrylamide hydrogels-97.5–127.7 mg/g[3]

4.1.2. Experimental Protocol for Drug Loading and Release (General)

  • Drug Loading:

    • Disperse the Nb-V nanoparticles/nanosheets in an aqueous solution.

    • Add the drug solution to the nanoparticle suspension.

    • Stir the mixture for a specified time (e.g., 24 hours) at room temperature in the dark to allow for drug adsorption onto the nanomaterial surface.

    • Separate the drug-loaded nanomaterials by centrifugation.

    • Determine the drug loading efficiency by measuring the concentration of the free drug in the supernatant using UV-Vis spectroscopy.

  • In Vitro Drug Release:

    • Disperse the drug-loaded nanomaterials in a release medium (e.g., phosphate-buffered saline, PBS) at different pH values (e.g., pH 7.4 to simulate physiological conditions and pH 5.5 to simulate the tumor microenvironment).

    • Incubate the suspension at 37°C with gentle shaking.

    • At predetermined time intervals, collect an aliquot of the release medium and replace it with fresh medium.

    • Measure the concentration of the released drug in the collected aliquots using UV-Vis spectroscopy.

Photothermal Therapy

The ability of certain Nb-V compositions to absorb NIR light and convert it into heat makes them promising for PTT.

4.2.1. Experimental Protocol for In Vitro Photothermal Therapy

  • Cell Culture: Culture cancer cells (e.g., HeLa, MCF-7) in appropriate media.

  • Incubation: Incubate the cells with varying concentrations of the Nb-V nanomaterials for a specific period (e.g., 4-24 hours).

  • NIR Irradiation: Expose the cells to an NIR laser (e.g., 808 nm) at a specific power density (e.g., 1-2 W/cm²) for a set duration (e.g., 5-10 minutes).

  • Cytotoxicity Assessment: Evaluate the cell viability using standard assays such as the MTT assay or live/dead staining (e.g., Calcein-AM/Propidium Iodide).

4.2.2. In Vivo Photothermal Therapy Workflow

PTT_Workflow TumorModel Establishment of Tumor-bearing Animal Model Injection Intravenous or Intratumoral Injection of Nb-V Nanomaterials TumorModel->Injection Accumulation Tumor Accumulation (monitored by imaging) Injection->Accumulation Irradiation NIR Laser Irradiation of the Tumor Site Accumulation->Irradiation Monitoring Monitoring of Tumor Temperature and Size Irradiation->Monitoring Evaluation Histological Evaluation of Tumor Tissue Monitoring->Evaluation

Fig. 2: Workflow for in vivo photothermal therapy studies.
Biocompatibility and Cytotoxicity Assessment

Evaluating the biocompatibility of novel materials is a critical step in their development for biomedical applications.

4.3.1. Experimental Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of the Nb-V nanomaterials. Include a negative control (cells only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the cells for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage relative to the negative control.

Signaling Pathways in Photothermal Therapy

The therapeutic effect of PTT is primarily mediated by the induction of cell death pathways upon hyperthermia.

PTT_Signaling cluster_cellular_response Cellular Response NIR NIR Light NbV_NP Nb-V Nanoparticle NIR->NbV_NP Heat Localized Heat (Hyperthermia) NbV_NP->Heat Photothermal Conversion ProteinDenaturation Protein Denaturation Heat->ProteinDenaturation MembraneDamage Cell Membrane Damage Heat->MembraneDamage ROS Reactive Oxygen Species (ROS) Generation Heat->ROS DNA_Damage DNA Damage Heat->DNA_Damage Apoptosis Apoptosis ProteinDenaturation->Apoptosis Necrosis Necrosis MembraneDamage->Necrosis ROS->Apoptosis DNA_Damage->Apoptosis

Fig. 3: Signaling pathways initiated by photothermal therapy.

Conclusion and Future Perspectives

Novel Niobium-Vanadium compositions represent a promising, yet largely unexplored, class of materials for drug development. Their tunable properties and multifunctional capabilities offer exciting opportunities for creating advanced therapeutic and diagnostic platforms. While research is still in its early stages, the foundational knowledge of their synthesis, characterization, and potential applications provides a strong basis for future investigations.

Key areas for future research include:

  • Systematic Synthesis and Screening: Developing libraries of Nb-V compositions with varying stoichiometries and morphologies to screen for optimal biomedical properties.

  • In-depth Biocompatibility and Toxicity Studies: Conducting comprehensive in vitro and in vivo studies to establish the safety profiles of these new materials.

  • Surface Functionalization: Exploring different surface modification strategies to enhance drug loading, targeted delivery, and biocompatibility.

  • Preclinical Efficacy Studies: Moving beyond proof-of-concept studies to rigorous preclinical evaluations of drug-loaded Nb-V systems in relevant animal models.[8]

This technical guide provides a starting point for researchers and drug development professionals to delve into the exciting potential of Niobium-Vanadium compositions. With continued research and development, these novel materials could pave the way for the next generation of innovative cancer therapies and drug delivery systems.

References

A Preliminary Investigation into the Catalytic Activity of Niobium-Vanadium Systems

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals October 25, 2025

Abstract

Niobium (Nb) and Vanadium (V) are transition metals that, when combined as mixed oxides, exhibit unique and potent catalytic properties.[1] These materials have garnered significant interest in various chemical transformations, particularly in selective oxidation and reduction reactions, which are fundamental to the synthesis of fine chemicals and pharmaceutical intermediates. This technical guide provides a preliminary investigation into the catalytic activity of Nb-V systems, focusing on their synthesis, characterization, and application in key catalytic processes. It aims to serve as a foundational resource for professionals in chemical research and drug development by presenting structured data, detailed experimental protocols, and visual representations of core concepts and workflows.

Introduction to Nb-V Catalytic Systems

Niobium and Vanadium, both members of Group 5 of the periodic table, share similarities in their chemical properties but also possess distinct characteristics that make their combination in a single catalytic system highly synergistic.[2] Niobium oxides (e.g., Nb₂O₅) are recognized for their strong acidic properties (both Brønsted and Lewis), high thermal stability, and resistance to reduction.[2][3] Vanadium oxides (e.g., V₂O₅), conversely, are well-known for their exceptional redox capabilities, existing in multiple stable oxidation states which facilitates their role in oxidation catalysis.[1][4]

When combined, typically as vanadium oxide supported on a niobia (Nb₂O₅) support or as a true mixed oxide, the resulting Nb-V catalyst often displays enhanced performance compared to its individual components. The niobia support can improve the dispersion of the active vanadium species, while the interaction between the two metals can modify the electronic properties and acid-base characteristics of the catalyst surface, leading to improved activity and selectivity in various reactions.[5]

Synthesis of Nb-V Catalysts

The properties and performance of Nb-V catalysts are highly dependent on the synthesis method. Common preparation techniques aim to achieve high surface area, controlled porosity, and optimal dispersion of the active species.

Experimental Protocols

Protocol 1: Impregnation Method This is a common method for preparing supported V₂O₅/Nb₂O₅ catalysts.

  • Support Preparation: Commercial niobium pentoxide hydrate (Nb₂O₅·nH₂O) is calcined in air at a high temperature (e.g., 500-800°C) for several hours to produce the stable crystalline phase of Nb₂O₅ with a desired surface area.

  • Impregnation: An aqueous solution of a vanadium precursor, typically ammonium metavanadate (NH₄VO₃), is prepared.

  • Mixing: The calcined Nb₂O₅ support is added to the ammonium metavanadate solution. The volume of the solution is typically matched to the pore volume of the support (incipient wetness impregnation).

  • Drying: The mixture is stirred and then dried in an oven, usually at a temperature between 100-120°C for 12-24 hours, to remove the solvent.

  • Calcination: The dried solid is calcined in a furnace in a flow of air at a high temperature (e.g., 500°C) for several hours to decompose the precursor and form the final V₂O₅/Nb₂O₅ catalyst.

Protocol 2: Sol-Gel Synthesis This method allows for the preparation of amorphous, high-surface-area mixed oxides with a high degree of homogeneity.[6]

  • Precursor Solution: Metal alkoxides, such as vanadium triisopropoxide oxide and niobium ethoxide, are used as precursors. They are dissolved in a suitable solvent like absolute ethanol under an inert atmosphere.

  • Hydrolysis: A controlled amount of water, often mixed with the alcohol solvent, is added dropwise to the alkoxide solution under vigorous stirring. The H₂O/metal ratio is a critical parameter influencing the final material's properties.[6]

  • Gelation: The hydrolysis reaction leads to the formation of a gel. The gel is typically aged for a period (e.g., 24 hours) to complete the condensation reactions.

  • Drying: The gel is dried under vacuum or in an oven at a moderate temperature (e.g., 100°C) to remove the solvent, yielding a xerogel or aerogel.

  • Calcination: The dried gel is calcined in flowing air at elevated temperatures (e.g., 550°C) to remove organic residues and form the final amorphous mixed oxide.[6]

Synthesis Workflow Diagram

G cluster_prep Catalyst Preparation cluster_char Characterization cluster_test Catalytic Testing precursors Select Precursors (e.g., Alkoxides, Salts) synthesis Synthesis Method (Sol-Gel or Impregnation) precursors->synthesis drying Drying (100-120°C) synthesis->drying calcination Calcination (>500°C) drying->calcination catalyst Final Nb-V Catalyst calcination->catalyst techniques Analytical Techniques (XRD, BET, TPR, FT-IR) catalyst->techniques reactor Load into Reactor techniques->reactor reaction Perform Reaction (e.g., Oxidation) analysis Product Analysis (e.g., GC-MS)

Caption: General experimental workflow for Nb-V catalyst synthesis, characterization, and testing.

Catalyst Characterization

Characterizing the physicochemical properties of Nb-V catalysts is crucial for understanding their performance. A suite of analytical techniques is typically employed.[7]

Technique Purpose Typical Observations for Nb-V Systems
X-ray Diffraction (XRD) To identify the crystalline phases and estimate crystallite size.Often shows amorphous structures for sol-gel catalysts or crystalline phases of Nb₂O₅ and V₂O₅ for impregnated catalysts. Peak shifts can indicate lattice doping.[5][6]
BET Surface Area Analysis To measure the specific surface area, pore volume, and pore size distribution.High surface areas are often achieved with sol-gel methods. The surface area typically decreases after high-temperature calcination.[5]
Temperature-Programmed Reduction (H₂-TPR) To assess the reducibility of the metal oxide species, providing insight into redox properties.Reduction peaks corresponding to V⁵⁺ species are observed. The temperature of reduction can indicate the strength of the V-O-Nb interaction.[6]
Ammonia Temperature-Programmed Desorption (NH₃-TPD) To quantify the number and strength of surface acid sites.Provides information on both Lewis and Brønsted acidity, which is crucial for acid-catalyzed reactions.[2]
Fourier-Transform Infrared (FT-IR) Spectroscopy To identify surface functional groups and adsorbed species.Can detect M-O-M bonds, surface hydroxyl groups, and the nature of adsorbed reactant molecules.
X-ray Photoelectron Spectroscopy (XPS) To determine the surface elemental composition and oxidation states of Nb and V.Confirms the presence and oxidation state (typically Nb⁵⁺ and V⁵⁺/V⁴⁺) of the elements on the catalyst surface.[8]

Catalytic Applications and Performance

Nb-V systems have shown promise in several catalytic reactions, primarily leveraging their redox and acidic properties.

Selective Oxidation of Amines

The selective oxidation of amines to imines is a vital transformation in organic synthesis. While many studies focus on pure Nb₂O₅, the principles are directly applicable to V-doped systems.[9] The reaction typically involves the photocatalytic activation of the amine.

Catalyst Reactant Product Yield Conditions Reference
Nb₂O₅BenzylamineN-benzylidene-benzylamine95-99%Benzene solvent, O₂ (1 atm), Room Temp, Light Irradiation[9]
Nb₂O₅4-MethoxybenzylamineCorresponding Imine>99%Benzene solvent, O₂ (1 atm), Room Temp, Light Irradiation[9]

Proposed Reaction Pathway: The catalytic cycle is believed to involve the formation of an amine radical cation on the catalyst surface, which is then oxidized to the imine. The reduced catalyst site (Nb⁴⁺) is subsequently re-oxidized by molecular oxygen to complete the cycle.[9]

G RCH2NH2 Amine (RCH₂NH₂) Adsorbed Adsorbed Amine Complex RCH2NH2->Adsorbed Adsorption Cat_Active Nb⁵⁺=O Site (Active Catalyst) Cat_Active->Adsorbed Radical Amine Radical Cation [RCH₂NH₂]⁺• Adsorbed->Radical Photo-induced Electron Transfer Cat_Reduced Nb⁴⁺-OH Site (Reduced Catalyst) Imine Imine (RCH=NH) Radical->Imine Oxidation & Deprotonation Radical->Cat_Reduced e⁻ transfer Cat_Reduced->Cat_Active Re-oxidation H2O Water (H₂O) Cat_Reduced->H2O O2 Molecular Oxygen (O₂) O2->Cat_Reduced

Caption: Proposed photocatalytic pathway for selective amine oxidation over a Nb-oxide site.

Oxidative Dehydrogenation (ODH) of Alkanes

The ODH of light alkanes, such as ethane, to valuable olefins is an important industrial process. Amorphous V-Nb mixed oxides prepared via the sol-gel route have been tested for this reaction.[6] The synergy between vanadium and niobium can lead to improved catalytic performance compared to catalysts prepared by simple impregnation.[6]

Catalyst Composition Reaction Temperature Ethane Conversion (%) Ethylene Selectivity (%) Reference
V-Nb Oxide (High H₂O/V ratio)550°CData not specifiedImprovement noted[6]
V₂O₅ impregnated on Nb₂O₅550°CData not specifiedLower than sol-gel[6]

Note: Specific quantitative conversion and selectivity values were not provided in the abstract[6], but the study highlights the superior performance of the sol-gel prepared catalyst due to better V-Nb interaction.

Selective Catalytic Reduction (SCR) of NOx

Nb-doping of traditional V₂O₅–WO₃/TiO₂ catalysts has been shown to enhance their activity for the reduction of nitrogen oxides (NOx) with ammonia, particularly at lower temperatures.[8] The addition of niobium improves the catalyst's tolerance to SO₂ and H₂O poisoning.[8]

Key Findings:

  • Enhanced Low-Temp Activity: The de-NOx efficiency of a V₂O₅-WO₃-Nb₂O₅/TiO₂ catalyst was up to 12% higher than the undoped catalyst at 240°C.[8]

  • Mechanism: The reaction over Nb-doped catalysts follows a Langmuir–Hinshelwood mechanism, where adsorbed NOx species react with adsorbed NH₃.[8]

  • Role of Nb: Niobium doping is suggested to increase the number of Brønsted acid sites and improve the catalyst's redox properties, contributing to its enhanced performance.[8]

Structure-Activity Relationships

The catalytic performance of Nb-V systems is a direct consequence of their structural and electronic properties. Understanding these relationships is key to designing more efficient catalysts.

G cluster_synthesis Synthesis Parameters cluster_properties Physicochemical Properties cluster_performance Catalytic Performance method Synthesis Method (Sol-Gel, Impregnation) surface_area Surface Area & Porosity method->surface_area dispersion V-Species Dispersion method->dispersion calc_temp Calcination Temperature calc_temp->surface_area acidity Surface Acidity (Brønsted/Lewis) calc_temp->acidity loading V/Nb Ratio loading->acidity redox Redox Properties (V⁵⁺/V⁴⁺ Couple) loading->redox activity Activity (Conversion Rate) surface_area->activity acidity->activity selectivity Selectivity (Desired Product) acidity->selectivity redox->activity redox->selectivity stability Stability (Deactivation) dispersion->stability

Caption: Logical relationships between synthesis parameters, catalyst properties, and performance.

Conclusion and Future Outlook

Niobium-Vanadium catalytic systems represent a versatile and powerful class of materials for chemical synthesis. The combination of the robust acidity and stability of niobia with the potent redox functionality of vanadia creates a synergistic effect that enhances catalytic activity and selectivity in a range of important reactions, including selective oxidations and NOx reduction. The sol-gel synthesis method appears particularly promising for creating highly integrated mixed oxides with superior performance.

For professionals in drug development, the ability of these catalysts to perform selective oxidations under mild conditions is of particular interest. Future research should focus on:

  • Detailed kinetic and mechanistic studies to elucidate the active sites and reaction pathways for specific transformations.

  • Development of enantioselective Nb-V catalysts by incorporating chiral modifiers for asymmetric synthesis.

  • Application in flow chemistry to leverage enhanced process control and scalability for pharmaceutical manufacturing.

By continuing to explore the fundamental structure-activity relationships, researchers can further unlock the potential of Nb-V catalysts for creating complex molecules efficiently and sustainably.

References

An In-depth Technical Guide on the Superconducting Properties of Niobium-Vanadium Alloys

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the superconducting properties of niobium-vanadium (Nb-V) alloys. Niobium and vanadium, both Type II superconductors, form a continuous body-centered cubic (bcc) solid solution, allowing for the tuning of superconducting characteristics by adjusting the atomic composition. This document summarizes key quantitative data, details experimental methodologies for characterization, and presents visual representations of relevant concepts and workflows.

Core Superconducting Properties

Niobium (Nb) possesses a superconducting critical temperature (Tc) of approximately 9.2 K, while vanadium (V) has a Tc of about 5.3 K.[1][2] When alloyed, the transition temperature of Nb-V solid solutions exhibits a notable dependence on the composition, generally showing a broad minimum between the Tc values of the pure elements. This behavior is attributed to a weakening of the electron-phonon interaction parameter with alloying.

Quantitative Data Summary

The following tables summarize the key superconducting parameters for Niobium-Vanadium alloys.

Composition (at.% V)Critical Temperature (Tc) (K)
0 (Pure Nb)9.2
25~6.5
50~5.8
75~5.5
100 (Pure V)5.3

Note: The values presented are approximate and can vary based on sample purity and preparation methods. The trend of a broad minimum in Tc is a key characteristic of the Nb-V system.

PropertyNiobium (Nb)Vanadium (V)Niobium-Vanadium (Nb-V) Alloys
Crystal StructureBody-Centered Cubic (bcc)Body-Centered Cubic (bcc)Continuous Body-Centered Cubic (bcc) Solid Solution
Superconducting ClassType IIType IIType II

Experimental Protocols

The characterization of the superconducting properties of Nb-V alloys involves several key experimental techniques.

Sample Preparation
  • Arc Melting: High-purity niobium and vanadium are weighed to the desired atomic percentages. The constituents are melted together in an argon arc furnace on a water-cooled copper hearth. To ensure homogeneity, the resulting alloy button is typically flipped and re-melted several times.

  • Annealing: The as-cast alloys are sealed in quartz ampoules under a high vacuum and annealed at temperatures ranging from 800°C to 1200°C for extended periods (e.g., 120 hours) to promote homogeneity and reduce crystalline defects.

  • Sample Shaping: For specific measurements, the annealed ingots are shaped into desired forms, such as thin films, wires, or small rectangular bars, using techniques like rolling, wire drawing, or sputter deposition.

Measurement of Superconducting Properties
  • Critical Temperature (Tc):

    • Resistivity Measurement: A four-probe resistivity measurement is a standard method. A constant current is passed through the sample, and the voltage is measured as the temperature is swept. The critical temperature is identified as the point where the electrical resistance drops to zero.

    • Magnetic Susceptibility: The transition to the superconducting state is accompanied by the expulsion of the magnetic field (the Meissner effect). This can be detected using a SQUID (Superconducting Quantum Interference Device) magnetometer. Tc is determined from the onset of the diamagnetic signal.

    • Heat Capacity Measurement: The transition from the normal to the superconducting state is a second-order phase transition, which is evident as a sharp discontinuity in the specific heat. Calorimetric measurements can precisely determine Tc.

  • Critical Magnetic Fields (Hc1 and Hc2):

    • Magnetization Measurements: The lower critical field (Hc1) is the magnetic field at which magnetic flux begins to penetrate the superconductor. The upper critical field (Hc2) is the field at which superconductivity is completely suppressed. Both can be determined from magnetization versus magnetic field (M-H) curves measured at temperatures below Tc. Hc1 is identified by the deviation from linear diamagnetism, and Hc2 is the field where the magnetization becomes zero.

    • Resistivity Measurements in a Magnetic Field: The upper critical field (Hc2) can also be determined by measuring the resistive transition at a fixed temperature while sweeping the magnetic field. Hc2 is the field at which the resistance is fully restored to its normal state value.

  • Critical Current Density (Jc):

    • Transport Measurement: A four-probe measurement is used where the current through the sample is ramped up in the presence of a magnetic field until a small voltage (typically on the order of microvolts) is detected across the voltage probes. Jc is then calculated by dividing the critical current by the cross-sectional area of the sample.

Visualizations

Experimental Workflow for Characterizing Nb-V Superconductors

experimental_workflow cluster_synthesis Alloy Synthesis cluster_characterization Property Measurement start High-Purity Nb and V Powders arc_melting Arc Melting start->arc_melting annealing Homogenization Annealing arc_melting->annealing tc_measurement Tc Measurement (Resistivity, Magnetization, Heat Capacity) annealing->tc_measurement Sample Preparation hc_measurement Hc1 and Hc2 Measurement (Magnetization, Resistivity vs. Field) annealing->hc_measurement jc_measurement Jc Measurement (Transport Measurement) annealing->jc_measurement

Caption: Workflow for the synthesis and characterization of Nb-V superconducting alloys.

Logical Relationship of Superconducting Parameters

superconducting_parameters cluster_material Material Properties cluster_superconducting Superconducting Properties composition Composition (at.% V) tc Critical Temperature (Tc) composition->tc hc Critical Magnetic Field (Hc1, Hc2) composition->hc microstructure Microstructure (Grain Size, Defects) jc Critical Current Density (Jc) microstructure->jc tc->hc hc->jc

Caption: Interdependence of material and superconducting properties in Nb-V alloys.

References

Methodological & Application

Application Notes and Protocols: Niobium-Vanadium Catalysts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Mixed niobium-vanadium oxides are emerging as versatile and efficient heterogeneous catalysts in a variety of organic transformations. The combination of the redox properties of vanadium and the acidic and structural promoting effects of niobium leads to synergistic catalytic activities. These materials are particularly noted for their performance in selective oxidation and ammoxidation reactions, which are crucial processes in the chemical and pharmaceutical industries. This document provides detailed application notes and protocols for the synthesis of a mixed niobium-vanadium oxide catalyst and its use in the selective oxidation of benzyl alcohol and the ammoxidation of propane.

Catalyst Synthesis: Mixed Niobium-Vanadium Oxide (Nb:V = 1:2)

This section details the preparation of a mixed niobium-vanadium oxide catalyst with a 1:2 molar ratio of niobium to vanadium using a hydrothermal synthesis method.

Experimental Protocol: Hydrothermal Synthesis of Nb-V-O (1:2) Catalyst

Materials:

  • Ammonium niobate(V) oxalate hydrate ((NH₄)[NbO(C₂O₄)₂]·nH₂O)

  • Ammonium metavanadate (NH₄VO₃)

  • Deionized water

  • Teflon-lined stainless-steel autoclave

Procedure:

  • Precursor Solution Preparation:

    • Dissolve ammonium niobate(V) oxalate hydrate (e.g., 1.0 mmol) in 40 mL of deionized water with vigorous stirring.

    • In a separate beaker, dissolve ammonium metavanadate (e.g., 2.0 mmol) in 40 mL of deionized water. This may require gentle heating (around 60-70 °C) to achieve complete dissolution.

  • Mixing and pH Adjustment:

    • Once both solutions are clear, slowly add the ammonium metavanadate solution to the ammonium niobate oxalate solution under continuous stirring.

    • The pH of the resulting mixture can be adjusted if necessary, although for many preparations, the natural pH of the mixed precursors is suitable.

  • Hydrothermal Treatment:

    • Transfer the final mixture into a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and place it in an oven preheated to 180 °C.

    • Maintain the hydrothermal treatment for 24 hours.

  • Product Recovery and Washing:

    • After 24 hours, cool the autoclave to room temperature.

    • Collect the solid product by filtration or centrifugation.

    • Wash the collected solid multiple times with deionized water and then with ethanol to remove any unreacted precursors and by-products.

  • Drying and Calcination:

    • Dry the washed solid in an oven at 100 °C overnight.

    • Calcine the dried powder in a furnace under a flow of air. A typical calcination procedure involves heating to 500 °C at a ramp rate of 5 °C/min and holding at that temperature for 4 hours.

  • Characterization:

    • The final catalyst powder should be characterized by techniques such as X-ray diffraction (XRD) to determine the crystalline phases, Brunauer-Emmett-Teller (BET) analysis for surface area, and transmission electron microscopy (TEM) for morphology.

Workflow for Catalyst Synthesis

G cluster_prep Precursor Preparation cluster_reaction Catalyst Formation cluster_post Post-Processing p1 Dissolve Ammonium Niobate Oxalate mix Mix Precursor Solutions p1->mix p2 Dissolve Ammonium Metavanadate p2->mix hydro Hydrothermal Treatment (180°C, 24h) mix->hydro filter Filter and Wash hydro->filter dry Dry (100°C) filter->dry calcine Calcine (500°C) dry->calcine end end calcine->end Final Catalyst

Caption: Hydrothermal synthesis workflow for mixed Nb-V oxide catalyst.

Application in Selective Oxidation of Benzyl Alcohol

Niobium-vanadium oxide catalysts are effective for the selective oxidation of primary alcohols to aldehydes, a key transformation in fine chemical synthesis.

Experimental Protocol: Selective Oxidation of Benzyl Alcohol to Benzaldehyde

Materials:

  • Mixed Nb-V-O (1:2) catalyst (prepared as described above)

  • Benzyl alcohol

  • Toluene (solvent)

  • Molecular oxygen (O₂) or air

  • Three-necked round-bottom flask equipped with a reflux condenser, gas inlet, and magnetic stirrer

  • Heating mantle

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Reaction Setup:

    • To a 100 mL three-necked round-bottom flask, add the Nb-V-O catalyst (e.g., 100 mg), benzyl alcohol (e.g., 1.0 mmol), and toluene (20 mL).

  • Reaction Execution:

    • Heat the mixture to the desired reaction temperature (e.g., 110 °C) under vigorous stirring.

    • Once the temperature is stable, start bubbling molecular oxygen (or air) through the reaction mixture at a controlled flow rate (e.g., 20 mL/min).

    • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by GC.

  • Product Isolation and Analysis:

    • After the desired reaction time (or when maximum conversion is reached), cool the reactor to room temperature.

    • Separate the catalyst from the reaction mixture by filtration or centrifugation.

    • The liquid product mixture is analyzed quantitatively by GC using an internal standard method to determine the conversion of benzyl alcohol and the selectivity to benzaldehyde.

Quantitative Data

The performance of mixed metal oxide catalysts in alcohol oxidation can vary based on the specific composition and reaction conditions. Below is a table summarizing representative data for benzyl alcohol oxidation.

Catalyst CompositionTemperature (°C)Time (h)Benzyl Alcohol Conversion (%)Benzaldehyde Selectivity (%)Reference
V₂O₅-Nb₂O₅/SBA-1512068592Fictional, representative data
Mo-V-O10089598[1]
Ru-based oxideRoom Temp24>99>99[2]

Proposed Catalytic Cycle for Alcohol Oxidation

The catalytic cycle for alcohol oxidation over a mixed metal oxide surface is generally believed to involve a Mars-van Krevelen type mechanism.

G M_ox M-O (Oxidized Site) Alc_ads RCH₂OH (ads) M_ox->Alc_ads Alcohol Adsorption Alkoxide M-OCH₂R M_ox->Alkoxide M_red M-[] (Reduced Site) M_red->M_ox Re-oxidation Water H₂O M_red->Water Protonation Alc_ads->Alkoxide Alkoxide Formation Alkoxide->M_red β-Hydride Elimination Product RCHO Alkoxide->Product Product Desorption Oxygen 1/2 O₂ Oxygen->M_ox

Caption: Proposed catalytic cycle for alcohol oxidation over a metal oxide surface.

Application in Ammoxidation of Propane

Multicomponent mixed oxides containing niobium and vanadium, often in combination with molybdenum and tellurium (Mo-V-Nb-Te-O), are highly effective catalysts for the ammoxidation of propane to acrylonitrile, a key monomer for polymers and fibers.[3]

Experimental Protocol: Ammoxidation of Propane to Acrylonitrile

Materials:

  • Mo-V-Nb-Te-O catalyst

  • Propane (C₃H₈)

  • Ammonia (NH₃)

  • Air (O₂)

  • Helium (He) or Nitrogen (N₂) as a diluent gas

  • Fixed-bed flow reactor system

  • Gas chromatograph (GC) for online product analysis

Procedure:

  • Catalyst Loading:

    • Load a specific amount of the Mo-V-Nb-Te-O catalyst (e.g., 0.5 g) into a fixed-bed reactor (e.g., quartz tube).

  • Reaction Conditions:

    • Heat the reactor to the desired reaction temperature (e.g., 400-440 °C) under a flow of inert gas (He or N₂).

    • Introduce the reactant gas mixture with a typical molar ratio of C₃H₈:NH₃:O₂:He (e.g., 1:1.2:3:15) at a controlled total flow rate.

  • Product Analysis:

    • The reactor effluent is analyzed online using a GC equipped with appropriate columns to separate reactants and products (propane, propylene, acrylonitrile, acetonitrile, CO, CO₂).

    • Calculate propane conversion and product selectivities based on the GC data.

Quantitative Data

The performance of Mo-V-Nb-Te-O catalysts is highly dependent on the specific composition and reaction conditions.

Catalyst CompositionTemperature (°C)Propane Conversion (%)Acrylonitrile Selectivity (%)Propylene Selectivity (%)Reference
MoV₀.₃Te₀.₂₃Nb₀.₁₂Oₓ420555810[4]
MoVTeNb (M1 Phase)400~20~50~20[5]
V-Sb-Alumina4901622-[3]

Logical Relationship in Propane Ammoxidation

The ammoxidation of propane is a complex reaction network. Propane can be converted to propylene as an intermediate, which is then ammoxidized to acrylonitrile. Alternatively, propane can be directly ammoxidized.

G Propane Propane (C₃H₈) Propylene Propylene (C₃H₆) Propane->Propylene +O₂ Acrylonitrile Acrylonitrile (C₃H₃N) Propane->Acrylonitrile +NH₃, +O₂ COx COₓ Propane->COx Total Oxidation Acrolein Acrolein (C₃H₄O) Propylene->Acrolein +O₂ Propylene->Acrylonitrile +NH₃, +O₂ Propylene->COx Acrolein->COx Acrylonitrile->COx

Caption: Reaction network for propane ammoxidation.

References

Application of Niobium-Vanadium Alloys in High-Temperature Reactor Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Nuclear Engineering Professionals

Introduction

Niobium-vanadium (Nb-V) alloys are a class of refractory metal alloys that exhibit a compelling combination of properties, making them suitable for structural applications in high-temperature reactor systems. Compared to traditional materials like zirconium alloys, Nb-V alloys offer significantly improved high-temperature strength, superior creep resistance, and robust corrosion resistance, particularly in aggressive environments such as high-temperature steam and liquid metal coolants.[1][2] These characteristics position them as candidate materials for components in advanced nuclear reactors, including boiling water reactors and next-generation fission reactors, where maintaining structural integrity under extreme conditions is paramount.[1][3] This document provides detailed application notes, summarizes key performance data, and outlines experimental protocols for the evaluation of Nb-V alloys.

Data Presentation: Mechanical Properties of Nb-V and Related Alloys

The following tables summarize the mechanical properties of various niobium-based alloys at elevated temperatures, providing a basis for comparison and material selection.

Table 1: Tensile Properties of Niobium-Vanadium Based Alloys at Elevated Temperatures

Alloy CompositionTemperature (°C)Yield Strength (MPa)Ultimate Tensile Strength (MPa)Elongation (%)Reference
Nb-40% V (weldment)1100Slightly reduced from base metalSlightly reduced from base metal9[4]
Nb-39% V-1% Ti870---[4]
NbTiVZr600878--[5][6]
NbTiVZr800~750--[5][6]
NbTiVZr1000500--[5][6]
Nb₀.₅TiVZr800400--[5][6]
Nb₀.₅TiVZr1000186--[5][6]
NbTiV600650750-[5][6]
NbTiV800400--[5][6]
NbTiV1000<200--[5][6]

Table 2: Hot Hardness of Niobium-Vanadium Alloys

Alloy CompositionTemperature (°C)HardnessReference
Nb-V AlloysUp to 900Little decrease with temperature[1]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate assessment of Nb-V alloys for high-temperature reactor applications.

Protocol 1: High-Temperature Tensile Testing

This protocol is based on the principles outlined in ASTM E21, "Standard Test Methods for Elevated Temperature Tension Tests of Metallic Materials."

1. Objective: To determine the tensile properties, including yield strength, ultimate tensile strength, and elongation of Nb-V alloys at elevated temperatures.

2. Specimen Preparation:

  • Fabricate tensile specimens from the Nb-V alloy according to the specifications in ASTM E8/E8M. Common specimen geometries include round specimens with threaded or shoulder ends.
  • Ensure the surface finish of the gauge section is smooth and free from scratches or machine marks that could act as stress concentrators.
  • Clean the specimens thoroughly to remove any contaminants before testing.

3. Test Procedure:

  • Mount the specimen in a universal testing machine equipped with a high-temperature furnace.
  • Attach a high-temperature extensometer to the gauge section of the specimen to accurately measure strain.
  • Heat the specimen to the desired test temperature and allow it to stabilize. The temperature should be controlled within ±3°C for temperatures up to 980°C and ±6°C for higher temperatures.[3]
  • Apply a tensile load at a constant strain rate until the specimen fractures.
  • Record the load and extension data throughout the test.

4. Data Analysis:

  • From the load-extension curve, calculate the yield strength (typically 0.2% offset method), ultimate tensile strength, and percent elongation.
  • Examine the fracture surface to determine the mode of failure (e.g., ductile, brittle).

Protocol 2: Creep and Stress-Rupture Testing

This protocol follows the guidelines of ASTM E139, "Standard Test Methods for Conducting Creep, Creep-Rupture, and Stress-Rupture Tests of Metallic Materials."[1][2][4]

1. Objective: To evaluate the long-term deformation (creep) and time-to-failure (rupture) of Nb-V alloys under a constant tensile load at elevated temperatures.

2. Specimen Preparation:

  • Prepare specimens as described in Protocol 1 for tensile testing.

3. Test Procedure:

  • Place the specimen in a creep testing machine equipped with a high-temperature furnace and an extensometer.
  • Heat the specimen to the specified test temperature and allow it to stabilize.
  • Apply a constant tensile load to the specimen. The load should be maintained with high precision throughout the test.
  • Continuously monitor and record the strain as a function of time.
  • For stress-rupture tests, continue the test until the specimen fractures, and record the time to rupture.

4. Data Analysis:

  • Plot the creep strain as a function of time to generate a creep curve.
  • Determine the minimum creep rate (secondary creep stage).
  • For stress-rupture tests, plot the applied stress versus the time to rupture on a log-log scale.

Protocol 3: Liquid Metal Corrosion Testing

1. Objective: To assess the corrosion resistance of Nb-V alloys in contact with liquid metal coolants (e.g., lithium, sodium) at high temperatures.

2. Specimen Preparation:

  • Prepare coupons of the Nb-V alloy with a known surface area and weight.
  • Clean the specimens to remove any surface contamination.

3. Test Procedure:

  • Place the specimens in a capsule or loop containing the liquid metal coolant. The system should be made of a compatible material to avoid contamination.
  • The liquid metal should be of high purity, with controlled levels of impurities like oxygen, which can significantly affect corrosion rates.
  • Heat the system to the desired test temperature and maintain it for a predetermined duration.
  • After the exposure time, carefully remove the specimens from the liquid metal.
  • Clean the specimens to remove any residual liquid metal.

4. Data Analysis:

  • Measure the weight change of the specimens to determine the corrosion rate.
  • Analyze the surface of the specimens using techniques like Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDS) to characterize the corrosion morphology and any changes in composition.
  • Perform metallographic cross-sections to examine the extent of corrosion penetration.

Protocol 4: Weldability Assessment

1. Objective: To evaluate the weldability of Nb-V alloys and the mechanical properties of the resulting weldments.

2. Welding Procedure:

  • Use Gas Tungsten Arc Welding (GTAW), also known as Tungsten Inert Gas (TIG) welding, which is a common method for joining niobium alloys.[7]
  • Ensure a high-purity inert shielding gas (e.g., argon) to protect the weld pool from atmospheric contamination.
  • Use a filler metal of a composition similar to the base alloy, if required.
  • Control welding parameters such as current, voltage, and travel speed to achieve a sound weld.

3. Post-Weld Evaluation:

  • Visually inspect the weld for any defects such as cracks or porosity.
  • Perform bend tests on the welded specimens to assess the ductility of the weld and the heat-affected zone (HAZ). The specimen should be bent to a specified angle without fracturing.
  • Conduct tensile tests on specimens machined from the welded joint to determine the weldment's strength and ductility.
  • Perform microstructural analysis of the weld, HAZ, and base metal to characterize the grain structure and identify any detrimental phases.

Mandatory Visualizations

Experimental_Workflow_for_NbV_Alloy_Evaluation cluster_0 Alloy Preparation cluster_1 Specimen Machining cluster_2 High-Temperature Mechanical Testing cluster_3 Corrosion & Weldability Evaluation cluster_4 Material Characterization cluster_5 Data Analysis & Performance Assessment A1 Vacuum Arc Melting A2 Homogenization Heat Treatment A1->A2 B1 Tensile Specimens A2->B1 B2 Creep Specimens A2->B2 B3 Corrosion Coupons A2->B3 B4 Welding Plates A2->B4 C1 Tensile Testing (ASTM E21) B1->C1 C3 Hot Hardness Testing B1->C3 C2 Creep Testing (ASTM E139) B2->C2 D1 Liquid Metal Corrosion Test B3->D1 D2 Gas Tungsten Arc Welding B4->D2 E1 Microstructural Analysis (SEM, TEM) C1->E1 C2->E1 C3->E1 D1->E1 E2 Compositional Analysis (EDS) D1->E2 D3 Post-Weld Analysis D2->D3 D3->E1 D3->E2 F1 Application Viability E1->F1 E2->F1 Logical_Relationship_NbV_Alloy_Properties cluster_0 Alloy Composition & Microstructure cluster_1 Key Performance Properties cluster_2 Application in High-Temperature Reactors A1 Nb-V Ratio A3 Grain Size & Phase Distribution A1->A3 A2 Alloying Elements (Ti, Zr) A2->A3 B1 High-Temperature Strength A3->B1 B2 Creep Resistance A3->B2 B3 Corrosion Resistance A3->B3 B4 Weldability A3->B4 C1 Structural Components B1->C1 C2 Fuel Cladding B1->C2 B2->C1 B2->C2 B3->C1 B3->C2 B4->C1

References

Application Notes and Protocols: Niobium-Vanadium Oxides in Electrochemical Energy Storage

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Niobium and vanadium oxides are promising materials for electrochemical energy storage applications, including lithium-ion batteries (LIBs) and vanadium redox flow batteries (VRBs). While a specific "Niobium-vanadium (1/2)" compound is not extensively documented, research has focused on composite materials and doped structures that leverage the synergistic effects of both elements. These materials are explored for their potential to enhance energy density, power density, and cycling stability of energy storage devices.

Niobium oxides, such as niobium pentoxide (Nb2O5), are investigated as anode materials in LIBs due to their high theoretical capacity and safety.[1][2][3] However, they often suffer from poor electronic conductivity.[1][4] Vanadium oxides, on the other hand, offer high specific capacity but can experience issues with structural instability during cycling. By combining niobium and vanadium, researchers aim to create nanocomposites that exhibit improved rate performance and cycling stability compared to the individual oxides.[4]

These niobium-vanadium oxide systems are also relevant as catalysts in vanadium redox flow batteries, where they can facilitate the electrochemical kinetics of the vanadium redox reactions.[5] This document provides an overview of the application of niobium-vanadium oxide nanocomposites in electrochemical energy storage, with a focus on their use as anode materials in lithium-ion batteries.

Data Presentation

Table 1: Electrochemical Performance of Niobium-Vanadium Oxide Nanocomposites as Anode Material in Lithium-Ion Batteries

MaterialCurrent DensitySpecific Capacity (mAh g⁻¹)Capacity RetentionCycling Performance
Niobium-Vanadium Oxide Nanocomposite (VNb-10)1 A g⁻¹> 3 times that of pure Nb2O5~50% (at 5 C-rate vs 0.25 C-rate)~95% after 50 cycles
VNbO40.1 A g⁻¹206.1-93.4% after 2000 cycles at 1.0 A g⁻¹
Pure Nb2O5-~201-Poor
Pure V2O5-Moderate--

Note: The data presented is a summary from various research findings and may vary depending on the specific synthesis method and testing conditions.

Experimental Protocols

I. Synthesis of Niobium-Vanadium Oxide Nanocomposites via Sol-Gel Method

This protocol describes a general procedure for synthesizing niobium-vanadium oxide nanocomposites using a sol-gel technique.[4]

Materials:

  • Niobium (V) ethoxide (Nb(OC2H5)5)

  • Vanadyl acetylacetonate (VO(acac)2)

  • Ethanol (anhydrous)

  • Acetic acid (glacial)

  • Deionized water

Procedure:

  • Prepare a precursor solution by dissolving a stoichiometric amount of Niobium (V) ethoxide and Vanadyl acetylacetonate in anhydrous ethanol.

  • Add a mixture of deionized water, ethanol, and acetic acid dropwise to the precursor solution while stirring vigorously. The acetic acid acts as a catalyst for the hydrolysis and condensation reactions.

  • Continue stirring the mixture at room temperature for several hours until a stable sol is formed.

  • Age the sol at room temperature for 24-48 hours to allow for the completion of the gelation process, resulting in a wet gel.

  • Dry the gel in an oven at 80-100 °C for 12-24 hours to remove the solvent.

  • Calcination: Heat the dried gel in a furnace under an inert or air atmosphere at a temperature range of 400-600 °C for 2-4 hours to obtain the crystalline niobium-vanadium oxide nanocomposite powder.

II. Electrochemical Characterization of Niobium-Vanadium Oxide Anodes

This protocol outlines the steps for fabricating a coin cell and performing electrochemical tests to evaluate the performance of the synthesized niobium-vanadium oxide nanocomposite as a lithium-ion battery anode.

A. Electrode Preparation:

  • Create a slurry by mixing the active material (niobium-vanadium oxide nanocomposite), a conductive agent (e.g., Super P carbon black), and a binder (e.g., polyvinylidene fluoride - PVDF) in an 8:1:1 weight ratio in a suitable solvent (e.g., N-methyl-2-pyrrolidone - NMP).

  • Homogenize the slurry using a magnetic stirrer or a planetary mixer.

  • Coat the slurry onto a copper foil current collector using a doctor blade technique to ensure a uniform thickness.

  • Dry the coated electrode in a vacuum oven at 80-120 °C for 12 hours to remove the solvent.

  • Cut the dried electrode into circular discs of a specific diameter (e.g., 12 mm).

B. Coin Cell Assembly:

  • Assemble a CR2032-type coin cell in an argon-filled glovebox.

  • Use the prepared niobium-vanadium oxide electrode as the working electrode and a lithium metal foil as the counter and reference electrode.

  • Use a microporous polypropylene film as the separator.

  • Add a few drops of a liquid electrolyte, typically 1 M LiPF6 in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC) (1:1 v/v).

  • Crimp the coin cell to ensure it is properly sealed.

C. Electrochemical Measurements:

  • Cyclic Voltammetry (CV): Perform CV scans at a slow scan rate (e.g., 0.1 mV s⁻¹) within a potential window of 0.01-3.0 V vs. Li/Li⁺ to investigate the redox reactions and electrochemical reversibility.

  • Galvanostatic Charge-Discharge (GCD): Conduct GCD tests at various current densities (C-rates) to determine the specific capacity, coulombic efficiency, and rate capability of the electrode.

  • Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements in a frequency range of 100 kHz to 0.01 Hz to analyze the charge transfer resistance and ion diffusion kinetics of the electrode.

Mandatory Visualization

Synthesis_Workflow Precursors Niobium and Vanadium Precursors (e.g., Nb(OC2H5)5, VO(acac)2) Mixing Mixing and Stirring Precursors->Mixing Solvent Anhydrous Ethanol Solvent->Mixing Hydrolysis Hydrolysis and Condensation (Addition of H2O and Acetic Acid) Mixing->Hydrolysis Sol_Formation Sol Formation Hydrolysis->Sol_Formation Gelation Aging and Gelation Sol_Formation->Gelation Drying Drying (80-100 °C) Gelation->Drying Calcination Calcination (400-600 °C) Drying->Calcination Product Niobium-Vanadium Oxide Nanocomposite Powder Calcination->Product

Caption: Workflow for the sol-gel synthesis of niobium-vanadium oxide nanocomposites.

Electrochemical_Testing_Workflow Synthesis Synthesized Niobium-Vanadium Oxide Nanocomposite Slurry Slurry Preparation (Active Material, Carbon Black, PVDF) Synthesis->Slurry Coating Electrode Coating (Doctor Blade on Cu Foil) Slurry->Coating Drying_Electrode Drying and Cutting Coating->Drying_Electrode Assembly Coin Cell Assembly (in Ar-filled Glovebox) Drying_Electrode->Assembly Electrochemical_Tests Electrochemical Measurements Assembly->Electrochemical_Tests CV Cyclic Voltammetry (CV) Electrochemical_Tests->CV GCD Galvanostatic Charge-Discharge (GCD) Electrochemical_Tests->GCD EIS Electrochemical Impedance Spectroscopy (EIS) Electrochemical_Tests->EIS Data_Analysis Data Analysis and Performance Evaluation CV->Data_Analysis GCD->Data_Analysis EIS->Data_Analysis

Caption: Experimental workflow for electrochemical characterization of niobium-vanadium oxide anodes.

References

Application Notes and Protocols for Mechanical Testing of Niobium-Vanadium (Nb-V) Alloys

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for standardized testing of the mechanical properties of Niobium-Vanadium (Nb-V) alloys. The following sections outline the experimental procedures for tensile testing, hardness testing, and fatigue life assessment, crucial for material characterization in the development of new alloys for various applications, including biomedical implants and high-temperature structural components.

Key Mechanical Properties and Testing Standards

The primary mechanical properties evaluated for Nb-V alloys include tensile strength, yield strength, elongation, hardness, and fatigue life. These properties are determined using standardized test methods to ensure reproducibility and comparability of data. The key standards governing these tests are provided by ASTM International.

Data Presentation: Mechanical Properties of Nb-V and Related Alloys

The following tables summarize the quantitative data on the mechanical properties of various Nb-V and related refractory alloys.

Table 1: Tensile Properties of Nb-V and Related Alloys at Room and Elevated Temperatures

Alloy Composition (wt%)Temperature (°C)Yield Strength (MPa)Ultimate Tensile Strength (MPa)Elongation (%)Reference
Nb-10VRoom---[1]
Nb-55VRoom---[1]
NbTiVZrRoom1025->50[2]
Nb₀.₅TiVZrRoom>1025--[2]
NbTiVRoom960->50[2]
NbTiVZr600878--[2]
Nb₀.₅TiVZr600---[2]
NbTiV600650750-[2]
NbTiVZr800~750--[2]
Nb₀.₅TiVZr800~400--[2]
NbTiV800<400--[2]
NbTiVZr1000500--[2]
Nb₀.₅TiVZr1000<200--[2]
NbTiV1000<200--[2]
Austenitic Stainless Steel (0V-0Nb)Room329.5654.696.2[3]
Austenitic Stainless Steel (0.32V-0.21Nb)Room464.6768.855.8[3]
C-103 (Nb-10Hf-1Ti)Room29642026[4]
Nb-1ZrRoom15027540[4]
Commercially Pure Niobium (Type 4)Room14022023
Ti-5NbRoom407.0536.5-[5]
Ti-25NbRoom872.51014-[5]
Co-Ti-V (0Nb)900---[6]
Co-Ti-V (3Nb)900496--[6]

Table 2: Hardness of Nb-V and Related Alloys

Alloy Composition (at.%)ConditionHardness (HV)Reference
Nb-18Si-6Mo-5Al-5Cr-2.5W-1HfAs-cast862[7]
Nb-18Si-6Mo-5Al-5Cr-2.5W-1Hf with Ge, Sn, Ti additionsHeat-treated834[7]
Nb-21Ti-18Si-6.7Mo-1.2W-4.4Sn-4.2Ge-4Cr-3.7Al-0.8HfAs-cast838[7]
Nb-21Ti-18Si-6.7Mo-1.2W-4.4Sn-4.2Ge-4Cr-3.7Al-0.8Hf with Ge, Sn, Ti additionsHeat-treated806[7]
Nb SteelIsothermally held at 1200°C (0 s)209.5 ± 4.6[8]
Nb-Ti SteelIsothermally held at 1200°C (0 s)196.9 ± 3.3[8]
NbN--[9]
Hf-Nb-N-Higher than NbN[9]
In-Nb-N-Highest among tested[9]
Zr-Nb-N-Higher than NbN[9]

Table 3: Fatigue Life of Ti-22Al-23Nb-2(Mo,Zr) Alloy

Specimen ConditionMaximum Stress (MPa)Stress RatioFrequency (Hz)Temperature (°C)Fatigue Life (Cycles)Reference
Turned300-11550Variable, dependent on surface integrity[10]

Experimental Protocols

Tensile Testing

Standard: ASTM E8/E8M - Standard Test Methods for Tension Testing of Metallic Materials.

Objective: To determine the yield strength, ultimate tensile strength, elongation, and reduction of area of Nb-V alloys.

Methodology:

  • Specimen Preparation:

    • Machine specimens from the Nb-V alloy material into a standardized "dog-bone" shape as specified in ASTM E8/E8M.

    • Measure and record the initial cross-sectional area and gage length of the specimen.

    • Ensure the surface finish of the gage section is smooth and free from defects that could act as stress concentrators.

  • Test Procedure:

    • Mount the specimen into the grips of a universal testing machine (UTM).

    • Attach an extensometer to the gage section of the specimen to accurately measure strain.

    • Apply a uniaxial tensile load at a constant strain rate as specified in the standard.

    • Record the load and displacement data continuously until the specimen fractures.

  • Data Analysis:

    • Convert the load-displacement data into a stress-strain curve.

    • Determine the 0.2% offset yield strength.

    • Identify the ultimate tensile strength (UTS), which is the maximum stress reached.

    • Calculate the percent elongation and reduction of area from the final dimensions of the fractured specimen.

Hardness Testing

Standard: ASTM E384 - Standard Test Method for Microindentation Hardness of Materials.

Objective: To measure the resistance of the Nb-V alloy to localized plastic deformation.

Methodology:

  • Specimen Preparation:

    • Prepare a small, flat, and polished surface on the alloy sample. The surface should be free of scratches and oxidation.

    • Mount the specimen securely on the stage of the Vickers hardness tester.

  • Test Procedure:

    • Select the appropriate test load (e.g., 1 kgf).

    • Bring the indenter into contact with the specimen surface and apply the full load for a specified dwell time (typically 10-15 seconds).

    • Remove the load, leaving a diamond-shaped indentation on the surface.

  • Data Analysis:

    • Measure the lengths of the two diagonals of the indentation using a microscope attached to the tester.

    • Calculate the Vickers Hardness Number (HV) using the formula: HV = 1.854 * (F / d²) where F is the applied load in kgf and d is the average length of the diagonals in mm.

Fatigue Life Testing

Standards:

  • High-Cycle Fatigue (HCF): ASTM E466 - Standard Practice for Conducting Force Controlled Constant Amplitude Axial Fatigue Tests of Metallic Materials.[11][12][13]

  • Low-Cycle Fatigue (LCF): ASTM E606 - Standard Test Method for Strain-Controlled Fatigue Testing.[14][15][16]

Objective: To determine the fatigue life (number of cycles to failure) of Nb-V alloys under cyclic loading conditions.

Methodology (High-Cycle Fatigue - ASTM E466):

  • Specimen Preparation:

    • Prepare smooth, unnotched specimens according to the geometry specified in ASTM E466.[12]

    • The surface finish is critical and should be highly polished to avoid premature failure initiation from surface defects.

  • Test Procedure:

    • Mount the specimen in a servo-hydraulic or electromagnetic resonance fatigue testing machine.

    • Apply a cyclic load with a constant amplitude and a specified stress ratio (R = minimum stress / maximum stress). The loading is typically sinusoidal.

    • The test is run at a high frequency (e.g., 20-100 Hz) until the specimen fails or a predetermined number of cycles (e.g., 10⁷ cycles) is reached without failure.[17][18]

  • Data Analysis:

    • Record the number of cycles to failure for each stress level.

    • Plot the stress amplitude (S) versus the number of cycles to failure (N) on a semi-log or log-log scale to generate an S-N curve.

    • The fatigue limit or endurance limit is the stress level below which the material can withstand an infinite number of cycles.

Methodology (Low-Cycle Fatigue - ASTM E606):

  • Specimen Preparation:

    • Prepare specimens as per ASTM E606, similar to HCF specimens but often with a uniform gage section for accurate strain measurement.[15]

  • Test Procedure:

    • Conduct the test in strain control using an extensometer.[19]

    • Apply a cyclic strain with a constant amplitude and a specified strain ratio.

    • The test is typically run at a lower frequency (e.g., 0.1-5 Hz) due to the plastic deformation involved.[14]

  • Data Analysis:

    • Record the number of cycles to failure.

    • Plot the strain amplitude versus the number of cycles to failure to generate a strain-life curve.

    • Analyze the hysteresis loops to determine cyclic stress-strain behavior and energy dissipation per cycle.

Visualizations of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Tensile_Testing_Workflow start Start: Tensile Test prep Specimen Preparation (ASTM E8/E8M) start->prep measure_initial Measure Initial Dimensions (Cross-section, Gage Length) prep->measure_initial mount Mount Specimen in UTM measure_initial->mount attach_ext Attach Extensometer mount->attach_ext apply_load Apply Uniaxial Tensile Load (Constant Strain Rate) attach_ext->apply_load record_data Record Load-Displacement Data apply_load->record_data fracture Specimen Fractures record_data->fracture analyze Data Analysis record_data->analyze measure_final Measure Final Dimensions fracture->measure_final measure_final->analyze stress_strain Generate Stress-Strain Curve analyze->stress_strain determine_props Determine: - Yield Strength - UTS - Elongation - Reduction of Area stress_strain->determine_props end_test End determine_props->end_test

Tensile Testing Workflow

Hardness_Testing_Workflow start Start: Hardness Test prep Specimen Preparation (Flat, Polished Surface) start->prep mount Mount Specimen prep->mount select_load Select Test Load and Dwell Time mount->select_load indent Apply Indenter Load select_load->indent measure_diagonals Measure Indentation Diagonals indent->measure_diagonals calculate_hv Calculate Vickers Hardness (HV) measure_diagonals->calculate_hv end_test End calculate_hv->end_test

Vickers Hardness Testing Workflow

Fatigue_Testing_Workflow start Start: Fatigue Test prep Specimen Preparation (ASTM E466 or E606) start->prep mount Mount Specimen in Fatigue Machine prep->mount set_params Set Test Parameters (Load/Strain, Frequency, R-ratio) mount->set_params run_test Run Cyclic Loading set_params->run_test monitor Monitor for Failure run_test->monitor failure Specimen Fails or Reaches Run-out monitor->failure record_cycles Record Number of Cycles to Failure failure->record_cycles analyze Data Analysis record_cycles->analyze sn_curve Generate S-N or Strain-Life Curve analyze->sn_curve end_test End sn_curve->end_test

Fatigue Life Testing Workflow

References

Application Notes and Protocols for Niobium-Vanadium in High-Entropy Alloys

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of niobium (Nb) and vanadium (V) in the development of high-entropy alloys (HEAs), particularly focusing on their influence on the microstructure, mechanical properties, and corrosion resistance. Detailed experimental protocols for the synthesis and characterization of these advanced materials are also presented to facilitate further research and development.

Introduction to Niobium and Vanadium in High-Entropy Alloys

High-entropy alloys (HEAs) represent a paradigm shift in materials science, moving away from traditional alloys based on a single principal element. Instead, HEAs are composed of five or more principal elements in equiatomic or near-equiatomic ratios.[1] This compositional complexity can lead to the formation of simple solid-solution phases, such as body-centered cubic (BCC) and face-centered cubic (FCC) structures, due to the high configurational entropy of the system.[2]

Niobium and Vanadium are refractory metals that are increasingly being incorporated into HEA design to enhance their mechanical properties, particularly at elevated temperatures, and to improve their corrosion and oxidation resistance.[3][4] The addition of Nb and V often promotes the formation of a stable BCC solid solution, which is known for its high strength.[5] Furthermore, the presence of these elements can lead to significant solid-solution strengthening and may influence the formation of secondary phases, such as Laves phases, which can further enhance the alloy's properties.[6]

Data Presentation: Properties of Niobium-Vanadium Containing HEAs

The following tables summarize quantitative data from various studies on high-entropy alloys containing niobium and vanadium, highlighting their compositions and key mechanical properties.

Table 1: Composition and Mechanical Properties of Selected Nb-V Containing High-Entropy Alloys

Alloy Composition (atomic %)Synthesis MethodPhase StructureMicrohardness (HV)Compressive Yield Strength (MPa)Compressive Fracture Strength (MPa)Fracture Strain (%)Reference
NbMoTaWVTiMechanical Alloying + Spark Plasma SinteringBCC (major) + BCC (minor) + FCC (precipitate)7862709311511.4[7]
W-Nb-Mo-Ta-VVacuum Arc MeltingSingle-phase BCC5250 MPa (Vickers Hardness)---[8]
Al₂Ti₅Zr₄Nb₂.₅Ta₂.₅Solid SolutionizingBCC + B2 nanoparticles-1240--
HfNbSi₀.₅TiVZrInduction Levitation MeltingBCC + Vanadium-rich phase + Intermetallic4641540 (as-cast, RT)--[9]
Ti₃ZrNbVₓ (x=0.5 to 3.5)First-principles calculationStable BCC274-297 (Vickers Hardness, calculated)---[5]

Table 2: Influence of Niobium Content on Corrosion Resistance of Al₀.₅Ti₃Zr₀.₅NbₓMo₀.₂ HEAs in 3.5 wt.% NaCl Solution

Niobium Content (x)Self-Corrosion Potential (Ecorr, V vs. SCE)Self-Corrosion Current Density (icorr, A/cm²)Breakdown Potential (V vs. SCE)Reference
0.5-0.381.2 x 10⁻⁷8.68[10]
0.8-0.368.9 x 10⁻⁸>8.68[10]
1.0-0.346.3 x 10⁻⁸>8.68[10]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of Nb-V containing high-entropy alloys.

Synthesis Protocols

Mechanical alloying is a solid-state powder processing technique that involves repeated welding, fracturing, and re-welding of powder particles in a high-energy ball mill.

Objective: To produce a homogeneous, nanocrystalline or amorphous HEA powder.

Materials and Equipment:

  • Elemental powders of desired purity (e.g., >99.5%)

  • Planetary ball mill

  • Hardened steel or tungsten carbide vials and milling balls

  • Process control agent (e.g., stearic acid, ethanol - optional, to prevent excessive cold welding)

  • Inert atmosphere glovebox (e.g., Argon)

Protocol:

  • Weigh the elemental powders in the desired atomic ratios inside an argon-filled glovebox to prevent oxidation.

  • Load the powder mixture and milling balls into the milling vial inside the glovebox. A ball-to-powder weight ratio (BPR) of 10:1 to 20:1 is commonly used.

  • Seal the vials tightly to maintain the inert atmosphere.

  • Mount the vials onto the planetary ball mill.

  • Set the milling parameters:

    • Rotation speed: 200-400 RPM.

    • Milling time: 10-60 hours. Milling can be performed in cycles with intermediate pauses to prevent excessive heating.

  • After milling, handle the vials and the resulting HEA powder inside the glovebox.

  • The alloyed powder can then be consolidated using techniques like Spark Plasma Sintering.

Arc melting is a common technique for producing small to medium-sized ingots of HEAs with high purity.[11][12]

Objective: To melt and solidify constituent elements into a homogeneous HEA ingot.

Materials and Equipment:

  • High-purity elemental metals (in chunk or pellet form)

  • Vacuum arc melting furnace with a non-consumable tungsten electrode

  • Water-cooled copper hearth

  • High-purity argon gas

  • Vacuum pump

Protocol:

  • Weigh the elemental metals in the desired proportions.

  • Place the materials on the water-cooled copper hearth of the arc melting furnace.

  • Evacuate the furnace chamber to a high vacuum (e.g., <10⁻⁴ mbar) and then backfill with high-purity argon. Repeat this process multiple times to minimize residual oxygen.

  • Strike an electric arc between the tungsten electrode and the raw materials to melt them.

  • To ensure homogeneity, the resulting ingot should be flipped and re-melted several times (typically 4-6 times).

  • Allow the ingot to cool and solidify on the water-cooled hearth.

SPS is a consolidation technique that uses pulsed direct current and uniaxial pressure to sinter powders at lower temperatures and shorter times than conventional sintering methods.[5][13]

Objective: To consolidate HEA powders into a dense bulk sample while retaining a fine-grained microstructure.

Materials and Equipment:

  • Synthesized HEA powder

  • Spark Plasma Sintering system

  • Graphite die and punches

  • Graphite foil

Protocol:

  • Load the HEA powder into a graphite die lined with graphite foil to prevent reaction between the powder and the die.

  • Place the die assembly into the SPS chamber.

  • Evacuate the chamber to a vacuum of approximately 10⁻² mbar.

  • Apply a uniaxial pressure (e.g., 30-80 MPa).

  • Heat the sample to the sintering temperature (e.g., 1000-1500 °C) at a high heating rate (e.g., 100 °C/min).

  • Hold at the sintering temperature for a short duration (e.g., 5-20 minutes).

  • Cool the sample down to room temperature.

  • Eject the densified HEA pellet from the die.

Characterization Protocols

Objective: To identify the crystal structure and phases present in the synthesized HEA.[14][15]

Equipment:

  • X-ray diffractometer with a Cu Kα radiation source.

Protocol:

  • Prepare a flat, polished surface of the bulk HEA sample or a uniform layer of the HEA powder on a sample holder.

  • Place the sample in the diffractometer.

  • Set the scanning parameters:

    • 2θ range: 20° to 100°.

    • Step size: 0.02°.

    • Scan speed: 1-2°/min.

  • Run the XRD scan.

  • Analyze the resulting diffraction pattern to identify the phases present by comparing the peak positions and intensities with standard diffraction databases (e.g., ICDD).

Objective: To observe the microstructure and determine the elemental composition and distribution within the HEA.[16][17]

Equipment:

  • Scanning Electron Microscope equipped with an Energy Dispersive X-ray Spectrometer.

Protocol:

  • Prepare the HEA sample by standard metallographic procedures: grinding with SiC papers of decreasing grit size, followed by polishing with diamond paste to achieve a mirror-like surface.

  • Etch the polished surface if necessary to reveal the microstructure (e.g., using a suitable acid solution).

  • Mount the sample on an SEM stub using conductive tape or paint.

  • Place the sample in the SEM chamber and evacuate to a high vacuum.

  • Acquire secondary electron (SE) or backscattered electron (BSE) images at various magnifications to observe the microstructure.

  • Perform EDS analysis on specific points, lines, or areas of the sample to determine the elemental composition and create elemental maps showing the distribution of Nb, V, and other constituent elements.

Objective: To determine the compressive mechanical properties of the HEA, such as yield strength, compressive strength, and ductility, following standards like ASTM E9.[7][8][18][19]

Equipment:

  • Universal testing machine equipped for compression testing.

  • Compression platens.

  • Extensometer or deflectometer.

Protocol:

  • Machine cylindrical or rectangular test specimens from the bulk HEA according to ASTM E9 standard dimensions.

  • Measure the dimensions of the specimen accurately.

  • Place the specimen between the compression platens of the universal testing machine, ensuring proper alignment.

  • Attach an extensometer to the specimen to measure strain.

  • Apply a compressive load at a constant strain rate (e.g., 10⁻³ s⁻¹).

  • Record the load and displacement (or strain) data continuously until fracture or a predetermined strain is reached.

  • Calculate the compressive stress and strain from the recorded data to generate a stress-strain curve.

  • Determine the yield strength (at 0.2% offset), compressive strength, and fracture strain from the stress-strain curve.

Objective: To evaluate the corrosion behavior of the HEA in a specific environment, following standards like ASTM G59.[9][10][20]

Equipment:

  • Potentiostat.

  • Electrochemical cell with a three-electrode setup:

    • Working electrode (the HEA sample).

    • Reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl).

    • Counter electrode (e.g., platinum or graphite).

  • Corrosive medium (e.g., 3.5 wt.% NaCl solution).

Protocol:

  • Prepare the HEA sample as the working electrode by exposing a known surface area.

  • Assemble the three-electrode electrochemical cell with the HEA sample, reference electrode, and counter electrode immersed in the corrosive solution.

  • Allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

  • Perform a potentiodynamic polarization scan by sweeping the potential from a cathodic value (e.g., -0.25 V vs. OCP) to an anodic value (e.g., +1.2 V vs. OCP) at a slow scan rate (e.g., 0.167 mV/s).

  • Record the resulting current density as a function of the applied potential.

  • Plot the data as a Tafel plot (log(current density) vs. potential) to determine the corrosion potential (Ecorr) and corrosion current density (icorr). A lower icorr value indicates better corrosion resistance.

Mandatory Visualizations

Experimental_Workflow cluster_Synthesis Synthesis cluster_Characterization Characterization cluster_Properties Properties Powders Elemental Powders (Nb, V, etc.) MA Mechanical Alloying Powders->MA High-Energy Milling AM Arc Melting Powders->AM Melting & Solidification SPS Spark Plasma Sintering MA->SPS Consolidation Characterization HEA Sample AM->Characterization As-cast Ingot SPS->Characterization Sintered Pellet XRD XRD Analysis Characterization->XRD SEM_EDS SEM/EDS Analysis Characterization->SEM_EDS Mech_Test Mechanical Testing Characterization->Mech_Test Corrosion_Test Corrosion Testing Characterization->Corrosion_Test Phase Phase Structure XRD->Phase Microstructure Microstructure & Composition SEM_EDS->Microstructure Mechanical Mechanical Properties Mech_Test->Mechanical Corrosion Corrosion Resistance Corrosion_Test->Corrosion

Caption: Experimental workflow for the synthesis and characterization of Nb-V HEAs.

Influence_of_NbV NbV Addition of Niobium (Nb) and Vanadium (V) BCC Promotes BCC Phase Formation NbV->BCC Strength Increases Hardness and Strength (Solid Solution Strengthening) NbV->Strength Corrosion Enhances Corrosion Resistance (Stable Passive Film) NbV->Corrosion

Caption: Influence of Niobium and Vanadium on the properties of High-Entropy Alloys.

References

Application Notes and Protocols for a Comprehensive Study of Niobium-Vanadium (Nb-V) Alloy Corrosion Resistance

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Niobium (Nb) and Vanadium (V) are refractory metals known for their excellent corrosion resistance in various aggressive environments. When alloyed together, Nb-V systems can exhibit enhanced properties, making them suitable for demanding applications in chemical processing, aerospace, and biomedical industries. The addition of Niobium and Vanadium to other alloys has been shown to significantly improve their corrosion resistance. This document provides a detailed experimental setup and protocols for systematically studying the corrosion resistance of Nb-V alloys. The following sections outline the necessary sample preparation, electrochemical testing methodologies, and surface analysis techniques to thoroughly characterize the corrosion behavior of these alloys.

Experimental Setup

A comprehensive study of Nb-V alloy corrosion resistance requires a combination of electrochemical and surface analysis techniques. The primary experimental setup involves a three-electrode electrochemical cell coupled with a potentiostat for electrochemical measurements. Post-corrosion analysis is conducted using various microscopy and spectroscopy techniques to characterize the surface morphology and composition of the corrosion products.

Electrochemical Testing Apparatus

The core of the experimental setup is a standard three-electrode electrochemical cell. This setup allows for precise control and measurement of the electrochemical processes occurring at the surface of the Nb-V alloy sample.

  • Working Electrode (WE): The Nb-V alloy specimen to be tested.

  • Reference Electrode (RE): A stable electrode with a constant potential, such as a Saturated Calomel Electrode (SCE) or a Silver/Silver Chloride (Ag/AgCl) electrode.

  • Counter Electrode (CE): An inert material with a large surface area, typically a platinum or graphite rod, to complete the electrical circuit.

These electrodes are connected to a potentiostat, an electronic instrument that controls the voltage difference between the working and reference electrodes while measuring the current flow between the working and counter electrodes.

Surface Analysis Instrumentation

Following electrochemical testing, a suite of surface analysis techniques is employed to gain a deeper understanding of the corrosion mechanisms.

  • Scanning Electron Microscopy (SEM): Provides high-resolution images of the sample surface, revealing the morphology of any corrosion damage, such as pitting or cracking.

  • Energy-Dispersive X-ray Spectroscopy (EDS/EDX): Often coupled with SEM, this technique provides elemental analysis of the surface, identifying the composition of corrosion products.

  • X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique that provides information about the chemical states of the elements present on the surface, crucial for identifying the composition of the passive film.

  • X-ray Diffraction (XRD): Used to identify the crystallographic structure of the base alloy and any crystalline corrosion products that may have formed.

Experimental Protocols

Detailed and consistent experimental protocols are critical for obtaining reproducible and comparable results. The following sections provide step-by-step methodologies for sample preparation and key corrosion testing techniques.

Sample Preparation Protocol

Proper sample preparation is paramount to ensure that the observed corrosion behavior is representative of the material itself and not influenced by surface contaminants or inconsistencies.

  • Cutting: Cut the Nb-V alloy into specimens of suitable dimensions for the electrochemical cell holder. A typical size is 1 cm x 1 cm.

  • Mounting: Mount the specimens in an insulating resin, leaving one surface exposed as the working electrode.

  • Grinding: Mechanically grind the exposed surface using a series of silicon carbide (SiC) abrasive papers with progressively finer grit sizes (e.g., 400, 600, 800, 1000, 1200, 1500, and 2000 grit).[1]

  • Polishing: Polish the ground surface with diamond paste of decreasing particle size (e.g., 6 µm, 3 µm, and 1 µm) to achieve a mirror-like finish.[1]

  • Cleaning: Ultrasonically clean the polished specimens in ethanol or acetone to remove any residual polishing debris and organic contaminants.

  • Drying: Dry the cleaned specimens in a stream of warm air.

Potentiodynamic Polarization Protocol

Potentiodynamic polarization is a widely used technique to evaluate the corrosion behavior of a material by measuring the current response to a controlled change in potential.

  • Electrolyte Preparation: Prepare the desired corrosive solution (e.g., 0.5 M NaCl solution, or acidic/alkaline solutions) and pour it into the electrochemical cell.

  • Electrode Assembly: Assemble the three-electrode cell with the prepared Nb-V alloy sample as the working electrode, the reference electrode, and the counter electrode.

  • Open Circuit Potential (OCP) Measurement: Allow the system to stabilize by measuring the OCP for a period of 60 minutes or until a steady-state potential is reached.

  • Polarization Scan: Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential (e.g., -0.25 V vs. OCP) to an anodic potential (e.g., +1.0 V vs. OCP) at a controlled scan rate (e.g., 1 mV/s).

  • Data Analysis: Plot the resulting current density (log scale) versus the applied potential to obtain a Tafel plot. From this plot, determine key corrosion parameters such as corrosion potential (Ecorr), corrosion current density (icorr), and pitting potential (Epit).

Electrochemical Impedance Spectroscopy (EIS) Protocol

EIS is a non-destructive technique that provides detailed information about the corrosion processes occurring at the electrode/electrolyte interface, including the properties of the passive film.

  • Electrolyte and Cell Setup: Follow the same procedure as for potentiodynamic polarization (steps 1 and 2).

  • OCP Stabilization: Stabilize the system at the OCP for at least 60 minutes.

  • EIS Measurement: Apply a small amplitude sinusoidal potential signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Data Analysis: Plot the impedance data in the form of Nyquist and Bode plots. The data can be fitted to an appropriate equivalent electrical circuit model to extract quantitative parameters related to the corrosion process, such as solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).

Data Presentation

Quantitative data obtained from the electrochemical tests should be summarized in clearly structured tables for easy comparison of the corrosion resistance of different Nb-V alloy compositions.

Table 1: Potentiodynamic Polarization Data for Nb-V Containing Alloys in 0.5 M NaCl Solution

Alloy CompositionCorrosion Potential (Ecorr) (V vs. SCE)Corrosion Current Density (icorr) (µA/cm²)Polarization Resistance (Rp) (kΩ·cm²)
Fe62Co15B14Si9 (Base Alloy)-0.4511.82.3
Fe67Co10B12Si9Nb2-0.382.912.5
Fe57Co10B20Si5Nb4V4-0.321.625.1

Note: Data extracted from a study on Fe-based alloys with Nb and V additions, demonstrating the beneficial effect of these elements on corrosion resistance.[1]

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for Nb-V Containing Alloys in 0.5 M NaCl Solution

Alloy CompositionSolution Resistance (Rs) (Ω·cm²)Charge Transfer Resistance (Rct) (kΩ·cm²)Double Layer Capacitance (Cdl) (µF/cm²)
Fe62Co15B14Si9 (Base Alloy)251.8150
Fe67Co10B12Si9Nb22310.280
Fe57Co10B20Si5Nb4V42122.545

Note: Representative data illustrating the trend of increasing charge transfer resistance with the addition of Nb and V, indicating improved corrosion resistance.

Visualization of Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and the logical relationships in the corrosion study.

Experimental_Workflow cluster_preparation Sample Preparation cluster_electrochemical Electrochemical Testing cluster_analysis Post-Corrosion Analysis Cutting Cutting Mounting Mounting Cutting->Mounting Grinding Grinding Mounting->Grinding Polishing Polishing Grinding->Polishing Cleaning Cleaning Polishing->Cleaning Drying Drying Cleaning->Drying OCP OCP Measurement Drying->OCP PDP Potentiodynamic Polarization OCP->PDP EIS Electrochemical Impedance Spectroscopy OCP->EIS SEM_EDS SEM/EDS Analysis PDP->SEM_EDS EIS->SEM_EDS XPS XPS Analysis SEM_EDS->XPS XRD XRD Analysis SEM_EDS->XRD

Fig. 1. Overall experimental workflow for studying Nb-V alloy corrosion.

Potentiodynamic_Polarization_Workflow start Start setup Assemble 3-Electrode Cell start->setup ocp Stabilize at OCP (60 min) setup->ocp scan Scan Potential (-0.25V to +1.0V vs OCP) ocp->scan record Record Current Density scan->record plot Generate Tafel Plot record->plot analyze Determine Ecorr, icorr, Epit plot->analyze end End analyze->end

Fig. 2. Workflow for Potentiodynamic Polarization Testing.

EIS_Workflow start Start setup Assemble 3-Electrode Cell start->setup ocp Stabilize at OCP (60 min) setup->ocp apply_ac Apply AC Signal (10mV) over Frequency Range ocp->apply_ac measure_impedance Measure Impedance apply_ac->measure_impedance plot Generate Nyquist & Bode Plots measure_impedance->plot fit_model Fit to Equivalent Circuit Model plot->fit_model analyze Extract Rs, Rct, Cdl fit_model->analyze end End analyze->end

Fig. 3. Workflow for Electrochemical Impedance Spectroscopy.

The comprehensive approach detailed in these application notes and protocols, combining electrochemical techniques with surface analysis, provides a robust framework for characterizing the corrosion resistance of Nb-V alloys. By adhering to these standardized procedures, researchers can obtain reliable and comparable data, leading to a deeper understanding of the corrosion mechanisms and facilitating the development of advanced, corrosion-resistant materials for a wide range of applications. The provided workflows and data tables serve as a guide for designing experiments and presenting findings in a clear and concise manner.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis Parameters of Niobium-Vanadium (1/2)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of Niobium-Vanadium (Nb-V) alloys. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key synthesis parameters to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing Niobium-Vanadium (Nb-V) alloys in a research setting?

A1: The most prevalent laboratory-scale synthesis methods for Nb-V alloys are vacuum arc melting and powder metallurgy. Vacuum arc melting is suitable for producing small to medium-sized ingots with high purity and homogeneity. Powder metallurgy is a versatile method for creating near-net-shape components and allows for a wide range of compositions. For thin-film applications, magnetron sputtering is a common technique.

Q2: How can I ensure the homogeneity of my Nb-V alloy during arc melting?

A2: To ensure a homogenous alloy, it is crucial to melt the sample multiple times. A common practice is to flip the ingot and re-melt it at least four to five times.[1] This repeated melting helps to thoroughly mix the constituent metals, which have different melting points and densities.

Q3: What are the critical parameters to control during the powder metallurgy of Nb-V alloys?

A3: The critical parameters for powder metallurgy of Nb-V alloys include the particle size and purity of the starting powders, compaction pressure, and sintering temperature and atmosphere. Finer powders generally lead to better sintering and a more homogenous microstructure. The sintering temperature is crucial for promoting diffusion and bonding between particles. A high-vacuum or inert gas atmosphere is necessary to prevent oxidation.

Q4: My sintered Nb-V alloy shows high porosity. What could be the cause and how can I fix it?

A4: High porosity in sintered Nb-V alloys can be caused by several factors, including insufficient sintering temperature or time, low compaction pressure, or large particle sizes of the initial powders.[2][3] To reduce porosity, you can increase the sintering temperature to enhance diffusion, apply higher compaction pressure to increase green density, or use finer starting powders for better particle packing.

Q5: What is a suitable annealing temperature for homogenizing Nb-V alloys?

A5: The annealing temperature for Nb-V alloys depends on the specific composition and the desired microstructure. Generally, annealing is performed at a high temperature to promote recrystallization and grain growth, which can improve homogeneity. For some microalloyed steels containing niobium and vanadium, annealing temperatures can range from 400 to 700°C.[4] For Nb-V alloys, higher temperatures may be required, and it is recommended to consult the Nb-V phase diagram for appropriate temperature ranges to avoid unwanted phase transformations.

Troubleshooting Guides

Vacuum Arc Melting
Issue Potential Cause Recommended Solution
Incomplete Melting of Niobium Insufficient arc current or melting time. Niobium has a very high melting point (2477 °C).Increase the arc current to generate a higher temperature. Increase the duration of each melting step. Ensure the arc is directly incident on the niobium pieces.
Cracking of the Ingot Upon Cooling High thermal stresses due to rapid cooling. Impurities leading to embrittlement.Implement a controlled cooling procedure after the final melt. Ensure high purity starting materials and a clean vacuum environment to minimize contamination.[5]
Uneven Alloy Composition Insufficient mixing of the molten metals. Significant difference in vapor pressures of Nb and V.Flip and re-melt the ingot multiple times (at least 4-5 times) to ensure thorough mixing.[1] Use a lower arc current to minimize overheating and preferential vaporization of vanadium.
Surface Defects on the Ingot Poor arc stability or contamination in the chamber.Ensure a stable power supply and proper electrode positioning.[5] Thoroughly clean the vacuum chamber and use high-purity argon gas.
Powder Metallurgy
Issue Potential Cause Recommended Solution
High Porosity in Sintered Part Insufficient sintering temperature or time. Low compaction pressure. Coarse initial powders.Increase the sintering temperature and/or time to enhance diffusion.[2] Increase the compaction pressure to achieve a higher green density. Use finer powders for better packing and increased surface area for diffusion.
Incomplete Sintering Sintering temperature is too low. Sintering time is too short.Increase the sintering temperature to a point that allows for significant atomic diffusion without causing melting. Extend the sintering time to allow for more complete neck formation between particles.[2]
Cracks in the Green Compact (Pre-sintering) High friction during ejection from the die. Residual stresses from compaction.Use appropriate die wall lubrication. Optimize the ejection process to be slow and controlled.[2]
Oxidation of the Alloy Presence of oxygen or moisture in the sintering furnace.Ensure a high vacuum or a continuous flow of high-purity inert gas (e.g., Argon) during sintering. Use an oxygen getter in the furnace if necessary.

Experimental Protocols

Protocol 1: Synthesis of Nb-V Alloy via Vacuum Arc Melting
  • Material Preparation : Weigh high-purity niobium and vanadium pieces corresponding to the desired atomic or weight ratio. Clean the metal pieces by ultrasonicating in acetone and then ethanol to remove any surface contaminants.

  • Chamber Preparation : Place the cleaned Nb and V pieces in a water-cooled copper crucible inside the vacuum arc melter.

  • Evacuation and Purging : Evacuate the chamber to a high vacuum (e.g., < 5 x 10-5 mbar). Backfill the chamber with high-purity argon gas to a pressure of about 0.5-0.8 bar. Repeat this evacuation and purging cycle at least three times to minimize residual oxygen.

  • Melting : Strike an arc between the non-consumable tungsten electrode and the metal charge. Start with a low current to first melt the lower melting point metal (Vanadium, 1910 °C) and then increase the current to melt the Niobium (2477 °C).

  • Homogenization : Once fully molten, keep the alloy in the molten state for a few seconds to ensure mixing. Solidify the ingot by turning off the arc. Flip the ingot over using the manipulator inside the chamber and re-melt. Repeat this process at least four more times to ensure homogeneity.

  • Cooling and Retrieval : Allow the ingot to cool down under the argon atmosphere before venting the chamber and retrieving the sample.

Protocol 2: Synthesis of Nb-V Alloy via Powder Metallurgy
  • Powder Preparation : Weigh high-purity niobium and vanadium powders (<45 µm particle size) according to the desired stoichiometry.[6]

  • Mixing : Mix the powders in a planetary ball mill or a tumbler mixer for several hours to achieve a homogeneous mixture. A process control agent (PCA) can be added to prevent excessive cold welding, but it should be a substance that can be easily removed during subsequent steps.

  • Compaction : Press the mixed powder in a hardened steel die at a pressure of 400-800 MPa to form a green compact.

  • Sintering : Place the green compact in a tube furnace with a controlled atmosphere.

    • Evacuate the furnace tube to a high vacuum.

    • Heat the sample to a debinding temperature (if a binder was used) and hold to remove the binder.

    • Backfill with a high-purity inert gas (e.g., Argon).

    • Ramp up the temperature to the sintering temperature. An optimal sintering temperature for Nb-V microalloyed steels has been found to be around 1350 °C.[6]

    • Hold at the sintering temperature for 2-4 hours to allow for diffusion and densification.

  • Cooling : Cool the furnace down to room temperature under the inert atmosphere before removing the sintered alloy.

Quantitative Data Summary

Table 1: Indicative Parameters for Vacuum Arc Melting of Nb-V Alloys
ParameterValueNotes
Vacuum Level < 5 x 10-5 mbarTo minimize contamination from residual gases.
Argon Pressure 0.5 - 0.8 barProvides a stable plasma for the arc.
Arc Voltage 34 - 37 VFor melting niobium in crucibles of 110-150 mm diameter.[7]
Melting Current 400 - 600 ADependent on the amount of material and crucible size.
Number of Melts ≥ 5To ensure homogeneity of the alloy.
Table 2: Indicative Parameters for Powder Metallurgy of Nb-V Alloys
ParameterValueNotes
Powder Particle Size < 45 µmFiner powders lead to better sintering.[6]
Compaction Pressure 400 - 800 MPaHigher pressure increases the green density.
Sintering Temperature 1250 - 1400 °COptimal temperature depends on the exact composition. 1350 °C has been found effective for some Nb-V containing steels.[6]
Sintering Time 2 - 4 hoursLonger times can improve densification but may lead to grain growth.
Sintering Atmosphere High Vacuum or Inert Gas (e.g., Argon)To prevent oxidation of the reactive metals.

Visualizations

Experimental_Workflow General Experimental Workflow for Nb-V Alloy Synthesis cluster_prep 1. Preparation cluster_synthesis 2. Synthesis cluster_processing 3. Post-Synthesis Processing cluster_characterization 4. Characterization start Define Target Composition (Nb/V Ratio) weigh Weigh High-Purity Nb and V Precursors start->weigh clean Clean Precursors (e.g., Ultrasonic Bath) weigh->clean synthesis_method Select Synthesis Method clean->synthesis_method arc_melting Vacuum Arc Melting synthesis_method->arc_melting powder_metallurgy Powder Metallurgy synthesis_method->powder_metallurgy sputtering Sputtering synthesis_method->sputtering annealing Homogenization Annealing (Optional) arc_melting->annealing powder_metallurgy->annealing sputtering->annealing machining Sample Machining for Characterization annealing->machining xrd XRD (Phase Identification, Crystal Structure) machining->xrd sem_eds SEM/EDS (Microstructure, Composition) machining->sem_eds mechanical Mechanical Testing (Hardness, Tensile) machining->mechanical final_product Characterized Nb-V Alloy xrd->final_product sem_eds->final_product mechanical->final_product

Caption: General workflow for the synthesis and characterization of Nb-V alloys.

Arc_Melting_Troubleshooting Troubleshooting Flowchart for Vacuum Arc Melting start Problem with Arc Melted Nb-V Ingot issue Identify the Issue start->issue incomplete_melting Incomplete Melting issue->incomplete_melting Incomplete Melt cracking Ingot Cracking issue->cracking Cracks inhomogeneity Inhomogeneous Composition issue->inhomogeneity Inhomogeneity cause_im Cause: - Insufficient Current/Time - High Melting Point of Nb incomplete_melting->cause_im cause_cr Cause: - High Thermal Stress - Contamination cracking->cause_cr cause_in Cause: - Insufficient Mixing inhomogeneity->cause_in solution_im Solution: - Increase Arc Current - Increase Melting Duration - Focus Arc on Nb cause_im->solution_im solution_cr Solution: - Controlled Cooling Rate - Use High Purity Materials - Ensure Clean Chamber cause_cr->solution_cr solution_in Solution: - Flip and Re-melt Multiple Times (≥5) cause_in->solution_in

Caption: Troubleshooting guide for common issues in vacuum arc melting of Nb-V alloys.

PM_Troubleshooting Troubleshooting Flowchart for Powder Metallurgy start Problem with Sintered Nb-V Part issue Identify the Issue start->issue high_porosity High Porosity issue->high_porosity Porosity incomplete_sintering Incomplete Sintering issue->incomplete_sintering Poor Sintering oxidation Oxidation issue->oxidation Discoloration cause_hp Cause: - Low Sintering Temp/Time - Low Compaction Pressure - Coarse Powders high_porosity->cause_hp cause_is Cause: - Sintering Temp Too Low - Sintering Time Too Short incomplete_sintering->cause_is cause_ox Cause: - Leak in Furnace - Impure Atmosphere oxidation->cause_ox solution_hp Solution: - Increase Sintering Temp/Time - Increase Compaction Pressure - Use Finer Powders cause_hp->solution_hp solution_is Solution: - Increase Sintering Temp - Extend Sintering Time cause_is->solution_is solution_ox Solution: - Check for Leaks - Use High-Purity Inert Gas - Use Oxygen Getter cause_ox->solution_ox

Caption: Troubleshooting guide for common defects in powder metallurgy of Nb-V alloys.

References

Technical Support Center: Niobium-Vanadium (Nb-V) Alloy Fabrication

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fabrication of Niobium-Vanadium (Nb-V) alloys.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in fabricating Nb-V alloys?

A1: The main challenges in fabricating Nb-V alloys stem from their high melting points and reactivity at elevated temperatures. Key difficulties include:

  • High-Temperature Oxidation: Nb-V alloys are highly susceptible to oxidation at elevated temperatures, which necessitates processing in a vacuum or inert atmosphere.

  • Interstitial Impurity Pickup: The absorption of interstitial elements like oxygen, nitrogen, and carbon during processing can lead to severe embrittlement, significantly reducing the alloy's ductility.

  • Control of Microstructure: Achieving a homogenous, fine-grained microstructure is crucial for optimal mechanical properties. This requires careful control of solidification and heat treatment parameters.

  • Weldability: Similar to other refractory metals, welding Nb-V alloys requires stringent atmospheric control to prevent contamination and subsequent embrittlement of the weldment.

Q2: What is the typical phase structure of Nb-V alloys?

A2: Niobium and Vanadium form a continuous solid solution across all compositions, meaning they are completely miscible in each other in the solid state. This results in a body-centered cubic (BCC) crystal structure. While the equilibrium phase diagram shows a single solid solution phase, some computational studies suggest the possibility of a miscibility gap at lower temperatures, which could lead to phase separation during long-term, low-temperature heat treatments.

Q3: Why is a vacuum or inert atmosphere critical during the melting of Nb-V alloys?

A3: A vacuum or inert atmosphere is essential to prevent the contamination of the molten alloy with atmospheric gases, primarily oxygen and nitrogen. Niobium and Vanadium are highly reactive with these gases at the high temperatures required for melting. The dissolution of these interstitial impurities into the alloy matrix dramatically increases hardness and strength but severely reduces ductility, making the material brittle and difficult to process further.

Q4: What are the most common fabrication methods for Nb-V alloys?

A4: The most prevalent fabrication methods for Nb-V alloys are those that allow for strict control over the atmospheric conditions to prevent contamination. These include:

  • Vacuum Arc Remelting (VAR): This is a widely used method for producing high-purity ingots of reactive metals and their alloys. An electric arc is struck between a consumable electrode of the alloy and a water-cooled copper crucible in a vacuum.

  • Electron Beam Melting (EBM): This technique uses a high-energy electron beam to melt the raw materials in a high-vacuum environment, offering excellent purification capabilities.

  • Powder Metallurgy (P/M): This involves the consolidation of blended elemental or pre-alloyed powders, followed by sintering at high temperatures in a vacuum or inert atmosphere.

Troubleshooting Guides

Issue 1: Porosity in the As-Cast Ingot

Description: The solidified Nb-V alloy ingot exhibits internal voids or pores, which can act as stress concentrators and degrade mechanical properties.

Troubleshooting Workflow:

Porosity_Troubleshooting start Porosity Detected in As-Cast Ingot check_vacuum Verify Vacuum Level During Melting start->check_vacuum vacuum_ok Vacuum Level Adequate (<10^-4 mbar) check_vacuum->vacuum_ok vacuum_low Inadequate Vacuum vacuum_ok->vacuum_low No check_raw_materials Inspect Raw Materials for Contamination vacuum_ok->check_raw_materials Yes improve_vacuum Improve Pumping Efficiency Check for Leaks vacuum_low->improve_vacuum improve_vacuum->check_vacuum materials_ok Raw Materials Clean check_raw_materials->materials_ok materials_contaminated Contaminated Raw Materials (e.g., surface oxides) materials_ok->materials_contaminated No check_cooling_rate Evaluate Solidification Cooling Rate materials_ok->check_cooling_rate Yes clean_materials Pre-clean Raw Materials (e.g., acid etching) materials_contaminated->clean_materials clean_materials->check_raw_materials cooling_too_fast Cooling Rate Too High check_cooling_rate->cooling_too_fast reduce_cooling_rate Decrease Cooling Rate (e.g., reduce cooling water flow) cooling_too_fast->reduce_cooling_rate end_resolved Porosity Reduced reduce_cooling_rate->end_resolved

Caption: Troubleshooting workflow for porosity in Nb-V alloys.

Possible Causes and Solutions:

Possible Cause Recommended Action
Inadequate Vacuum Level Ensure the vacuum level in the melting chamber is below 10⁻⁴ mbar to minimize dissolved gases. Check for leaks in the system.
Contaminated Raw Materials Surface oxides on the starting niobium and vanadium can release gas upon melting. Pre-clean the raw materials, for example, by acid etching.
High Solidification Rate A very rapid cooling rate can trap dissolved gases before they have a chance to escape the molten metal. Reduce the cooling rate if possible.
Issue 2: Cracking in the As-Cast Ingot or During Subsequent Processing

Description: The Nb-V alloy exhibits cracking, either in the as-cast state (hot cracking) or during subsequent deformation (cold cracking).

Troubleshooting Workflow:

Cracking_Troubleshooting start Cracking Observed check_impurities Analyze for Interstitial Impurities (O, N, C) start->check_impurities impurities_ok Impurity Levels Low check_impurities->impurities_ok impurities_high High Impurity Content impurities_ok->impurities_high No check_thermal_stress Evaluate Thermal Stresses During Cooling impurities_ok->check_thermal_stress Yes improve_atmosphere Improve Vacuum/Inert Gas Purity Use High-Purity Raw Materials impurities_high->improve_atmosphere improve_atmosphere->check_impurities stress_high High Thermal Gradients check_thermal_stress->stress_high control_cooling Implement Controlled Cooling Reduce Cooling Rate stress_high->control_cooling check_homogeneity Assess Alloy Homogeneity (e.g., using SEM/EDS) control_cooling->check_homogeneity end_resolved Cracking Mitigated control_cooling->end_resolved inhomogeneous Compositional Inhomogeneity (Segregation) check_homogeneity->inhomogeneous homogenize Perform Homogenization Heat Treatment inhomogeneous->homogenize homogenize->end_resolved

Caption: Troubleshooting workflow for cracking in Nb-V alloys.

Possible Causes and Solutions:

Possible Cause Recommended Action
High Interstitial Impurity Content High levels of oxygen, nitrogen, and carbon lead to embrittlement. Ensure the use of high-purity raw materials and maintain a high-quality vacuum or purified inert gas environment during processing.
High Thermal Stresses Rapid or non-uniform cooling can induce significant thermal stresses, leading to cracking. Implement a controlled cooling cycle to minimize thermal gradients.
Compositional Inhomogeneity Segregation of niobium or vanadium during solidification can create localized regions with different mechanical and thermal properties, promoting crack initiation. A post-casting homogenization heat treatment can improve chemical uniformity.
Coarse Grain Structure Large grains can be detrimental to the ductility of the alloy. Employ techniques to refine the grain structure, such as controlled solidification or subsequent thermomechanical processing.

Quantitative Data Summary

Table 1: Influence of Interstitial Impurities on Mechanical Properties of Niobium-based Alloys

ImpurityConcentration (ppm by weight)Effect on Yield StrengthEffect on Tensile StrengthEffect on Ductility (% Elongation)
Oxygen (O) < 100BaselineBaselineHigh
200-500Significant IncreaseModerate IncreaseSignificant Decrease
> 600Very HighHighVery Low (Brittle)
Nitrogen (N) < 50BaselineBaselineHigh
100-300Significant IncreaseModerate IncreaseSignificant Decrease
> 400Very HighHighVery Low (Brittle)
Carbon (C) < 100BaselineBaselineHigh
150-400Moderate IncreaseMinor IncreaseModerate Decrease
> 500HighModerate IncreaseSignificant Decrease

Note: The values presented are general trends for niobium-based alloys and the exact impact can vary with the specific Nb-V composition and microstructure.

Table 2: Typical Processing Parameters for Vacuum Arc Remelting (VAR) of Niobium Alloys

ParameterTypical ValuePurpose
Vacuum Level < 1 x 10⁻⁴ mbarMinimize atmospheric contamination.
Melting Current 2 - 8 kAControl melting rate and pool geometry.
Voltage 25 - 35 VMaintain a stable arc.
Cooling Water-cooled copper cruciblePromote directional solidification and a sound ingot structure.

Experimental Protocols

Protocol 1: Vacuum Arc Remelting (VAR) of a Nb-V Alloy

Objective: To produce a homogenous, low-impurity Nb-V alloy ingot.

Materials and Equipment:

  • High-purity niobium and vanadium (e.g., >99.9% pure)

  • Vacuum arc remelting furnace with a water-cooled copper crucible

  • Consumable electrode fabrication equipment (e.g., press and welder)

  • High-vacuum pumping system

  • Inert gas (Argon) supply

Procedure:

  • Electrode Preparation:

    • Thoroughly clean the surfaces of the niobium and vanadium raw materials to remove any oxides or contaminants.

    • Compact the raw materials into a consumable electrode of the desired composition. This can be done by cold isostatic pressing (CIP) followed by sintering, or by welding chunks of the raw materials together.

  • Furnace Preparation:

    • Clean the interior of the VAR furnace and the copper crucible.

    • Load the consumable electrode into the furnace.

  • Melting Process:

    • Evacuate the furnace to a pressure below 1 x 10⁻⁴ mbar.

    • Backfill the furnace with high-purity argon to a pressure of approximately 200-400 mbar.

    • Initiate a DC arc between the consumable electrode and a small amount of starting material in the crucible.

    • Adjust the melting current to achieve a stable melting rate. A lower melting rate generally leads to a better ingot structure.

    • Maintain a stable arc throughout the melting process.

    • Once the electrode is fully melted, gradually reduce the current to hot-top the ingot, which helps to minimize the formation of a shrinkage pipe at the top.

  • Cooling and Removal:

    • Allow the ingot to cool under vacuum or inert atmosphere.

    • Once at a safe temperature, bring the furnace to atmospheric pressure and remove the ingot.

Protocol 2: Homogenization Heat Treatment of a Nb-V Alloy

Objective: To reduce chemical segregation and improve the microstructural uniformity of an as-cast Nb-V alloy.

Materials and Equipment:

  • As-cast Nb-V alloy ingot

  • High-temperature vacuum furnace

  • Temperature controller

Procedure:

  • Sample Preparation:

    • Machine the as-cast ingot to remove any surface irregularities or contaminated layers.

    • Clean the sample to remove any oils or residues from machining.

  • Heat Treatment:

    • Place the sample in the vacuum furnace.

    • Evacuate the furnace to a pressure below 1 x 10⁻⁵ mbar.

    • Slowly ramp up the temperature to the homogenization temperature, typically in the range of 1200°C to 1600°C, depending on the specific alloy composition.

    • Hold the sample at the homogenization temperature for an extended period, typically 8 to 24 hours, to allow for atomic diffusion to occur.

  • Cooling:

    • After the holding period, slowly cool the sample in the furnace to minimize the introduction of thermal stresses. A cooling rate of 5-10°C per minute is often suitable.

  • Analysis:

    • Characterize the microstructure of the homogenized alloy using techniques such as optical microscopy or scanning electron microscopy (SEM) with energy-dispersive X-ray spectroscopy (EDS) to confirm the reduction in segregation.

Visualization of Experimental Workflow

Fabrication_Workflow raw_materials High-Purity Nb & V Raw Materials electrode_fab Electrode Fabrication (Pressing & Sintering) raw_materials->electrode_fab var_melting Vacuum Arc Remelting (VAR) electrode_fab->var_melting as_cast_ingot As-Cast Nb-V Ingot var_melting->as_cast_ingot homogenization Homogenization Heat Treatment as_cast_ingot->homogenization characterization1 Microstructural & Chemical Analysis as_cast_ingot->characterization1 machining Machining & Shaping homogenization->machining final_product Final Nb-V Alloy Component machining->final_product characterization2 Mechanical Property Testing final_product->characterization2

Caption: General experimental workflow for Nb-V alloy fabrication.

Improving the ductility of Niobium-vanadium compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Niobium-Vanadium (Nb-V) compounds. The focus is on improving the ductility of these materials during experimental procedures.

Troubleshooting Guides

This section addresses common issues encountered during the processing and testing of Nb-V alloys that can lead to poor ductility and premature failure.

Issue: Cracking during cold rolling or forging.

  • Question: My Nb-V alloy is exhibiting significant cracking during cold rolling, even at low levels of deformation. What are the potential causes and how can I mitigate this?

  • Answer: Cracking during cold working of Nb-V alloys is often attributed to a combination of factors, including interstitial impurity content, grain size, and the degree of prior deformation.

    • Interstitial Embrittlement: Interstitial elements like oxygen, nitrogen, and hydrogen can severely reduce the ductility of niobium and vanadium alloys. These elements can segregate to grain boundaries, making them prone to fracture. It is crucial to minimize contamination during melting and processing.

    • Large Grain Size: A coarse grain structure provides fewer barriers to dislocation movement, which can lead to the rapid propagation of cracks.

    • Work Hardening: Nb-V alloys, like many metallic systems, will work harden during cold deformation. This increases strength but reduces ductility.[1] Without intermediate annealing, the material can become too brittle for further deformation.

    Troubleshooting Steps:

    • Assess Purity: If possible, analyze the interstitial content of your alloy. If it is high, consider remelting under a high vacuum or with a getter material.

    • Refine Grain Size: Implement a thermomechanical processing schedule that promotes grain refinement. This typically involves a combination of hot working followed by controlled cooling and subsequent annealing.

    • Incorporate Intermediate Annealing: For significant reductions in thickness, it is essential to include one or more intermediate annealing steps. This will recrystallize the microstructure, restoring ductility for subsequent cold working.[1]

Issue: Brittle fracture observed during tensile testing at room temperature.

  • Question: My Nb-V alloy shows very low elongation and a brittle fracture surface in room temperature tensile tests. How can I improve its tensile ductility?

  • Answer: Brittle fracture at room temperature in Nb-V alloys is a strong indicator that the microstructure is not optimized for ductile behavior. The primary culprits are often interstitial impurities and an unfavorable microstructure.

    • Microstructure: A fully recrystallized, fine-grained microstructure is generally desirable for good room-temperature ductility. A coarse-grained or heavily deformed (non-recrystallized) structure will likely be brittle.

    • Precipitates: While fine precipitates of carbides or nitrides can increase strength, they can also reduce ductility if they are not distributed homogeneously or if they are present as continuous films at grain boundaries.

    Troubleshooting Steps:

    • Heat Treatment: A final annealing step after any deformation processing is critical. This should be designed to achieve full recrystallization without excessive grain growth.

    • Microstructural Analysis: Characterize the microstructure of your fractured specimen using techniques like optical microscopy or scanning electron microscopy (SEM). Look for large grains, evidence of un-recrystallized regions, and the distribution of any second-phase particles.

    • Alloy Composition: In some cases, minor additions of other elements can improve ductility. However, for binary Nb-V systems, the focus should be on purity and microstructure control.

Frequently Asked Questions (FAQs)

Processing and Heat Treatment

  • Question: What is a suitable annealing temperature and time to improve the ductility of a cold-worked Nb-V alloy?

  • Answer: The optimal annealing parameters depend on the specific composition of the Nb-V alloy and the amount of prior cold work. As a general guideline, annealing should be performed at a temperature high enough to induce recrystallization. For niobium and its alloys, recrystallization typically begins at temperatures above 900°C. A common starting point for annealing is in the range of 1100°C to 1300°C for 1 to 2 hours in a high-vacuum or inert gas atmosphere to prevent contamination. The goal is to achieve a fine, equiaxed grain structure.

  • Question: How does the addition of vanadium affect the ductility of niobium?

  • Answer: Vanadium forms a solid solution with niobium. In some alloy systems, such as steels, vanadium additions to niobium-containing alloys have been shown to improve hot ductility by influencing the precipitation of carbonitrides.[2] For binary Nb-V alloys, the effect on ductility will be highly dependent on the resulting microstructure and the control of interstitial impurities.

  • Question: Can hot working improve the ductility of Nb-V alloys?

  • Answer: Yes, hot working (processing at elevated temperatures) can be beneficial for improving the ductility of Nb-V alloys. Processing at temperatures above the recrystallization temperature allows for dynamic recrystallization, which can refine the grain structure and reduce the forces required for deformation. This can help to avoid the cracking issues associated with cold working.

Material Properties and Characterization

  • Question: What is the expected effect of interstitial impurities (O, N, H, C) on the mechanical properties of Nb-V alloys?

  • Answer: Interstitial impurities generally have a detrimental effect on the ductility of Nb-V alloys. They can lead to interstitial hardening, which increases strength but significantly reduces ductility and toughness. Hydrogen embrittlement is also a major concern for these alloys.

  • Question: How can I characterize the ductility of my Nb-V compound?

  • Answer: The most common method for characterizing ductility is through a uniaxial tensile test. The key parameters to measure are the elongation to failure (reported as a percentage) and the reduction in area at the fracture surface. A higher value for both indicates greater ductility. Other methods include bend tests, which can be useful for assessing formability.

Data Presentation

Table 1: Effect of Processing on Mechanical Properties of a Representative Nb-V Alloy

Processing StateYield Strength (MPa)Ultimate Tensile Strength (MPa)Elongation (%)Hardness (HV)
As-Cast~350~450< 5~150
Cold Rolled (50% reduction)~700~800< 2~250
Annealed (1200°C, 1 hr)~300~400> 20~130

Note: These are representative values and can vary significantly with alloy composition and processing history.

Experimental Protocols

Protocol 1: Annealing for Improved Ductility of Cold-Worked Nb-V Sheet

  • Sample Preparation: Cut the cold-worked Nb-V alloy sheet to the desired dimensions. Clean the samples ultrasonically in acetone and then ethanol to remove any surface contaminants.

  • Furnace Setup: Use a high-vacuum furnace capable of reaching at least 1300°C and maintaining a vacuum of 10-5 Torr or better. Place the samples on a clean tantalum or molybdenum foil to prevent reaction with the furnace components.

  • Heating Cycle:

    • Evacuate the furnace to the target vacuum level.

    • Ramp the temperature to the annealing temperature (e.g., 1200°C) at a controlled rate (e.g., 10°C/minute).

    • Hold at the annealing temperature for the desired time (e.g., 1 hour).

  • Cooling: Furnace cool the samples to room temperature under vacuum.

  • Post-Annealing Analysis: Characterize the microstructure (grain size and morphology) and mechanical properties (e.g., hardness, tensile test) of the annealed samples to confirm the improvement in ductility.

Protocol 2: Metallographic Sample Preparation for Microstructure Analysis

  • Sectioning: Cut a representative cross-section of the Nb-V alloy using a low-speed diamond saw with coolant to minimize deformation.

  • Mounting: Mount the sample in a conductive mounting resin.

  • Grinding: Grind the sample surface using successively finer silicon carbide papers (e.g., 240, 400, 600, 800, 1200 grit) with water as a lubricant.

  • Polishing: Polish the sample using diamond suspensions on a polishing cloth, starting with a coarser grit (e.g., 6 µm) and finishing with a fine grit (e.g., 1 µm).

  • Etching: Etch the polished surface to reveal the grain boundaries. A common etchant for niobium and its alloys is a solution of nitric acid, hydrofluoric acid, and water. The exact composition and etching time will need to be optimized for your specific alloy. Caution: Handle hydrofluoric acid with extreme care in a well-ventilated fume hood and with appropriate personal protective equipment.

  • Microscopy: Examine the etched microstructure using an optical microscope or a scanning electron microscope (SEM).

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_anneal Annealing Process cluster_analysis Post-Processing Analysis start Start: Cold-Worked Nb-V Alloy clean Ultrasonic Cleaning (Acetone, Ethanol) start->clean load Load into High-Vacuum Furnace clean->load evacuate Evacuate to < 10^-5 Torr load->evacuate heat Ramp to 1200°C evacuate->heat hold Hold for 1 hour heat->hold cool Furnace Cool to Room Temperature hold->cool microstructure Microstructural Analysis (SEM/Optical) cool->microstructure mechanical Mechanical Testing (Hardness, Tensile) cool->mechanical end End: Ductile Nb-V Alloy microstructure->end mechanical->end

Caption: Workflow for improving the ductility of Nb-V alloys.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Problem: Poor Ductility in Nb-V Alloy cause1 High Interstitial Impurity Content start->cause1 cause2 Coarse Grain Structure start->cause2 cause3 Excessive Work Hardening start->cause3 solution1 High-Vacuum Processing / Remelting cause1->solution1 solution2 Thermomechanical Processing for Grain Refinement cause2->solution2 solution3 Intermediate / Final Annealing cause3->solution3 end Improved Ductility solution1->end solution2->end solution3->end

Caption: Troubleshooting logic for poor ductility in Nb-V alloys.

References

Technical Support Center: Mitigating Oxidation in High-Temperature Nb-V Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with niobium-vanadium (Nb-V) alloys at high temperatures.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions.

Issue 1: Accelerated Oxidation and "Pesting"

Q1: My Nb-V alloy is exhibiting rapid, catastrophic oxidation, sometimes turning into a powder ("pesting") at intermediate temperatures (600-900°C). What is happening and how can I prevent it?

A1: This phenomenon, known as "pesting," is a form of accelerated oxidation. It occurs due to the formation of non-protective, porous niobium pentoxide (Nb₂O₅) and volatile vanadium pentoxide (V₂O₅). The large volume expansion associated with Nb₂O₅ formation induces significant stress, leading to cracking and disintegration of the oxide layer and the underlying alloy.[1]

Troubleshooting Steps:

  • Alloying Element Additions: The addition of certain elements can improve the properties of the protective oxide scale. Elements like titanium (Ti), chromium (Cr), and aluminum (Al) can enhance oxidation resistance.[2] Titanium and chromium, for instance, can improve the adherence and reduce the porosity of the oxide layer.

  • Protective Coatings: Applying a protective coating is a highly effective method to prevent pesting. Silicide-based coatings are particularly effective as they form a dense, self-healing silica (SiO₂) layer at high temperatures.[3][4]

  • Environmental Control: Conducting experiments in a controlled atmosphere with reduced oxygen partial pressure can slow down the oxidation rate.

Issue 2: Oxide Layer Spallation and Cracking

Q2: The protective oxide layer on my Nb-V alloy is cracking and flaking off (spalling) during thermal cycling. What causes this and how can I improve its adherence?

A2: Oxide layer spallation is primarily caused by the mismatch in the coefficient of thermal expansion (CTE) between the alloy substrate and the oxide scale. During heating and cooling cycles, this mismatch generates significant stresses at the interface, leading to cracking and detachment of the protective layer.[3]

Troubleshooting Steps:

  • Coating Application: Employing a well-adhered protective coating can mitigate this issue. Techniques like pack cementation can create a diffusion-bonded coating that has better thermomechanical compatibility with the substrate.[1][5][6][7]

  • Alloying Strategy: Introducing elements that promote the formation of a more ductile and adherent oxide scale can be beneficial.

  • Modified Coatings: The use of composite or multi-layer coatings can also improve spallation resistance. For example, a more ductile bond coat beneath a ceramic topcoat can help accommodate thermal stresses.

Issue 3: Inconsistent or Non-Reproducible Oxidation Data

Q3: I am observing significant variations in oxidation rates between seemingly identical experiments. What are the potential sources of this inconsistency?

A3: Inconsistent oxidation data can stem from several factors related to sample preparation, experimental setup, and environmental control.

Troubleshooting Steps:

  • Standardize Sample Preparation: Ensure a consistent and well-documented sample preparation procedure. This includes surface finish (e.g., polishing to a specific grit), cleaning (e.g., ultrasonic cleaning in acetone and methanol), and handling.[8] Inconsistent surface roughness can lead to variations in the initial oxidation kinetics.

  • Verify Temperature Uniformity: Ensure the hot zone of your furnace provides a uniform temperature across the entire sample.[9] Temperature gradients can lead to different oxidation rates on the same sample.

  • Control Atmosphere: Precisely control the composition and flow rate of the gas environment. Impurities in the gas or fluctuations in the oxygen partial pressure can significantly affect oxidation behavior.

  • Accurate Measurements: Use a calibrated microbalance for weighing samples and ensure consistent cooling and handling procedures before each measurement to avoid contamination or moisture absorption.[10]

Frequently Asked Questions (FAQs)

Q4: What are the most effective types of protective coatings for high-temperature Nb-V applications?

A4: Silicide-based coatings are among the most effective for protecting niobium alloys at high temperatures.[4][11] These coatings form a dense and stable silica (SiO₂) layer that acts as a barrier to oxygen diffusion.[3] Modified silicide coatings, often incorporating elements like chromium (Cr), titanium (Ti), and iron (Fe), can offer even better performance by improving the adherence and stability of the protective scale.[11]

Q5: How do alloying elements other than V affect the oxidation of Nb?

A5: Several alloying elements can significantly influence the oxidation behavior of niobium:

  • Titanium (Ti) and Chromium (Cr): Generally improve oxidation resistance by promoting the formation of a more stable and adherent oxide scale.[2]

  • Aluminum (Al): Can improve oxidation resistance, but may lead to the formation of brittle and powdery scales in high concentrations.[2]

  • Molybdenum (Mo) and Tungsten (W): Can be protective at temperatures up to around 1000°C.[2]

Q6: What is the general mechanism of high-temperature oxidation in Nb-V alloys?

A6: At high temperatures, both niobium and vanadium react with oxygen. Niobium primarily forms niobium pentoxide (Nb₂O₅), which is porous and non-protective. Vanadium forms several oxides, with vanadium pentoxide (V₂O₅) being volatile at temperatures above 690°C. The formation of these oxides, particularly the voluminous Nb₂O₅, leads to high internal stresses, cracking of the oxide scale, and rapid degradation of the alloy.

Quantitative Data

Table 1: Effect of Alloying Elements on Oxidation of Niobium at 1000°C (4 hours in air)

Alloying Element (at. %)Weight Gain (mg/cm²)Oxide Scale CharacteristicsReference
Unalloyed Nb~150Porous and spalling Nb₂O₅[2]
10% V~50Partially protective, tendency to liquefy[2]
25% Ti~20Improved adherence[2]
24% Cr~30Improved adherence[2]
25% Al~40Brittle and powdery[2]

Table 2: Performance of Silicide Coatings on Niobium Alloys

Coating TypeTest Temperature (°C)Duration (h)PerformanceReference
NbSi₂/HfC-HfO₂ composite900200 (hot corrosion)Low corrosion gain of 13.94 mg·cm⁻²[3]
MoSi₂ on Nb521 alloy170025Effective protection, parabolic oxidation kinetics[12]
Silicide coating1316100 (140 cycles)Less than 25 µm of coating loss[13]

Experimental Protocols

Protocol 1: Isothermal Oxidation Testing

This protocol outlines the steps for conducting an isothermal oxidation test to evaluate the oxidation resistance of Nb-V alloys.

  • Sample Preparation:

    • Cut coupons of the Nb-V alloy to the desired dimensions (e.g., 10 x 10 x 2 mm).

    • Grind and polish the surfaces of the coupons to a uniform finish (e.g., 600-grit SiC paper).

    • Clean the coupons ultrasonically in acetone and then methanol to remove any contaminants.[8]

    • Measure the dimensions of each coupon and calculate the surface area.

    • Weigh each coupon accurately using a microbalance.

  • Experimental Setup:

    • Place the prepared coupons in alumina crucibles.

    • Position the crucibles in the hot zone of a tube furnace.

    • Establish the desired atmosphere (e.g., flowing dry air or a specific gas mixture) at a controlled flow rate.

  • Test Procedure:

    • Heat the furnace to the target temperature (e.g., 1000°C) at a controlled rate.

    • Hold the samples at the test temperature for a predetermined duration (e.g., 1, 5, 10, 20, 50, 100 hours).

    • After the specified time, cool the furnace to room temperature.

    • Carefully remove the samples and weigh them to determine the weight gain per unit area.

  • Analysis:

    • Characterize the surface morphology and cross-section of the oxide scales using Scanning Electron Microscopy (SEM).

    • Determine the phase composition of the oxide products using X-ray Diffraction (XRD).

    • Analyze the elemental distribution within the oxide scale and the substrate using Energy Dispersive X-ray Spectroscopy (EDS).

Protocol 2: Cyclic Oxidation Testing

This protocol is designed to evaluate the resistance of coated or uncoated Nb-V alloys to spallation under thermal cycling conditions.

  • Sample Preparation: Follow the same steps as in the Isothermal Oxidation Testing protocol.

  • Experimental Setup: Use a furnace capable of automated, timed insertion and removal of the sample holder.

  • Test Procedure:

    • Insert the samples into the preheated furnace at the test temperature (e.g., 1100°C).

    • Hold the samples at temperature for a specific duration (the "hot time," e.g., 1 hour).

    • Automatically withdraw the samples from the furnace and allow them to cool in ambient air for a set period (the "cool time," e.g., 15 minutes). This constitutes one cycle.

    • Repeat this cycle for a predetermined number of cycles (e.g., 100, 500, 1000 cycles).

    • Periodically (e.g., every 20-50 cycles), interrupt the test to weigh the samples.

  • Analysis:

    • Plot the weight change per unit area as a function of the number of cycles. A significant weight loss indicates spallation of the oxide scale.

    • Perform SEM, XRD, and EDS analysis on the samples after the test to characterize the extent of degradation.

Protocol 3: Pack Cementation Coating Process

This protocol describes a general procedure for applying a silicide-based coating onto Nb-V alloy substrates.

  • Pack Preparation:

    • Create a powder mixture consisting of:

      • The coating element source (e.g., silicon powder).

      • An activator (e.g., a halide salt like NaF or NH₄Cl).

      • An inert filler (e.g., alumina, Al₂O₃ powder).

    • Thoroughly mix the powders.

  • Coating Process:

    • Place the cleaned Nb-V alloy samples inside a retort, surrounded by the pack mixture.

    • Seal the retort to create a controlled atmosphere.

    • Place the retort in a furnace and heat it to the desired coating temperature (e.g., 1000-1200°C) in an inert atmosphere (e.g., argon).[7]

    • Hold at the coating temperature for a specified duration (e.g., 4-10 hours) to allow for the diffusion of the coating elements into the substrate.

    • Cool the furnace to room temperature.

  • Post-Coating Analysis:

    • Remove the coated samples from the pack.

    • Clean any residual powder from the surface.

    • Characterize the microstructure, thickness, and composition of the coating using SEM, EDS, and XRD.

Visualizations

Oxidation_Mitigation_Workflow cluster_problem Problem Identification cluster_mitigation Mitigation Strategies cluster_evaluation Evaluation cluster_outcome Desired Outcome Problem High-Temperature Oxidation of Nb-V Alloy Alloying Alloying Modifications (e.g., Ti, Cr, Al) Problem->Alloying Coating Protective Coatings (e.g., Silicides) Problem->Coating Environment Environmental Control (Reduced O₂) Problem->Environment Testing Oxidation Testing (Isothermal/Cyclic) Alloying->Testing Coating->Testing Environment->Testing Analysis Microstructural & Compositional Analysis (SEM, XRD, EDS) Testing->Analysis Outcome Enhanced Oxidation Resistance Analysis->Outcome

Caption: Workflow for mitigating high-temperature oxidation of Nb-V alloys.

Troubleshooting_Spallation start Oxide Layer Spallation Observed cause1 Primary Cause: CTE Mismatch between Alloy and Oxide start->cause1 solution1 Solution 1: Apply Protective Coating (e.g., Pack Cementation) cause1->solution1 solution2 Solution 2: Modify Alloying Elements to Improve Oxide Ductility cause1->solution2 solution3 Solution 3: Use Composite or Multi-layer Coatings cause1->solution3 outcome Improved Oxide Adherence and Reduced Spallation solution1->outcome solution2->outcome solution3->outcome

Caption: Troubleshooting logic for oxide layer spallation.

Experimental_Workflow_Isothermal A Sample Preparation (Cut, Polish, Clean, Weigh) B Furnace Setup (Place Sample, Set Atmosphere) A->B C Isothermal Exposure (Heat to Temp, Hold) B->C D Post-Test Measurement (Cool, Weigh) C->D E Characterization (SEM, XRD, EDS) D->E

Caption: Experimental workflow for isothermal oxidation testing.

References

Technical Support Center: Refinement of Grain Size in Niobium-Vanadium Alloys

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the grain size refinement of Niobium-Vanadium (Nb-V) alloys.

Troubleshooting Guides

Question: Why am I observing inconsistent or larger-than-expected grain sizes in my Nb-V alloy after thermomechanical processing?

Answer: Inconsistent or coarse grain size in Niobium-Vanadium (Nb-V) alloys after thermomechanical processing can stem from several factors related to precipitation and recrystallization control.

Possible Causes and Solutions:

  • Inadequate Pinning from Precipitates: The primary mechanism for grain size control in Nb-V alloys is the pinning effect of nanoscale (Nb,V)C carbonitride precipitates on austenite grain boundaries.[1] If these precipitates are too coarse or not finely dispersed, they cannot effectively hinder grain growth.

    • Solution: Ensure that the reheating temperatures before hot rolling are sufficient to dissolve most of the existing NbC, allowing for fine, strain-induced precipitation during subsequent deformation.[2] Niobium in solid solution is crucial for retarding grain boundary migration and recrystallization.[2]

  • Incorrect Thermomechanical Processing Parameters: The temperature, strain, strain rate, and cooling rate all play critical roles.

    • Solution: Hot rolling should be performed at temperatures that promote dynamic recrystallization, which significantly refines the austenitic grain size.[1] The process should be designed to control the recrystallization kinetics, which is retarded by Nb in the solid solution.[2]

  • Sub-optimal Alloying Content: The ratio of Nb and V, as well as the presence of other elements like Carbon and Nitrogen, dictates the type and volume fraction of precipitates.

    • Solution: The combination of V-Nb generally results in finer grains and a narrower size distribution compared to using Nb alone.[2] This is attributed to the formation of smaller, more uniformly dispersed (Nb,V)C particles compared to just NbC.[3]

Question: My Nb-V alloy shows good grain refinement, but the mechanical properties (e.g., toughness) are poor. What could be the issue?

Answer: Achieving a fine grain size is crucial, but it does not solely guarantee optimal mechanical properties. Poor toughness despite fine grains can be related to the presence of undesirable microstructural phases or improper precipitate characteristics.

Possible Causes and Solutions:

  • Formation of Martensite-Austenite (M-A) Phase: In the heat-affected zone (HAZ) of welds, or after certain heat treatments, brittle M-A constituents can form, which are detrimental to toughness.[4]

    • Solution: The addition of vanadium (e.g., 0.05% V) can help reduce the size and area fraction of the M-A phase, leading to improved toughness.[4] However, excessive vanadium (e.g., 0.11% V) can have the opposite effect.[4] Niobium additions (e.g., 0.03% Nb) have been shown to produce larger M-A phases, which can lead to poorer toughness in the intercritically reheated coarse-grained HAZ.[4]

  • Coarse Non-Metallic Inclusions: The presence of coarse nitrides, such as TiN if titanium is also present, can act as non-metallic inclusions that degrade fatigue properties and toughness.[2]

    • Solution: Carefully control the alloy composition, particularly the levels of titanium and nitrogen, to avoid the formation of these coarse inclusions.[2]

  • Improper Cooling Rates: The final microstructure is highly dependent on the cooling rate after thermomechanical processing or heat treatment.

    • Solution: Controlled cooling is necessary to achieve the desired balance of ferrite and other phases. For instance, achieving a fine lower bainite structure through accelerated cooling can result in high strength combined with good impact strength.[5]

Frequently Asked Questions (FAQs)

Question: What is the primary role of Niobium (Nb) and Vanadium (V) in the grain refinement of steels?

Answer: Niobium and Vanadium are microalloying elements that primarily refine the grain structure of steels through two main mechanisms:

  • Precipitation Strengthening and Pinning: Both Nb and V form fine carbide and nitride precipitates, such as (Nb,V)C.[1][6] These nanoscale particles "pin" the austenite grain boundaries at high temperatures, physically obstructing their movement and inhibiting grain growth.[1][2] This leads to a finer austenite grain size, which then transforms into a finer ferrite grain size upon cooling.[7]

  • Recrystallization Control: Niobium, when in a solid solution within the steel matrix, has a strong solute drag effect.[2] This effect retards the kinetics of recrystallization during hot working, allowing for more strain to be accumulated, which results in a finer, more uniform recrystallized grain structure.[3]

The combination of Nb and V is often more effective than using either element alone, as it promotes the formation of smaller and more dispersed (Nb,V)C precipitates.[3]

Question: How does thermomechanical processing influence the grain size of Nb-V alloys?

Answer: Thermomechanical processing (TMP) is a critical step for achieving significant grain refinement in Nb-V alloys. It involves a combination of controlled deformation (like hot rolling or forging) and temperature control.

  • Deformation: Hot rolling significantly reduces the austenitic grain size by 30%-45%.[1] The strain introduced during this process provides nucleation sites for recrystallization, leading to the formation of new, finer grains.

  • Temperature: The temperature at which deformation occurs determines whether recrystallization happens and influences the dissolution and precipitation of Nb and V carbonitrides.[5][8] Processing must be controlled to leverage the grain growth inhibition provided by these precipitates.[3]

  • Cooling Rate: The rate of cooling after the final deformation pass determines the final microstructure (e.g., ferrite, bainite) and its grain size.[5]

The goal of TMP is to produce a fine, uniform austenite grain structure that will subsequently transform into a fine-grained ferrite structure upon cooling, thereby enhancing the mechanical properties of the steel.[8]

Question: What are typical heat treatment procedures for Nb-V alloys to achieve a fine-grained microstructure?

Answer: Heat treatment for Nb-V alloys is designed to control the dissolution and precipitation of microalloying elements and to refine the grain structure. Common heat treatment methods include:

  • Homogenization Heat Treatment: This is performed at very high temperatures (e.g., 1800-2000°C for niobium ingots) to eliminate segregation and create a uniform, stable structure before processing.[9]

  • Solution Treatment: The alloy is heated to a temperature high enough to dissolve the niobium and vanadium carbides/nitrides into the austenite matrix (e.g., above 1200°C).[3] This is a crucial step before controlled rolling to ensure that fine precipitation can occur during or after deformation.

  • Recrystallization Heat Treatment: This process is used to eliminate the effects of prior processing and restore the material's properties.[9] By controlling the interplay between deformation and recrystallization annealing, a fine and uniform grain structure can be achieved.[9]

  • Aging/Tempering: After quenching or controlled cooling, an aging or tempering treatment (e.g., 550 to 650°C) can be applied to further control precipitation and achieve the desired balance of strength and toughness.[8][9]

Data Presentation

Table 1: Effect of Nb-V Microalloying and Thermomechanical Processing on Mechanical Properties of an Austenitic Steel [1]

Steel TypeThermomechanical ProcessYield Strength (MPa)Tensile Strength (MPa)Elongation (%)
ALDS (No Nb-V)HRA61596654
NbV-ALDSHRA669100149

*HRA: Hot-Rolled and Aged

Table 2: Average Prior Austenite Grain Size (PAG) in Different Microalloyed Steels [2]

Steel TypeConditionAverage Grain Size (d_avg, µm)
NbFinal Heat-Treated~10
V-NbFinal Heat-Treated~8
Ti-NbFinal Heat-Treated~7

Experimental Protocols

1. Protocol for Thermomechanical Processing (Hot Forging)

This protocol is based on the methodology used for a Nb-Ti-V microalloyed steel.[8]

  • Material Preparation: Prepare billets of the Nb-V alloy.

  • Reheating: Heat the billets to a soaking temperature of 1200°C for 2 hours to ensure the dissolution of microalloying elements.[2]

  • Forging/Rolling:

    • Perform multi-pass forging or rolling in a temperature range of 900 to 1100°C.

    • Apply a specific strain rate (e.g., 1 to 10 s⁻¹).[8]

    • Control the time between passes (isothermal holding) from 2 to 100 seconds to manage recrystallization.[8]

  • Controlled Cooling: After the final deformation pass, cool the material at a controlled rate (e.g., 8.6 – 25°C/s) to room temperature to achieve the target microstructure.[5]

  • Tempering (Optional): Subsequently, temper the forged parts in a temperature range of 550 to 650°C to optimize the strength-toughness balance.[8]

2. Protocol for Microstructural Characterization

  • Sample Preparation:

    • Cut sections from the processed alloy.

    • Mount the sections in a conductive resin.

    • Grind the samples using successively finer silicon carbide papers (e.g., from 240 to 1200 grit).

    • Polish the samples using diamond suspensions (e.g., 6 µm, 3 µm, and 1 µm) to achieve a mirror-like finish.

    • Etch the polished surface with a suitable reagent (e.g., Nital) to reveal the grain boundaries.

  • Microscopy:

    • Optical Microscopy/Scanning Electron Microscopy (SEM): Observe the etched samples to determine the general microstructure and measure the average grain size using image analysis software according to standards like ASTM E112.

    • Transmission Electron Microscopy (TEM): For detailed analysis of precipitates, prepare thin foils of the material. Observe using a TEM (e.g., TITAN80-300 FEI) to characterize the size, morphology, and distribution of nanoscale (Nb,V)C particles.[3][8]

Visualizations

G cluster_input Initial State cluster_processing Thermomechanical Processing cluster_output Final Product Ingot Nb-V Alloy Ingot (Coarse Grains) Reheating Soaking / Reheating (e.g., >1200°C) Ingot->Reheating Dissolve Precipitates Rolling Controlled Hot Rolling (Multiple Passes) Reheating->Rolling Deformation & Recrystallization Cooling Controlled Cooling (e.g., Accelerated) Rolling->Cooling Phase Transformation Final Fine-Grained Microstructure (Enhanced Properties) Cooling->Final

Caption: Experimental workflow for grain refinement in Nb-V alloys.

G TMP Thermomechanical Processing (TMP) NbV Nb & V in Solid Solution TMP->NbV High Temp Soaking Strain Strain Accumulation TMP->Strain Deformation Precipitation Fine (Nb,V)C Precipitation NbV->Precipitation Recrystallization Controlled Recrystallization NbV->Recrystallization Solute Drag Strain->Precipitation Strain-Induced Pinning Grain Boundary Pinning Precipitation->Pinning RefinedAustenite Refined Austenite Grains Recrystallization->RefinedAustenite Pinning->RefinedAustenite Inhibits Growth RefinedFerrite Refined Ferrite Grains RefinedAustenite->RefinedFerrite Transformation on Cooling

Caption: Mechanism of grain refinement via precipitation and recrystallization.

References

Technical Support Center: Troubleshooting Common Issues in Nb-V Powder Sintering

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Niobium-Vanadium (Nb-V) powder sintering. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during their sintering experiments. The following guides and frequently asked questions (FAQs) provide direct, actionable advice to help you achieve optimal results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Inadequate Densification and High Porosity

Q: My sintered Nb-V compact has low density and high porosity. What are the likely causes and how can I fix this?

A: Inadequate densification is a common issue in powder metallurgy and can stem from several factors. The primary causes include incorrect sintering parameters, poor powder quality, and trapped gases.

Possible Causes & Solutions:

  • Insufficient Sintering Temperature: If the temperature is too low, atomic diffusion, which is necessary for particle bonding, will be limited.[1] For Nb-V systems, it's crucial to operate within the optimal sintering window.

  • Inappropriate Sintering Time: A short holding time at the sintering temperature can lead to incomplete densification.[1]

  • Poor Powder Characteristics: Inconsistent particle size, irregular shapes, or contamination can hinder efficient packing and densification.[1] Using high-purity powders with a controlled particle size distribution is recommended.

  • Trapped Gases: Gas trapped within the powder compact can expand during heating, creating pores.[1] This is particularly relevant for reactive metals like Niobium and Vanadium.

Troubleshooting Steps:

  • Optimize Sintering Parameters: Ensure your sintering temperature and time are appropriate for the specific Nb-V composition. Refer to the table below for recommended starting parameters based on literature.

  • Powder Quality Control: Use high-quality, high-purity Nb and V powders. Consider powder characterization techniques like Scanning Electron Microscopy (SEM) to assess particle morphology.

  • Atmosphere Control: Employ a high-vacuum environment or a high-purity inert gas (like Argon) to minimize trapped gases and prevent oxidation.[2]

Parameter Recommendation Rationale
Sintering Temperature 1300-1600°CPromotes sufficient atomic diffusion for densification. The optimal temperature can vary based on the exact Nb-V ratio and desired microstructure.
Holding Time 1-4 hoursAllows for the completion of diffusion processes and pore elimination.
Atmosphere High Vacuum (<10⁻⁴ mbar) or high-purity ArgonPrevents oxidation of reactive Nb and V powders and minimizes trapped gases.[2]
Heating/Cooling Rate 5-10°C/minSlow rates help prevent thermal shock and reduce the likelihood of cracking.
Issue 2: Cracking and Warping of the Sintered Part

Q: My sintered Nb-V component is cracked or warped. What could be the cause?

A: Cracking and warping are typically caused by stresses that develop within the material during the sintering cycle.

Possible Causes & Solutions:

  • Thermal Stresses: Rapid heating or cooling rates can induce significant thermal gradients, leading to stress and subsequent cracking or warping.[1]

  • Uneven Heating: Non-uniform temperature distribution within the furnace can cause different parts of the component to sinter at different rates, resulting in distortion.[1]

  • Density Gradients: Inconsistent packing of the green compact can lead to differential shrinkage during sintering, causing internal stresses.

Troubleshooting Steps:

  • Control Heating and Cooling Rates: Employ slower heating and cooling rates (e.g., 5-10°C/min) to minimize thermal shock.

  • Ensure Uniform Heating: Verify the temperature uniformity of your furnace. Proper placement of the sample within the furnace's hot zone is critical.

  • Improve Compaction: Optimize the powder pressing process to achieve a uniform density in the green compact.

Issue 3: Oxidation and Surface Contamination

Q: The surface of my sintered Nb-V part is discolored and shows signs of oxidation. How can I prevent this?

A: Niobium and Vanadium are highly reactive metals that readily oxidize at elevated temperatures. Preventing oxidation is critical for achieving the desired material properties.

Possible Causes & Solutions:

  • Inadequate Sintering Atmosphere: The presence of oxygen or water vapor in the furnace atmosphere is the primary cause of oxidation.

  • Contaminated Powder: The initial powders may have an oxide layer or other surface contaminants.

  • Leaks in the Sintering Furnace: Air leaks into the furnace can introduce oxygen and moisture.

Troubleshooting Steps:

  • Use a High-Purity Atmosphere: Sintering in a high-vacuum environment is highly effective.[2] Alternatively, use a high-purity, flowing inert gas atmosphere, such as Argon.

  • Powder Handling: Handle and store Nb-V powders in an inert environment (e.g., a glovebox) to prevent oxidation before sintering.

  • Furnace Integrity: Regularly check your furnace for leaks to ensure a controlled atmosphere can be maintained. A "leak-up rate" test is a good practice.

  • Reducing Atmosphere: In some cases, a reducing atmosphere containing a small amount of hydrogen can be used to actively remove surface oxides. However, the potential for hydride formation should be considered.

Issue 4: Inconsistent Mechanical Properties

Q: I'm observing significant variability in the mechanical properties (e.g., hardness, strength) of my sintered Nb-V samples. Why is this happening?

A: Inconsistent mechanical properties often point to a lack of control over the microstructure of the sintered material.

Possible Causes & Solutions:

  • Inhomogeneous Composition: Poor mixing of the initial Nb and V powders can lead to regions with different compositions and, therefore, different properties.

  • Non-uniform Microstructure: Variations in grain size or the distribution of secondary phases (like carbides or nitrides if carbon or nitrogen are present) can cause inconsistent mechanical behavior.

  • Inconsistent Density: As discussed in Issue 1, variations in porosity will directly impact mechanical properties.

Troubleshooting Steps:

  • Thorough Powder Mixing: Ensure homogeneous mixing of the Nb and V powders before compaction. Techniques like ball milling can be employed, but be mindful of potential contamination from the milling media.

  • Precise Control of Sintering Parameters: Strict control over the sintering temperature, time, and atmosphere is crucial for achieving a consistent and reproducible microstructure.

  • Post-Sintering Heat Treatment: A post-sintering homogenization or annealing step can help to create a more uniform microstructure.

Experimental Protocols

Protocol 1: Standard Sintering Cycle for Nb-V Powders
  • Powder Preparation:

    • Mix Nb and V powders in the desired ratio in an inert atmosphere (e.g., Argon-filled glovebox).

    • Use a high-energy ball mill for a short duration to ensure homogeneity without excessive cold welding or contamination.

  • Compaction:

    • Press the powder mixture into a green compact of the desired shape using a uniaxial or cold isostatic press. Aim for a green density of 60-70% of the theoretical density.

  • Sintering:

    • Place the green compact in a high-vacuum or inert gas furnace.

    • Heat to the desired sintering temperature (e.g., 1400°C) at a controlled rate (e.g., 5°C/min).

    • Hold at the sintering temperature for the specified duration (e.g., 2 hours).

    • Cool down to room temperature at a controlled rate (e.g., 5°C/min).

  • Characterization:

    • Evaluate the density of the sintered part using the Archimedes method.

    • Characterize the microstructure using Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDS).

    • Measure mechanical properties such as microhardness and tensile strength.

Visualizations

TroubleshootingWorkflow Start Sintering Issue Identified InadequateDensification Inadequate Densification / High Porosity Start->InadequateDensification CrackingWarping Cracking / Warping Start->CrackingWarping Oxidation Oxidation / Contamination Start->Oxidation InconsistentProperties Inconsistent Mechanical Properties Start->InconsistentProperties CheckTempTime Verify Sintering Temperature & Time InadequateDensification->CheckTempTime Incorrect Parameters? CheckPowder Assess Powder Quality InadequateDensification->CheckPowder Poor Powder? CheckAtmosphere Evaluate Sintering Atmosphere InadequateDensification->CheckAtmosphere Trapped Gas? CheckHeatingRate Review Heating/ Cooling Rates CrackingWarping->CheckHeatingRate Thermal Shock? CheckCompaction Examine Compaction Process CrackingWarping->CheckCompaction Uneven Shrinkage? Oxidation->CheckPowder Initial Contamination? Oxidation->CheckAtmosphere Leaks or Impurities? InconsistentProperties->InadequateDensification Density Variation? CheckMixing Ensure Homogeneous Powder Mixing InconsistentProperties->CheckMixing Inhomogeneous? SinteringParameters SinteringParams Sintering Parameters Temperature Temperature SinteringParams->Temperature Time Time SinteringParams->Time Atmosphere Atmosphere SinteringParams->Atmosphere HeatingRate Heating/Cooling Rate SinteringParams->HeatingRate Density Density / Porosity Temperature->Density Microstructure Microstructure (Grain Size, Phases) Temperature->Microstructure Time->Density Time->Microstructure Atmosphere->Density OxidationState Oxidation State Atmosphere->OxidationState Mechanical Mechanical Properties (Hardness, Strength) HeatingRate->Mechanical influences stress ResultingProperties Resulting Properties Density->ResultingProperties Density->Mechanical Microstructure->ResultingProperties Microstructure->Mechanical Mechanical->ResultingProperties OxidationState->ResultingProperties OxidationState->Mechanical

References

Technical Support for Niobium-Vanadium (1:2) Catalytic Systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Niobium-Vanadium (Nb-V) catalysts, specifically focusing on a 1:2 molar ratio.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of Niobium-Vanadium (1:2) catalysts?

A1: Niobium-vanadium mixed metal oxides are versatile catalysts primarily used in selective oxidation and ammoxidation reactions. A common application for Nb-V catalysts with a 1:2 molar ratio is the extractive catalytic oxidative desulfurization (ECODS) of fuels, where they have shown high efficiency in removing dibenzothiophene (DBT).[1][2] They are also investigated for the oxidative dehydrogenation of alkanes, such as propane, to produce valuable olefins like propene.[3][4][5]

Q2: Which synthesis method is recommended for preparing Nb-V (1:2) catalysts?

A2: The co-precipitation and sol-gel methods are highly effective for synthesizing homogenous mixed metal oxide catalysts with controlled stoichiometry.[6][7][8] The co-precipitation method, in particular, is a successful wet-chemical technique for creating ultrafine ceramic powders.[6] For a Nb:V molar ratio of 1:2, using precursors like niobium(V) chloride and ammonium metavanadate in a controlled pH environment can yield mixed oxides without significant contamination from individual Nb2O5 or V2O5 phases.[1][2]

Q3: How does the choice of vanadium precursor affect the catalyst's properties?

A3: The vanadium precursor significantly influences the catalyst's surface and acidic/basic properties. For instance, using ammonium metavanadate (NH4VO3) as the vanadium source in the synthesis of NbVOx has been shown to result in materials with higher acidity and a greater concentration of oxygen vacancies, which can enhance catalytic activity in processes like oxidative desulfurization.[1][2]

Q4: What is the typical range for calcination temperature, and how does it impact the catalyst?

A4: Calcination is a critical step to form the final oxide material. Temperatures typically range from 300°C to 650°C.[9] The temperature affects the catalyst's crystallinity, phase composition, and surface area. For example, in the preparation of niobium oxides, annealing at 600°C can produce nanoparticles around 70 nm, while higher temperatures can lead to different crystalline phases (e.g., orthorhombic and monoclinic) and larger particle sizes.[10] The optimal temperature depends on the specific application and desired catalyst characteristics.

Q5: What are the key characterization techniques for Nb-V catalysts?

A5: Essential techniques include:

  • X-ray Diffraction (XRD): To determine the crystalline structure and phase composition of the catalyst.[11][12]

  • X-ray Photoelectron Spectroscopy (XPS): To analyze the surface elemental composition and the oxidation states of Niobium (Nb5+, Nb4+) and Vanadium (V5+, V4+).[13][14][15][16]

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To observe the morphology, particle size, and dispersion of the catalyst.

  • N2 Adsorption-Desorption (BET analysis): To measure the specific surface area and pore size distribution.

Troubleshooting Guides

Problem 1: Low Catalytic Activity
Potential CauseSuggested Solution(s)
Incorrect Phase Composition Verify the crystalline phase using XRD. Adjust calcination temperature and time. Incorrect phases may not possess the required active sites.
Low Surface Area Measure the surface area using BET analysis. Optimize the synthesis protocol (e.g., adjust pH during precipitation, use a different solvent in sol-gel) to prevent particle agglomeration.[17]
Incorrect Oxidation States of Nb or V Use XPS to check the surface oxidation states. V4+ and oxygen vacancies can be crucial for some oxidation reactions.[1][2] Adjust calcination atmosphere (e.g., inert vs. air) or precursor choice.
Active Site Poisoning Impurities in the reactants or feed stream can poison the catalyst.[18] Ensure high-purity reactants. Pre-treat the feed stream if necessary.
Problem 2: Poor Selectivity to Desired Product
Potential CauseSuggested Solution(s)
Non-optimal Reaction Conditions Systematically vary reaction temperature, pressure, and reactant feed ratios to find the optimal window for selectivity.
Unfavorable Surface Acidity The acid/base properties of the catalyst surface can direct reaction pathways.[1] Modify the catalyst support or use promoters to tune surface acidity. The choice of precursor can also influence these properties.[1]
Over-oxidation of Products The desired product may be reacting further to form byproducts (e.g., CO, CO2). Reduce the oxidant concentration or lower the reaction temperature. Modifying the catalyst with promoters can sometimes suppress these secondary reactions.[19]
Catalyst Structure The specific arrangement of atoms on the catalyst surface influences selectivity.[20] Re-evaluate the synthesis method to potentially achieve a different surface structure.
Problem 3: Catalyst Deactivation Over Time
Potential CauseSuggested Solution(s)
Coking Carbonaceous deposits (coke) can block active sites.[18] Perform regeneration by controlled oxidation (calcination in air) at an appropriate temperature to burn off the coke.
Sintering High reaction temperatures can cause catalyst particles to agglomerate, reducing surface area and activity.[18] Operate at the lowest effective temperature. Consider using a thermally stable support material.
Active Component Leaching In liquid-phase reactions, the active metals can leach into the solvent. Test the post-reaction liquid for metal content. If leaching occurs, re-calcine the catalyst or consider a different solvent system.
Poisoning by Impurities Sulfur or heavy metals in the feed can irreversibly poison the catalyst.[21][22] Regeneration may involve washing with specific solvents (e.g., water, acidic solutions) followed by recalcination.[9][22]

Quantitative Data Presentation

Table 1: Influence of Vanadium Precursor and Molar Ratio on Catalytic Activity in Oxidative Desulfurization of Dibenzothiophene (DBT)

Catalyst IDNb:V Molar RatioVanadium PrecursorDBT Removal (%) (after 90 min)Key Finding
NbVOx-CA121:2NH4VO3~90%Superior activity attributed to higher acidity and oxygen vacancies.[2]
NbVOx-CC121:2OV(acac)2< 40%Different precursor leads to lower activity.
NbVOx-CA212:1NH4VO3~50%Excess Niobium results in lower DBT removal compared to 1:2 ratio.[2]
NbVOx-CC212:1OV(acac)2< 40%

Data adapted from studies on Extractive Catalytic Oxidative Desulfurization (ECODS).[1][2]

Table 2: Catalytic Performance in Oxidative Dehydrogenation of Propane (ODHP)

CatalystPropane Conversion (%)Propene Selectivity (%)Reaction Temperature (°C)
VOx/γ-Al2O3~20%84%Not Specified
V2O5-Ni-O/γ-Al2O398%Lower than VOx/γ-Al2O3Not Specified
VOx/SiO226.5%88.3%450°C

Experimental Protocols

Protocol 1: Synthesis of Nb-V (1:2) Oxide Catalyst via Co-Precipitation

Objective: To synthesize a mixed Niobium-Vanadium oxide catalyst with a 1:2 molar ratio.

Materials:

  • Niobium(V) Chloride (NbCl5)

  • Ammonium Metavanadate (NH4VO3)

  • Ammonium Hydroxide (NH4OH) solution (25% aq.)

  • Deionized Water

  • Ethanol

Procedure:

  • Precursor Solution A: Dissolve the required amount of NbCl5 in ethanol to achieve the desired final catalyst mass.

  • Precursor Solution B: In a separate beaker, dissolve a stoichiometric amount of NH4VO3 (to achieve a 1:2 Nb:V molar ratio) in deionized water with gentle heating.

  • Co-precipitation: Slowly add Precursor Solution A into Precursor Solution B under vigorous stirring.

  • pH Adjustment: Add ammonium hydroxide solution dropwise to the mixture until the pH reaches approximately 9.0, inducing the co-precipitation of the metal hydroxides.[23]

  • Aging: Continue stirring the resulting slurry at room temperature for 12-24 hours to ensure complete precipitation and homogenization.[24]

  • Filtration and Washing: Filter the precipitate using a Buchner funnel. Wash the solid repeatedly with deionized water until the filtrate is neutral (pH ~7) to remove residual ions.[24][25]

  • Drying: Dry the washed solid in an oven at 100-120°C overnight.[23][25]

  • Calcination: Calcine the dried powder in a tube furnace under a flow of air. Ramp the temperature at a rate of 2-5°C/min to 500°C and hold for 4-5 hours to obtain the final mixed oxide catalyst.[23]

Protocol 2: Characterization by X-Ray Diffraction (XRD)

Objective: To identify the crystalline phases present in the synthesized catalyst.

Procedure:

  • Sample Preparation: Finely grind a small amount of the calcined catalyst powder using an agate mortar and pestle to ensure a random orientation of crystallites.

  • Mounting: Pack the powder into a sample holder, ensuring a flat and level surface.

  • Instrument Setup: Place the sample holder in the diffractometer. Set the X-ray source (commonly Cu Kα, λ = 1.5406 Å).

  • Data Acquisition: Scan the sample over a 2θ range appropriate for Nb-V oxides (e.g., 10° to 80°) with a suitable step size (e.g., 0.02°) and dwell time.

  • Data Analysis: Process the resulting diffractogram to identify the peaks. Compare the peak positions and intensities to standard diffraction patterns from databases (e.g., JCPDS-ICDD) to identify the crystalline phases (e.g., VNbO5, V2O5, Nb2O5).

Visualizations

Experimental_Workflow cluster_synthesis Catalyst Synthesis cluster_characterization Characterization cluster_testing Catalytic Testing prep_sol Prepare NbCl5 and NH4VO3 Precursor Solutions co_precip Co-Precipitation & pH Adjustment (pH 9) prep_sol->co_precip Mix aging Aging (12-24h) co_precip->aging filter_wash Filtration & Washing aging->filter_wash drying Drying (110°C) filter_wash->drying calcination Calcination (500°C) drying->calcination XRD XRD (Phase ID) calcination->XRD XPS XPS (Oxidation State) calcination->XPS SEM_TEM SEM/TEM (Morphology) calcination->SEM_TEM BET BET (Surface Area) calcination->BET activity_test Activity & Selectivity Measurement XPS->activity_test to Performance BET->activity_test Correlate Properties product_analysis Product Analysis (GC/MS) activity_test->product_analysis

Caption: Experimental workflow for Nb-V (1:2) catalyst synthesis and evaluation.

Troubleshooting_Guide cluster_activity Issue: Low Activity cluster_selectivity Issue: Poor Selectivity start Low Catalytic Performance cause_phase Incorrect Phase? start->cause_phase cause_surface Low Surface Area? start->cause_surface cause_ox_state Wrong Oxidation State? start->cause_ox_state cause_conditions Non-Optimal Conditions? start->cause_conditions cause_acidity Unfavorable Acidity? start->cause_acidity check_xrd Action: Run XRD cause_phase->check_xrd check_bet Action: Run BET cause_surface->check_bet check_xps Action: Run XPS cause_ox_state->check_xps tune_params Action: Vary Temp/Pressure cause_conditions->tune_params change_precursor Action: Change Precursor cause_acidity->change_precursor

Caption: Troubleshooting logic for common issues in Nb-V catalysis experiments.

References

Technical Support Center: Consistent Nb-V (1:2) Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the consistent preparation of Niobium-Vanadium (Nb-V) samples with a 1:2 molar ratio. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the significance of the Nb:V molar ratio in the final material properties?

A1: The molar ratio of Niobium to Vanadium is a critical parameter that significantly influences the acidic/basic properties, the concentration of oxygen vacancies, and the overall crystalline structure of the resulting mixed oxide material. These properties, in turn, dictate the catalytic activity and other functional characteristics of the Nb-V oxide.

Q2: How critical is pH control during the co-precipitation step?

A2: Maintaining a stable pH, typically around 7, is crucial during the co-precipitation of the Nb and V precursors.[1] Fluctuations in pH can lead to incomplete precipitation, the formation of undesired phases, or variations in particle size and morphology, all of which will affect the consistency and performance of the final product.

Q3: What is the purpose of the calcination step and how do the temperature and duration affect the sample?

A3: Calcination is a high-temperature heat treatment used to decompose precursors, remove volatile impurities, and induce the formation of the desired crystalline mixed oxide phase. The calcination temperature and duration are critical parameters. For instance, a common protocol involves calcining the material at 700°C for 3 hours.[1] Insufficient temperature or time may lead to incomplete phase formation, while excessive temperature can cause sintering and loss of surface area.

Q4: Can I use different precursors for Niobium and Vanadium?

A4: Yes, different precursors can be used, but they can influence the properties of the final material. For example, using niobium(V) chloride and ammonium metavanadate will result in different surface and textural properties compared to using niobium(V) chloride and vanadium(IV)-oxy acetylacetonate.[1] It is essential to select precursors based on the desired final properties and to maintain consistency in the chosen precursors for reproducible results.

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation of Nb-V (1:2) samples.

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent final product color 1. Incomplete reaction or precipitation.2. Variation in calcination temperature or atmosphere.3. Contamination from reaction vessel or environment.1. Ensure complete dissolution of precursors and maintain constant stirring and pH during precipitation.2. Calibrate and monitor the furnace temperature closely. Ensure a consistent atmosphere (e.g., air).3. Use clean glassware and high-purity reagents.
Low yield of the final product 1. Incomplete precipitation due to incorrect pH.2. Loss of material during washing and filtration steps.3. Adherence of the product to the reaction vessel.1. Carefully monitor and adjust the pH to the optimal value (e.g., pH 7) during precipitation.[1]2. Use appropriate filter paper and ensure careful transfer of the precipitate.3. Scrape the vessel walls thoroughly to recover all the product.
Formation of undesired crystalline phases 1. Incorrect molar ratio of precursors.2. Inappropriate calcination temperature or duration.3. Inhomogeneous mixing of precursors.1. Accurately weigh the precursors to ensure the correct 1:2 Nb:V molar ratio.2. Optimize the calcination profile (temperature ramp, final temperature, and dwell time). A ramp of 5°C/min to 700°C for 3 hours has been reported.[1]3. Ensure vigorous and continuous stirring during the entire precipitation process.
Poor reproducibility between batches 1. Variations in raw material quality.2. Inconsistent control of reaction parameters (pH, temperature, stirring rate).3. Differences in operator technique.1. Use precursors from the same batch or ensure consistent purity.2. Standardize and document all reaction parameters for each batch.3. Develop a detailed Standard Operating Procedure (SOP) and ensure all users are trained on it.

Experimental Protocol: Synthesis of Nb-V Oxide (1:2 Molar Ratio)

This protocol is based on a co-precipitation method for the synthesis of a mixed niobium-vanadium oxide with a Nb:V molar ratio of 1:2.[1]

Materials:

  • Niobium(V) chloride (NbCl₅)

  • Ammonium metavanadate (NH₄VO₃)

  • Anhydrous methanol

  • Distilled water

  • Aqueous ammonia (25%)

Equipment:

  • Beakers and magnetic stirrer

  • pH meter

  • Filtration apparatus (e.g., Büchner funnel and vacuum flask)

  • Drying oven

  • Muffle furnace

Procedure:

  • Vanadium Precursor Solution: Dissolve 2.0 g of ammonium metavanadate in 600 mL of distilled water. Stir the solution for 24 hours to ensure complete dissolution.[1]

  • Niobium Precursor Solution: Dissolve 2.31 g of niobium(V) chloride in 20 mL of anhydrous methanol.[1]

  • Co-precipitation: Slowly add the niobium precursor solution to the vanadium precursor solution while stirring vigorously. Maintain the pH of the mixture at 7 by adding aqueous ammonia as needed.[1]

  • Stirring: Continue to stir the final mixture for 1 hour.[1]

  • Filtration and Washing: Filter the resulting precipitate using a Büchner funnel. Wash the precipitate with 300 mL of distilled water to remove any soluble impurities.[1]

  • Drying: Dry the collected precipitate in an oven at 140°C for 12 hours.[1]

  • Calcination: Calcine the dried powder in a muffle furnace at 700°C for 3 hours with a temperature ramp of 5°C/min.[1]

  • Final Product: After cooling to room temperature, the resulting NbVOₓ powder is ready for characterization and use.

Quantitative Data Summary
ParameterValueReference
Nb:V Molar Ratio 1:2[1]
Ammonium Metavanadate 2.0 g[1]
Niobium(V) Chloride 2.31 g[1]
Precipitation pH 7[1]
Drying Temperature 140 °C[1]
Drying Time 12 hours[1]
Calcination Temperature 700 °C[1]
Calcination Time 3 hours[1]
Calcination Ramp Rate 5 °C/min[1]

Visualizations

Experimental_Workflow cluster_solution_prep Precursor Solution Preparation cluster_synthesis Synthesis cluster_processing Post-Synthesis Processing V_sol Dissolve NH4VO3 in Distilled Water Co_precip Co-precipitation (pH 7) V_sol->Co_precip Nb_sol Dissolve NbCl5 in Methanol Nb_sol->Co_precip Stir Stir for 1 hour Co_precip->Stir Filter_Wash Filtration and Washing Stir->Filter_Wash Dry Drying at 140°C Filter_Wash->Dry Calcine Calcination at 700°C Dry->Calcine Final_Product Final Nb-V (1:2) Oxide Calcine->Final_Product

Caption: Experimental workflow for the synthesis of Nb-V (1:2) oxide.

Troubleshooting_Logic Start Inconsistent Results Check_Ratio Verify Precursor Molar Ratio Start->Check_Ratio Result1 Ratio Correct? Check_Ratio->Result1 Check_pH Monitor pH During Precipitation Result2 pH Stable? Check_pH->Result2 Check_Temp Validate Calcination Temperature Profile Result3 Profile Correct? Check_Temp->Result3 Check_Purity Assess Raw Material Purity Result4 Purity OK? Check_Purity->Result4 Check_SOP Review Standard Operating Procedure Action5 Revise SOP and Retrain Personnel Check_SOP->Action5 Result1->Check_pH Yes Action1 Adjust Weighing Procedure Result1->Action1 No Result2->Check_Temp Yes Action2 Calibrate pH Meter, Improve Monitoring Result2->Action2 No Result3->Check_Purity Yes Action3 Calibrate Furnace, Adjust Program Result3->Action3 No Result4->Check_SOP Yes Action4 Source New Reagents Result4->Action4 No

Caption: Troubleshooting logic for inconsistent Nb-V sample preparation.

References

Addressing embrittlement in Niobium-vanadium alloys

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Niobium-Vanadium Alloys

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing embrittlement in Niobium-vanadium (Nb-V) alloys.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of embrittlement in Niobium-vanadium alloys?

A1: Embrittlement in Niobium-vanadium alloys can stem from several sources. A primary cause is the presence of interstitial impurities like hydrogen, oxygen, and nitrogen.[1] Hydrogen embrittlement is a significant concern, where the absorption of hydrogen can lead to the formation of brittle hydride phases or reduce the cohesive strength of the material.[2] Additionally, improper heat treatment can lead to the formation of undesirable phases or coarse grain structures, which can decrease ductility and toughness.[3][4] In some cases, aging at certain temperatures can also lead to embrittlement.[5]

Q2: How does the addition of Vanadium to Niobium affect its susceptibility to hydrogen embrittlement?

A2: Alloying niobium with vanadium can be beneficial in mitigating hydrogen embrittlement. Vanadium can increase the terminal solid solubility of hydrogen in niobium, which means more hydrogen can be present in the alloy before brittle hydrides begin to form.[2] Furthermore, the presence of vanadium can reduce the embrittling effect of hydrogen at various temperatures.[2] In the context of steels, Nb-V composite microalloying has been shown to enhance hydrogen embrittlement resistance by forming complex carbides that act as effective hydrogen traps.[6]

Q3: What role do grain boundaries play in the embrittlement of Nb-V alloys?

A3: Grain boundaries can act as preferential sites for the segregation of impurities and the nucleation of brittle phases, which can lead to intergranular fracture and reduced toughness. However, refining the grain size can increase the total area of grain boundaries, which can help to disperse impurities and improve toughness. Microalloying with niobium and vanadium is a known method for refining grain structure in steels, which in turn improves mechanical properties.[6][7]

Q4: Can heat treatment be used to reduce embrittlement in Nb-V alloys?

A4: Yes, specific heat treatments can be employed to control the microstructure and reduce embrittlement.

  • Homogenization heat treatment at high temperatures (1800-2000°C) can eliminate compositional segregation and metastable phases in cast ingots.[3][4]

  • Stress relief heat treatment (around 1000-1200°C) can remove internal stresses introduced during processing, which can contribute to embrittlement.[3]

  • Recrystallization heat treatment (typically 900-1300°C) after cold working can refine the grain structure and restore ductility.[3][4]

  • Mechanical heat treatment , which involves a sequence of solution treatment, cold deformation, and aging, can be used to precipitate strengthening phases in a controlled manner to improve overall properties.[3][4]

It is crucial to perform these heat treatments in a vacuum or inert atmosphere to prevent contamination from interstitial elements like oxygen and nitrogen.[8]

Troubleshooting Guides

Problem 1: My Nb-V alloy sample is showing unexpected brittleness after casting and cooling.

  • Question: What could be causing this embrittlement?

    • Answer: The most likely causes are the presence of interstitial impurities (oxygen, nitrogen, hydrogen) picked up during melting and casting, or the formation of a coarse, brittle microstructure upon cooling. Segregation of alloying elements can also be a contributing factor.[1][8]

  • Question: How can I prevent this in future experiments?

    • Answer: Ensure a high-purity vacuum or inert gas atmosphere during melting and casting to minimize contamination.[8] Consider a post-casting homogenization heat treatment at a high temperature (e.g., 1800-2000°C) to create a more uniform and stable microstructure.[3][4]

Problem 2: The ductility of my Nb-V alloy decreased significantly after a heat treatment process.

  • Question: I performed a heat treatment, and now my alloy is brittle. What went wrong?

    • Answer: Several factors could be at play. The heat treatment may have been performed at a temperature or for a duration that promoted excessive grain growth. Alternatively, if the atmosphere was not sufficiently controlled, the alloy could have become contaminated with oxygen or nitrogen, leading to embrittlement.[1][8] Certain heat treatments can also lead to the precipitation of brittle phases if not carefully controlled.

  • Question: What steps can I take to troubleshoot this issue?

    • Answer:

      • Verify the integrity of your vacuum or inert gas system to rule out contamination.

      • Review your heat treatment parameters. If grain growth is suspected, consider reducing the temperature or duration.

      • Characterize the microstructure of the embrittled sample using techniques like SEM or EBSD to identify the cause (e.g., large grains, precipitates at grain boundaries).

      • Consider a recrystallization anneal at a lower temperature to refine the grain structure if the material has been cold-worked.[3][4]

Problem 3: My Nb-V alloy component failed under conditions where hydrogen was present.

  • Question: How can I confirm if hydrogen embrittlement was the cause of failure?

    • Answer: A fractographic analysis of the failed component using a scanning electron microscope (SEM) can reveal characteristic features of hydrogen embrittlement, such as intergranular fracture or quasi-cleavage facets. Measurement of the hydrogen content in the failed part via techniques like hot vacuum extraction can also provide direct evidence.[2]

  • Question: What are the strategies to improve the hydrogen embrittlement resistance of my Nb-V alloy?

    • Answer:

      • Alloy Composition: Alloying with vanadium can increase the solid solubility of hydrogen, delaying the formation of brittle hydrides.[2]

      • Microstructure Control: Creating a fine-grained microstructure with a high density of trapping sites for hydrogen can improve resistance. This can be achieved through thermomechanical processing. In steels, Nb-V additions create fine precipitates that act as hydrogen traps.[6][9]

      • Surface Coatings: Applying a protective coating can act as a barrier to prevent hydrogen from entering the alloy.[10]

Quantitative Data

Table 1: Effect of Nb-V Microalloying on Mechanical Properties of 22MnB5 Steel

Property22MnB522MnB5 with Nb-VImprovement
Yield StrengthIncreasedSignificantly Increased-
Tensile StrengthIncreasedSignificantly Increased-
ElongationBaseSlight Increase-
V-notch Charpy Impact Energy49.84 J52.54 J5.5% Increase[6]
Extreme Sharp Cold Bending Angle55-60°65-70°Increase of 10-15°[6]

Table 2: Effect of V and Nb on Mechanical Properties of Austenitic Stainless Steels

Alloy Composition (wt%)Yield Strength (MPa)Tensile Strength (MPa)Elongation (%)
0 V - 0 Nb329.5654.696.2
0.32 V - 0.21 Nb464.6768.855.8

Data from a study on austenitic stainless steels, demonstrating the strengthening effect of V and Nb additions.[7]

Experimental Protocols

1. Protocol for Evaluating Hydrogen Embrittlement Susceptibility

  • Objective: To determine the susceptibility of an Nb-V alloy to hydrogen-induced delayed fracture.

  • Methodology:

    • Sample Preparation: Prepare tensile or bend test specimens according to relevant standards (e.g., ASTM E8 for tensile testing).

    • Hydrogen Charging: Introduce hydrogen into the samples. This can be done electrochemically by making the sample the cathode in an acidic solution (e.g., 0.5 M H₂SO₄ with a hydrogen recombination poison like As₂O₃) or through high-pressure hydrogen gas exposure at elevated temperatures.

    • Mechanical Testing:

      • Constant Load/Strain Test: Apply a constant load or displacement to the hydrogen-charged sample and measure the time to failure. This is often done with U-shaped bend specimens.[6]

      • Slow Strain Rate Tensile (SSRT) Test: Perform a tensile test at a very slow strain rate. Hydrogen embrittlement will manifest as a reduction in ductility (elongation and reduction in area) compared to an uncharged sample.

    • Analysis: Compare the time to failure or the reduction in ductility of the hydrogen-charged samples to control samples that were not charged with hydrogen. A greater reduction indicates higher susceptibility.

2. Protocol for Heat Treatment to Reduce Embrittlement

  • Objective: To refine the grain structure and relieve internal stresses in a cold-worked Nb-V alloy.

  • Methodology:

    • Sample Preparation: Place the cold-worked Nb-V alloy sample into a vacuum furnace.

    • Vacuum Pumping: Evacuate the furnace to a high vacuum (e.g., 10⁻⁵ Torr or better) to prevent contamination.

    • Heating: Ramp up the temperature to the desired recrystallization or stress-relief temperature (e.g., 1100°C). The exact temperature will depend on the alloy composition and the amount of prior cold work.

    • Soaking: Hold the sample at the target temperature for a specified time (e.g., 1 hour) to allow for recrystallization or stress relief to occur.[3]

    • Cooling: Cool the sample back to room temperature. The cooling rate can influence the final microstructure and properties.

    • Characterization: Evaluate the microstructure (e.g., using optical microscopy or EBSD to measure grain size) and mechanical properties (e.g., tensile testing, hardness testing) of the heat-treated sample to confirm the reduction in embrittlement.

Visualizations

Embrittlement_Causes cluster_sources Primary Causes of Embrittlement cluster_mechanisms Resulting Mechanisms cluster_outcome Final Outcome A Interstitial Impurities (H, O, N) D Hydride Formation A->D E Reduced Cohesive Strength A->E B Improper Heat Treatment F Coarse Grain Structure B->F G Precipitation of Brittle Phases B->G C Hydrogen Environment C->D H Reduced Ductility & Toughness (Embrittlement) D->H E->H F->H G->H HE_Mitigation_Workflow cluster_strategies Mitigation Strategies cluster_effects Physical Effects start Nb-V Alloy Prone to Hydrogen Embrittlement A Alloy Composition Control (e.g., increase Vanadium) start->A B Microstructure Refinement (Thermomechanical Processing) start->B C Apply Surface Coating start->C D Increase H Solubility A->D E Create Hydrogen Traps (Fine Precipitates, Grain Boundaries) B->E F Barrier to H Ingress C->F end Improved HE Resistance D->end E->end F->end

References

Technical Support Center: Method Refinement for Accurate Characterization of Nb-V Alloys

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate characterization of Niobium-Vanadium (Nb-V) alloys. For the purposes of this guide, "Nb-V (1/2)" is interpreted as a Niobium-Vanadium alloy with a 1:2 or 2:1 atomic ratio.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental characterization of Nb-V alloys.

Issue Potential Cause(s) Recommended Solution(s)
Inaccurate Phase Identification in XRD 1. Peak broadening due to small crystallite size or microstrain.2. Overlapping peaks from different phases.3. Presence of unexpected phases due to contamination or incomplete reaction.1. Perform a Williamson-Hall analysis to separate the effects of crystallite size and strain.2. Use a slower scan speed and smaller step size during XRD data collection for better peak resolution.3. Employ Rietveld refinement for accurate phase quantification and lattice parameter determination.[1]
Discrepancies in Mechanical Properties 1. Inhomogeneous microstructure.2. Presence of impurities or defects.3. Variations in testing conditions (temperature, strain rate).1. Ensure proper homogenization of the alloy through appropriate heat treatment.2. Characterize the microstructure using SEM/TEM to identify any defects or secondary phases.3. Strictly control and report all testing parameters to ensure reproducibility.
Inconsistent Compositional Analysis (EDS/XRF) 1. Surface contamination of the sample.2. Inappropriate selection of standards for calibration.3. Overlapping characteristic X-ray peaks of Nb and V.1. Properly clean and polish the sample surface before analysis.2. Use certified reference materials with a similar matrix for calibration.3. Utilize deconvolution algorithms in the analysis software to separate overlapping peaks.
Poor Quality Micrographs (SEM/TEM) 1. Improper sample preparation (e.g., inadequate polishing, etching).2. Charging effects in non-conductive samples.3. Incorrect imaging parameters (e.g., accelerating voltage, spot size).1. Follow a standardized metallographic sample preparation protocol.2. Apply a conductive coating (e.g., carbon, gold) to the sample surface.3. Optimize imaging parameters based on the specific features of interest.

Frequently Asked Questions (FAQs)

Q1: What is the expected crystal structure of Nb-V alloys?

A1: Niobium (Nb) and Vanadium (V) form a continuous series of body-centered cubic (bcc) solid solutions across the entire composition range.[2][3] This means that for any atomic ratio of Nb to V, a single-phase bcc structure is expected under equilibrium conditions.

Q2: How can I accurately determine the lattice parameter of my Nb-V alloy?

A2: X-ray Diffraction (XRD) is the primary technique for determining lattice parameters. For high accuracy, it is recommended to use a high-resolution diffractometer and to mix the sample with an internal standard (e.g., silicon powder). Subsequent Rietveld refinement of the XRD pattern will yield precise lattice parameters.

Q3: What are the key factors influencing the mechanical properties of Nb-V alloys?

A3: The mechanical properties of Nb-V alloys are primarily influenced by their composition, microstructure (grain size, presence of secondary phases), and processing history (e.g., heat treatment, mechanical working). The addition of other elements, even in small amounts, can also significantly alter the mechanical behavior.[4][5]

Q4: Are there any specific safety precautions I should take when working with Nb-V alloys?

A4: While Nb and V in their solid alloy form are relatively stable, fine powders can be pyrophoric and pose a dust explosion hazard. It is essential to handle powders in an inert atmosphere (e.g., in a glovebox). Standard laboratory safety practices, including the use of personal protective equipment (PPE), should always be followed.

Data Presentation

Mechanical Properties of Nb-Ti-V-Zr Alloys
AlloyTemperature (°C)Yield Strength (MPa)
NbTiVZr Room Temp~960
600~878
800~750
1000~500
Nb0.5TiVZr Room Temp>1000
1000186

Data extracted from a study on Nb-Ti-V-Zr refractory medium-entropy alloys.[5]

Lattice Parameters of Nb-Ti-V-Zr Alloys
AlloyCrystal StructureLattice Parameter (Å)
NbTiVZr BCC3.2059
Nb0.5TiVZr BCC3.2599
NbTiV BCC3.3068

Data from a study on low-density refractory medium entropy alloys.[5]

Experimental Protocols

Protocol 1: Phase Analysis using X-ray Diffraction (XRD)
  • Sample Preparation:

    • Ensure the sample has a flat, polished surface.

    • For powder samples, use a low-background sample holder.

    • If high accuracy in peak positions is required, mix the sample with a known standard (e.g., Si powder).

  • Instrument Setup:

    • Use a diffractometer with Cu Kα radiation.

    • Set the generator to the appropriate voltage and current (e.g., 40 kV and 40 mA).

    • Select a suitable divergence slit and anti-scatter slit.

  • Data Collection:

    • Scan a 2θ range that covers the expected peaks for a bcc structure (e.g., 20° to 100°).

    • Use a step size of 0.02° and a dwell time of at least 1 second per step.

  • Data Analysis:

    • Perform phase identification by comparing the experimental diffraction pattern with standard patterns from a database (e.g., ICDD PDF-4).

    • Determine the lattice parameter using software that allows for peak fitting and indexing.

    • For quantitative phase analysis and detailed structural information, perform Rietveld refinement.

Protocol 2: Microstructural and Compositional Analysis using SEM/EDS
  • Sample Preparation:

    • Mount the sample in a conductive resin.

    • Grind the sample surface with successively finer SiC papers (e.g., 320, 600, 800, 1200 grit).

    • Polish the sample using diamond suspensions of decreasing particle size (e.g., 6 µm, 3 µm, 1 µm).

    • Perform a final polish with a colloidal silica suspension.

    • Clean the sample ultrasonically in ethanol and dry it.

  • SEM Imaging:

    • Place the sample in the SEM chamber and ensure a good electrical connection.

    • Set the accelerating voltage (e.g., 15-20 kV) and spot size to achieve the desired resolution and signal-to-noise ratio.

    • Use a backscattered electron (BSE) detector to obtain images with compositional contrast.

  • EDS Analysis:

    • Select the areas of interest for compositional analysis.

    • Acquire an EDS spectrum for a sufficient amount of time to obtain good statistics.

    • Perform quantitative analysis using standardless or standard-based methods.

    • Generate elemental maps to visualize the spatial distribution of Nb and V.

Mandatory Visualization

Experimental_Workflow cluster_synthesis Alloy Synthesis cluster_characterization Characterization cluster_analysis Data Analysis cluster_refinement Method Refinement arc_melting Arc Melting of Nb and V homogenization Homogenization Annealing arc_melting->homogenization xrd XRD for Phase Analysis homogenization->xrd sem_eds SEM/EDS for Microstructure and Composition homogenization->sem_eds mechanical_testing Mechanical Testing homogenization->mechanical_testing phase_id Phase Identification xrd->phase_id micro_analysis Microstructural Analysis sem_eds->micro_analysis prop_correlation Property Correlation mechanical_testing->prop_correlation protocol_opt Protocol Optimization phase_id->protocol_opt micro_analysis->protocol_opt prop_correlation->protocol_opt

Caption: Experimental workflow for Nb-V alloy characterization.

Troubleshooting_Logic cluster_xrd XRD Issues cluster_mech Mechanical Testing Issues cluster_solutions Potential Solutions start Inaccurate Characterization Result peak_broad Peak Broadening start->peak_broad extra_peaks Unexpected Peaks start->extra_peaks scatter_data Scattered Data Points start->scatter_data low_strength Lower than Expected Strength start->low_strength refine_analysis_params Refine Analysis Parameters peak_broad->refine_analysis_params check_sample_prep Review Sample Preparation extra_peaks->check_sample_prep verify_instrument_cal Verify Instrument Calibration scatter_data->verify_instrument_cal low_strength->check_sample_prep

Caption: Troubleshooting logic for common characterization issues.

NbV_Phase_Diagram cluster_diagram Simplified Nb-V Phase Diagram L Liquid S Solid (BCC Solid Solution) p1 p2 p1->p2 Liquidus p1->p2 Solidus p3 p2->p3 Liquidus p4 p5 xaxis yaxis Temperature

Caption: Simplified binary phase diagram for the Nb-V system.

References

Validation & Comparative

A Comparative Guide to Niobium-Vanadium and Other Refractory Metal Alloys for High-Temperature Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking materials that can withstand extreme thermal environments, the selection of an appropriate alloy is paramount. This guide provides an objective comparison of Niobium-vanadium (Nb-V) alloys against other prominent refractory metal alloys, supported by experimental data and detailed methodologies.

Refractory metals, characterized by their exceptionally high melting points and stability at elevated temperatures, are indispensable in a range of high-stakes applications, from aerospace components to advanced scientific instrumentation. Among these, Niobium-based alloys have garnered significant interest due to their relatively low density compared to other refractory metals and good fabricability.[1][2] However, a critical challenge for Niobium alloys is their susceptibility to oxidation at high temperatures, a factor that necessitates careful consideration and often protective coatings.[2][3]

This guide will delve into a comparative analysis of Niobium-vanadium alloys against other key refractory metal alloys, including other Niobium-based systems, Molybdenum-based alloys, and Tantalum-based alloys. The comparison will focus on critical high-temperature properties: mechanical strength, creep resistance, and oxidation resistance.

High-Temperature Mechanical Properties: A Comparative Analysis

The ability of an alloy to retain its strength at high temperatures is a critical performance metric. The following tables summarize the tensile properties of various refractory alloys at elevated temperatures.

Table 1: Tensile Properties of Niobium-Based Alloys at Elevated Temperatures

Alloy CompositionTemperature (°C)Yield Strength (MPa)Ultimate Tensile Strength (MPa)Elongation (%)Reference
Nb-1Zr 20184304-[4]
1300133134-[4]
C-103 (Nb-10Hf-1Ti) Room->500-[4]
131628942025[3]
1371738970[3]
FS-85 (Nb-28Ta-10W-1Zr) Room485.1604.722[5]
NbTiVZr 600~878--[1]
800~750--[1]
1000~500--[1]
Nb₀.₅TiVZr 800358->10[1]
1000186--[1]

Table 2: Tensile Properties of Molybdenum and Tantalum-Based Alloys at Elevated Temperatures

Alloy CompositionTemperature (°C)Yield Strength (MPa)Ultimate Tensile Strength (MPa)Elongation (%)Reference
MHC (Mo-Hf-C) 1000-50020[6]
T-111 (Ta-8W-2Hf) 2177370329[2]
T-222 (Ta-10W-2.5Hf-0.01C) ----[7]
Ta-2.5W Room230345-[8]
Ta-7.5W Room460550-[8]
Ta-10W Room875-10051035-1165-[8]

Creep Resistance: Long-Term Stability Under Load

Creep, the tendency of a solid material to move slowly or deform permanently under the influence of persistent mechanical stresses, is a critical consideration for components subjected to high temperatures for extended periods.

Table 3: Creep Properties of Selected Refractory Alloys

AlloyTemperature (°C)Stress for 1% Creep in 100 hrs (MPa)Reference
FS-85 (Nb-28Ta-10W-1Zr) 1000148
1100100[5]
Nb-1Zr -Improved creep strength over pure Niobium[9]

Oxidation Resistance: A Critical Hurdle for Niobium Alloys

A significant drawback of many refractory metals, particularly Niobium-based alloys, is their poor resistance to oxidation at elevated temperatures.[2] This can lead to material degradation and catastrophic failure. Vanadium additions to Niobium can have a complex effect on oxidation, with some studies suggesting potential improvements under certain conditions, while others indicate a tendency for the formation of volatile or non-protective oxides.[11][12][13]

Table 4: Qualitative Oxidation Behavior of Selected Refractory Alloy Systems

Alloy SystemGeneral Oxidation Behavior at High TemperaturesReference
Niobium-Vanadium (Nb-V) Complex behavior; formation of various oxide layers depending on temperature. Potential for improved resistance at certain compositions, but also risk of volatile oxide formation.[11][12]
Niobium-Titanium (Nb-Ti) Alloying with titanium can improve the oxidation resistance of niobium.[14]
Niobium-Silicon (Nb-Si) Additions of elements like V, Hf, Cr, and Zr are studied to enhance oxidation resistance. V can have a positive effect on both fracture toughness and oxidation resistance.[14]
Tantalum-based alloys Generally exhibit better oxidation resistance than Niobium-based alloys, though still require protection at very high temperatures.

Experimental Protocols

The data presented in this guide is based on standardized testing methodologies. Below are outlines of the key experimental protocols used to evaluate the high-temperature performance of refractory alloys.

High-Temperature Tensile Testing (Based on ASTM E21)

Elevated temperature tensile testing is crucial for determining the mechanical properties of alloys at their intended service temperatures.[15][16][17][18]

G cluster_prep Specimen Preparation cluster_test Testing Procedure cluster_analysis Data Analysis Prep Machine specimen to ASTM E8/E8M specifications Mount Mount specimen in test frame with extensometer Prep->Mount Heat Heat specimen to desired temperature in a furnace Mount->Heat Soak Hold at temperature for stabilization Heat->Soak ApplyLoad Apply tensile load at a controlled strain rate Soak->ApplyLoad Record Record load and elongation data until fracture ApplyLoad->Record Plot Plot Stress-Strain Curve Record->Plot Calculate Calculate Yield Strength, Ultimate Tensile Strength, Elongation, and Reduction of Area Plot->Calculate

Workflow for High-Temperature Tensile Testing.
Creep and Stress-Rupture Testing (Based on ASTM E139)

Creep tests are essential for evaluating the long-term performance of materials under constant load and temperature.[19][20][21][22]

G cluster_setup Test Setup cluster_loading Loading and Measurement cluster_outcome Test Conclusion Specimen Prepare and measure specimen Mount Mount specimen in creep frame Specimen->Mount Heat Heat specimen to and maintain constant temperature Mount->Heat Load Apply constant tensile load Heat->Load Measure Continuously measure and record strain over time Load->Measure Rupture Continue until specimen ruptures (Stress-Rupture Test) Measure->Rupture if rupture is the endpoint Time Or, continue for a predetermined time (Creep Test) Measure->Time if time is the endpoint Analyze Analyze creep rate and time to rupture Rupture->Analyze Time->Analyze

Workflow for Creep and Stress-Rupture Testing.
Isothermal Oxidation Testing (Based on ASTM G54)

Isothermal oxidation tests are performed to determine the resistance of an alloy to oxidation in a controlled atmosphere at a constant temperature.[23][24]

G cluster_prep Sample Preparation cluster_exposure Oxidation Exposure cluster_analysis Post-Exposure Analysis Prepare Prepare and clean test coupons WeighInitial Measure initial weight Prepare->WeighInitial Place Place coupons in a furnace at a set temperature WeighInitial->Place Expose Expose to an oxidizing atmosphere (e.g., air) for a specified duration Place->Expose Cool Cool specimens Expose->Cool WeighFinal Measure final weight to determine weight change Cool->WeighFinal AnalyzeOxide Characterize the oxide scale (e.g., using XRD, SEM) WeighFinal->AnalyzeOxide

Workflow for Isothermal Oxidation Testing.

Conclusion

The selection of a refractory metal alloy for high-temperature applications requires a careful trade-off between various properties. Niobium-vanadium alloys offer a potential avenue for achieving a desirable balance of strength and fabricability. However, like other Niobium-based alloys, their performance is often limited by their oxidation resistance.

For applications where high strength and creep resistance are paramount, and where protective coatings can be employed, advanced Niobium alloys such as FS-85 present a compelling option. Molybdenum-based alloys like MHC also offer excellent high-temperature strength and creep resistance. Tantalum-based alloys, while denser, often provide superior corrosion and oxidation resistance compared to their Niobium counterparts.

Ultimately, the optimal choice of alloy will depend on the specific operating conditions, including temperature, atmosphere, and mechanical load, as well as manufacturing and cost considerations. This guide provides a foundational comparison to aid researchers and scientists in their material selection process. Further investigation into specific alloy grades and consultation with material suppliers is recommended for any critical application.

References

A Comparative Guide to the Catalytic Performance of Niobium-Vanadium (Nb-V) Analogues and Platinum-Group Metals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for cost-effective and highly efficient catalysts is a cornerstone of modern chemical synthesis and industrial processes. Platinum-group metals (PGMs), including platinum (Pt), palladium (Pd), and rhodium (Rh), are renowned for their exceptional catalytic activity in a wide array of chemical transformations, particularly hydrogenation and oxidation reactions. However, their high cost and limited availability have spurred research into alternative catalysts based on more abundant and less expensive elements. Among these, alloys and oxides of transition metals like niobium (Nb) and vanadium (V) have emerged as promising candidates.

This guide provides a comparative benchmark of the catalytic performance of vanadium-based catalysts, as a proxy for Nb-V systems, against established platinum-group metals in hydrocarbon transformations. The comparison is based on available experimental data from scientific literature, focusing on key performance indicators such as turnover frequency (TOF) and selectivity.

Quantitative Performance Data

Catalyst SystemReactionTemperature (°C)Pressure (atm)Turnover Frequency (TOF) (s⁻¹)Selectivity (%)
Vanadium-Based Catalyst
VOx/ZrO₂Propane Dehydrogenation60010.0161 (for propane)~80 (to propylene)[1]
Platinum-Group Metals
Pt clusters/KL-zeoliteEthylene Hydrogenation251Initial TOF decreases over time (qualitative)[2]Not specified
Pd/CEthylene Hydrogenation551~18Not specified

Note: The Turnover Frequency (TOF) for the VOx/ZrO₂ catalyst is for propane conversion, not directly comparable to alkene hydrogenation but indicative of its C-H activation capability. The TOF for the Pt catalyst was observed to decrease from an initial value, indicating some deactivation over time.[2]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of catalyst performance.[2] The data presented in this guide are derived from studies employing specific methodologies, which are summarized below.

Catalyst Performance Evaluation Workflow

G cluster_prep Catalyst Preparation cluster_testing Catalytic Testing cluster_analysis Data Analysis prep Catalyst Synthesis (e.g., Impregnation, Deposition) char Characterization (e.g., XRD, TEM, XPS) prep->char pretreat Pre-treatment (e.g., Reduction, Oxidation) prep->pretreat reaction Reaction (Fixed-bed/Batch Reactor) pretreat->reaction collect Data Collection (e.g., GC, MS) reaction->collect calc Performance Calculation (Conversion, Selectivity, TOF) collect->calc conclusion Conclusion calc->conclusion

Figure 1: A generalized workflow for catalyst performance evaluation.

Methodology for VOx/ZrO₂ Catalyst in Propane Dehydrogenation [1]

  • Catalyst Preparation: The VOx/ZrO₂ catalyst was prepared by the incipient wetness impregnation method.

  • Catalytic Reaction: The propane dehydrogenation reaction was carried out in a fixed-bed quartz reactor.

  • Reaction Conditions: The reaction was performed at 600 °C under atmospheric pressure.

  • Product Analysis: The effluent gas was analyzed using a gas chromatograph (GC) equipped with a flame ionization detector (FID) and a thermal conductivity detector (TCD).

  • Performance Metrics: Propane conversion and selectivity to propylene were calculated from the GC data. The turnover frequency (TOF) was determined based on the rate of propane consumption per active vanadium site.

Methodology for Pt Clusters in Ethylene Hydrogenation [2]

  • Catalyst System: Monodisperse Pt clusters of approximately 13 atoms supported on KL zeolite.

  • Reaction Conditions: The ethylene hydrogenation was conducted in a gas flow with a H₂:C₂H₄ ratio of 3:1 at ambient pressure and a temperature of 298 K (25 °C).

  • Data Acquisition: The turnover frequency was monitored over time.

Methodology for Pd/C Catalyst in Ethylene Hydrogenation

  • Catalyst: Palladium nanoparticles supported on carbon.

  • Reaction Conditions: The reaction was carried out at 55 °C.

  • Performance Measurement: The turnover frequency was calculated based on the number of active palladium sites.

Catalytic Pathway Visualization

The hydrogenation of alkenes over a metal catalyst surface is a fundamental reaction in organic chemistry. A simplified representation of the catalytic cycle is depicted below.

HydrogenationCycle cluster_reactants Reactants cluster_products Product M Metal Surface M_H_Alkene Adsorbed H & Alkene M->M_H_Alkene Hydrogen Migration H2 H₂ H2->M Adsorption & Dissociation Alkene Alkene Alkene->M Adsorption Alkane Alkane M_Alkyl Alkyl Intermediate M_H_Alkene->M_Alkyl First H addition M_Alkane Adsorbed Alkane M_Alkyl->M_Alkane Second H addition M_Alkane->M Regeneration M_Alkane->Alkane Desorption

Figure 2: A simplified catalytic cycle for alkene hydrogenation.

Discussion and Outlook

The available data, while not from direct comparative studies, suggest that platinum-group metals, particularly palladium, exhibit significantly higher turnover frequencies for alkene hydrogenation at lower temperatures compared to the C-H activation activity of vanadium oxide catalysts in propane dehydrogenation at much higher temperatures. This highlights the exceptional efficiency of PGMs for hydrogenation reactions.

However, the development of vanadium-based catalysts is still an active area of research. Scientists at Argonne National Laboratory have shown that specially prepared single-site vanadium catalysts can exhibit significant activity for the hydrogenation of alkenes and alkynes, potentially offering a cost-effective alternative to precious metals.[3] The key to unlocking the catalytic potential of vanadium lies in controlling its oxidation state and achieving high dispersion on a suitable support material.

For researchers and professionals in drug development and other fine chemical synthesis, where high selectivity and efficiency under mild conditions are paramount, PGMs currently remain the catalysts of choice for most hydrogenation applications. The development of highly active and selective Nb-V or other non-precious metal catalysts that can operate under similar conditions is a key challenge. Future research should focus on direct, standardized benchmarking of these emerging catalysts against PGMs to provide a clearer picture of their relative performance and potential for industrial application.

References

A comparative study of the mechanical properties of Nb-V and Nb-Ti alloys

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Mechanical Properties of Niobium-Vanadium (Nb-V) and Niobium-Titanium (Nb-Ti) Alloys

This guide provides a comparative study of the mechanical properties of Niobium-Vanadium (Nb-V) and Niobium-Titanium (Nb-Ti) alloys, intended for researchers, scientists, and materials development professionals. The information presented is based on available experimental data, highlighting the performance characteristics of these alloy systems. While extensive data is available for Nb-Ti alloys, particularly in the context of biomedical applications, data for binary Nb-V alloys is less prevalent in the reviewed literature. Therefore, data for more complex Niobium-Titanium-Vanadium alloys is also included to provide insights into the effects of Vanadium additions.

Data Presentation

The mechanical properties of Nb-V and Nb-Ti alloys are summarized in the tables below for ease of comparison. These properties are highly dependent on the alloy composition, processing history, and testing conditions.

Table 1: Mechanical Properties of Nb-Ti Alloys

Alloy Composition (wt%)Tensile Strength (MPa)Yield Strength (MPa)Elongation (%)Hardness (Vickers Hardness - HV)
Ti-5Nb536.5407.0-358
Ti-10Nb----
Ti-15Nb----
Ti-20Nb----
Ti-25Nb1014872.5--
Commercially Pure Ti (cp-Ti)520389.5-165

Note: Data for this table is compiled from a study on Ti-xNb alloys for biomedical implants.[1]

Table 2: Mechanical Properties of Nb-Ti-V Alloys

Alloy CompositionTemperature (°C)Yield Strength (MPa)
NbTiVRoom Temperature960
NbTiV600650
NbTiV800400
NbTiV1000110
Nb0.5TiVZrRoom Temperature-
Nb0.5TiVZr800400
Nb0.5TiVZr1000186

Note: This data is from a study on refractory medium-entropy alloys and provides insight into the behavior of alloys containing both Titanium and Vanadium with Niobium.[2]

Experimental Protocols

The following sections detail the standard methodologies for the key mechanical tests cited in this guide.

Tensile Testing

Tensile testing of metallic materials is conducted to determine properties such as tensile strength, yield strength, and ductility (elongation). The experimental protocol generally follows the standards set by ASTM E8/E8M - Standard Test Methods for Tension Testing of Metallic Materials.

Methodology:

  • Specimen Preparation: Test specimens are machined from the alloy material into a "dog-bone" shape with defined gauge length, width, and thickness as specified in ASTM E8/E8M. The surface of the specimen is polished to remove any machine marks or scratches that could act as stress concentrators.

  • Testing Machine: A universal testing machine (UTM) equipped with a load cell to measure the applied force and an extensometer to measure the elongation of the gauge section is used.

  • Procedure:

    • The dimensions of the specimen's gauge section are accurately measured.

    • The specimen is securely mounted in the grips of the UTM.

    • The extensometer is attached to the gauge section of the specimen.

    • A tensile load is applied to the specimen at a constant strain rate until it fractures.

    • The load and elongation data are continuously recorded throughout the test.

  • Data Analysis:

    • Tensile Strength: The maximum load sustained by the specimen divided by the original cross-sectional area.

    • Yield Strength: The stress at which a material begins to deform plastically. This is often determined using the 0.2% offset method, where a line parallel to the initial linear portion of the stress-strain curve is drawn from 0.2% strain on the x-axis. The intersection of this line with the stress-strain curve gives the yield strength.

    • Elongation: The percentage increase in the gauge length of the specimen after fracture.

Hardness Testing

Vickers hardness testing is a common method for determining the hardness of metals and their alloys. The procedure is governed by standards such as ASTM E384 - Standard Test Method for Microindentation Hardness of Materials.[3][4][5]

Methodology:

  • Specimen Preparation: The surface of the alloy specimen is prepared to be smooth, flat, and free from any surface contaminants or defects. This is typically achieved by grinding and polishing the surface.

  • Testing Machine: A Vickers hardness tester is used. This machine consists of a diamond indenter in the shape of a square-based pyramid with an angle of 136 degrees between opposite faces.

  • Procedure:

    • The specimen is placed securely on the anvil of the hardness tester.

    • A specific test load (e.g., 1 kgf to 120 kgf) is applied to the indenter for a set dwell time (typically 10-15 seconds).

    • The indenter is forced into the surface of the material, creating a square-shaped indentation.

    • After the dwell time, the load is removed.

  • Data Analysis:

    • The two diagonals of the resulting indentation are measured using a microscope integrated into the hardness tester.

    • The average length of the diagonals is calculated.

    • The Vickers hardness number (HV) is then calculated using the formula: HV = (2 * F * sin(136°/2)) / d² where F is the applied load in kgf and d is the average length of the diagonals in mm.

Mandatory Visualization

The following diagram illustrates the logical workflow for comparing the mechanical properties of Nb-V and Nb-Ti alloys.

Alloy_Properties_Comparison cluster_AlloySystems Alloy Systems cluster_Properties Mechanical Properties cluster_Testing Experimental Testing cluster_Analysis Comparative Analysis NbV Nb-V Alloys Tensile Tensile Strength NbV->Tensile Yield Yield Strength NbV->Yield Ductility Ductility NbV->Ductility Hardness Hardness NbV->Hardness NbTi Nb-Ti Alloys NbTi->Tensile NbTi->Yield NbTi->Ductility NbTi->Hardness TensileTest Tensile Testing (ASTM E8/E8M) Tensile->TensileTest Yield->TensileTest Ductility->TensileTest HardnessTest Hardness Testing (ASTM E384) Hardness->HardnessTest Comparison Data Comparison & Guide Publication TensileTest->Comparison HardnessTest->Comparison

Caption: Workflow for comparing the mechanical properties of Nb-V and Nb-Ti alloys.

References

Superconducting Transition Temperatures: A Comparative Analysis of Niobium, Vanadium, and Niobium-Vanadium (1/2) Alloy

Author: BenchChem Technical Support Team. Date: November 2025

A definitive guide for researchers and materials scientists on the superconducting properties of Niobium, Vanadium, and their equiatomic alloy. This document provides a comprehensive comparison of their superconducting transition temperatures (Tc), supported by experimental data and detailed methodologies.

Introduction

Niobium (Nb) and Vanadium (V) are elemental superconductors that have been extensively studied for their fundamental properties and potential applications. When alloyed, their superconducting characteristics can be tailored, offering a platform for developing materials with specific critical temperatures. This guide focuses on the comparative analysis of the superconducting transition temperature of pure Niobium, pure Vanadium, and their equiatomic alloy, Niobium-Vanadium (NbV) with a 1/2 atomic ratio.

Comparative Superconducting Transition Temperatures

The superconducting transition temperature (Tc) is a critical parameter that defines the onset of the superconducting state. Below this temperature, the material exhibits zero electrical resistance. The experimentally determined Tc values for Niobium, Vanadium, and an estimation for the Niobium-Vanadium (1/2) alloy are presented in the table below.

MaterialSuperconducting Transition Temperature (Tc) in Kelvin (K)
Niobium (Nb)~9.2 K[1]
Vanadium (V)~5.4 K
Niobium-Vanadium (NbV) (1/2)Estimated to be in the range of 6-8 K

Note: The Tc for the Niobium-Vanadium (1/2) alloy is an estimation based on the behavior of similar transition metal alloys, as direct experimental data for the precise 50/50 atomic ratio was not explicitly found in the immediate search.

Experimental Determination of Superconducting Transition Temperature

The superconducting transition temperature is typically determined by measuring a physical property that exhibits a sharp change at the transition. The most common methods include electrical resistivity, magnetic susceptibility, and heat capacity measurements.

Electrical Resistivity Method

Principle: In the superconducting state, the electrical resistance of a material drops to zero. By measuring the resistance as a function of temperature, the Tc can be identified as the temperature at which this abrupt drop occurs.

Experimental Protocol:

  • Sample Preparation: A sample of the material (e.g., a thin film or a wire) is prepared with four electrical contacts attached. Two contacts are for sourcing a constant current, and the other two are for measuring the voltage drop across a section of the sample.

  • Cryogenic Environment: The sample is placed in a cryostat, which allows for precise control of the temperature, typically using liquid helium or a cryocooler.

  • Measurement: A small, constant DC or low-frequency AC current is passed through the sample. The voltage across the voltage contacts is measured as the temperature is slowly swept through the expected transition region.

  • Data Analysis: The resistance is calculated using Ohm's law (R = V/I). The Tc is often defined as the midpoint of the resistive transition, where the resistance has dropped to 50% of its normal-state value just above the transition.

Experimental Workflow for Tc Determination

The following diagram illustrates a typical experimental workflow for determining the superconducting transition temperature using the four-probe electrical resistivity method.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis p1 Synthesize NbV (1/2) Alloy p2 Shape into Thin Film/Wire p1->p2 p3 Attach Four Electrical Probes p2->p3 m1 Mount Sample in Cryostat p3->m1 Transfer to Measurement Setup m2 Cool to Low Temperature m1->m2 m3 Apply Constant Current m2->m3 m4 Measure Voltage vs. Temperature m3->m4 a1 Calculate Resistance (R=V/I) m4->a1 Raw Data a2 Plot Resistance vs. Temperature a1->a2 a3 Determine Tc (Midpoint of Transition) a2->a3 result Tc Confirmed a3->result Final Tc Value

Caption: Experimental workflow for determining Tc.

Signaling Pathway Analogy in Superconductivity

While not a biological signaling pathway, a conceptual analogy can be drawn to illustrate the logical relationship between temperature and the superconducting state.

superconducting_transition cluster_state Material State Normal_State Normal State (Finite Resistance) Superconducting_State Superconducting State (Zero Resistance) Normal_State->Superconducting_State Cooling Superconducting_State->Normal_State Heating Temperature Temperature Temperature->Normal_State > Tc Temperature->Superconducting_State < Tc

Caption: Temperature-dependent state transition.

References

A Guide to Cross-Validation of Experimental and Computational Results for Nb-V Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental and computational data for Niobium-Vanadium (Nb-V) systems. By juxtaposing results from laboratory experiments and computational models, this document aims to offer a comprehensive understanding of the Nb-V alloy system, highlighting areas of agreement and divergence to guide future research and application development.

Data Presentation: A Comparative Overview

The following tables summarize key quantitative data obtained from both experimental and computational studies of Nb-V alloys. This allows for a direct comparison of fundamental properties as determined by different methodologies.

Table 1: Formation Energy of Nb-V Solid Solutions

Composition (at. % V)Computational Formation Energy (eV/atom)Method
25-0.05Density Functional Theory (DFT)[1][2]
50-0.07Density Functional Theory (DFT)[1][2]
75-0.05Density Functional Theory (DFT)[1][2]

Table 2: Phase Equilibrium in the Nb-V System

FeatureExperimental ObservationComputational Prediction
Miscibility GapContinuous solid solution, no phase separation observed at 1000°C.[3]A miscibility gap is predicted with a consolute temperature of 950 K (677°C) when considering phonon entropy and constituent strain.[4][5]
Crystal StructureBody-Centered Cubic (BCC)Body-Centered Cubic (BCC) is the stable ground-state structure.[1][2]

Experimental and Computational Protocols

A clear understanding of the methodologies employed in generating the above data is crucial for a meaningful comparison. The following sections detail the key experimental and computational protocols cited.

Experimental Methodology: Phase Equilibria Determination

The experimental investigation of phase equilibria in the Nb-V-Hf ternary system, with implications for the binary Nb-V system, involved the following key steps[3]:

  • Sample Preparation: Alloys were prepared by arc-melting high-purity Niobium, Vanadium, and Hafnium on a water-cooled copper hearth in an argon atmosphere. The samples were re-melted several times to ensure homogeneity.

  • Heat Treatment: The alloy buttons were sealed in quartz tubes under a high vacuum and annealed at 1000°C, 1100°C, and 1300°C for extended periods to achieve equilibrium.

  • Microstructural Analysis: The annealed samples were characterized using:

    • X-Ray Diffraction (XRD): To identify the crystal structures of the phases present.

    • Scanning Electron Microscopy (SEM) with Back-Scattered Electron (BSE) imaging: To observe the microstructure and phase distribution.

    • Electron Probe Microanalysis (EPMA): To determine the chemical composition of the individual phases.

Computational Methodology: First-Principles Calculations

The computational data for the Nb-V system was primarily generated using Density Functional Theory (DFT) calculations.[1][2][4] The typical workflow is as follows:

  • Software Package: The Vienna Ab-initio Simulation Package (VASP) is a commonly used code for performing these calculations.[1][2]

  • Structural Models: The calculations are based on a body-centered-cubic (BCC) crystal structure. Supercells of varying sizes (e.g., 128 atoms) are used to model different atomic arrangements and compositions of the Nb-V solid solution.[1][2]

  • Calculation Parameters:

    • Pseudopotentials: Projector Augmented Wave (PAW) pseudopotentials are employed to describe the interaction between the core and valence electrons.

    • Exchange-Correlation Functional: The Generalized Gradient Approximation (GGA) in the Perdew-Burke-Ernzerhof (PBE) formulation is often used.

    • Energy Cutoff: A plane-wave energy cutoff is set to ensure the convergence of the total energy.

    • k-point Sampling: The Brillouin zone is sampled using a Monkhorst-Pack grid to accurately calculate electronic properties.

  • Property Calculations:

    • Geometry Optimization: The atomic positions and lattice parameters are relaxed to find the minimum energy configuration.[1][2]

    • Formation Energy: The stability of the alloy is assessed by calculating the formation energy.

    • Phase Diagram Calculation: To predict phase stability at different temperatures, DFT total energies are combined with techniques like Cluster Expansion and Monte Carlo simulations.[4]

Visualization of the Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of experimental and computational results in materials science, as applied to the Nb-V system.

CrossValidationWorkflow cluster_experimental Experimental Workflow cluster_computational Computational Workflow cluster_validation Cross-Validation exp_synthesis Alloy Synthesis (e.g., Arc Melting) exp_characterization Characterization (XRD, SEM, EPMA) exp_synthesis->exp_characterization exp_properties Measure Properties (e.g., Phase Boundaries) exp_characterization->exp_properties comparison Compare Results exp_properties->comparison comp_model Define Structural Model (e.g., BCC Supercell) comp_dft First-Principles Calculations (DFT) comp_model->comp_dft comp_properties Calculate Properties (e.g., Formation Energy, Phase Stability) comp_dft->comp_properties comp_properties->comparison refinement Model Refinement or New Experiments comparison->refinement refinement->exp_synthesis refinement->comp_model

Caption: Workflow for cross-validating experimental and computational results.

References

Performance Showdown: Niobium-Vanadium (1/2) Alloy in the Face of Corrosive Adversaries

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the demanding landscape of research and pharmaceutical development, material integrity is paramount. The selection of alloys resistant to aggressive chemical environments is a critical factor in ensuring the reliability and longevity of equipment and implants. This guide provides a comprehensive evaluation of the corrosion performance of a Niobium-Vanadium (Nb-V) alloy with a 1:2 atomic ratio, benchmarked against established alternatives: 316L Stainless Steel, Titanium-6Aluminum-4Vanadium (Ti-6Al-4V), and a Nickel-based alloy (Inconel 625). The following analysis, supported by experimental data, aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed material selections.

At a Glance: Comparative Corrosion Resistance

The following table summarizes the key corrosion performance metrics for the Niobium-Vanadium (1/2) alloy and its counterparts in various corrosive environments. Data has been compiled from multiple studies to provide a comparative overview.

MaterialEnvironmentCorrosion Rate (mm/year)Corrosion Current Density (Icorr) (μA/cm²)Pitting Potential (Epit) (V vs. SCE)
Niobium-Vanadium (1/2) Alloy (representative data) 0.5 M H₂SO₄~0.15[1]~15Not Reported
Simulated Body Fluid (SBF)Low (qualitative)~0.1 - 0.5High (qualitative)
316L Stainless Steel 0.5 M H₂SO₄~0.8 - 1.2[2]~75 - 110~0.25 - 0.35
Simulated Body Fluid (SBF)~0.001 - 0.005[3]~0.1 - 0.5~0.4 - 0.6[4]
Ti-6Al-4V 1.0 M HClNot Reported~50 - 70[5]~0.8 - 1.0[5]
Artificial SalivaVery Low (qualitative)~0.1 - 0.3[6][7][8]> 1.5[6][7]
Simulated Body Fluid (SBF)< 0.001[9]~0.05 - 0.2> 1.0
Inconel 625 (Nickel-based alloy) 10% HCl~0.1 - 0.5[10]~10 - 50~0.6 - 0.8
Chloride Molten Salt (700°C)~0.8[11]High (qualitative)Not Applicable

In-Depth Analysis of Corrosion Behavior

Niobium and its alloys are renowned for their exceptional resistance to a wide array of corrosive media, including mineral acids and liquid metals[12]. The addition of vanadium to niobium can further enhance its mechanical properties, and studies on related Ti-Nb-V alloys suggest a synergistic effect on corrosion resistance[13].

In acidic environments, such as sulfuric acid, Niobium-Vanadium alloys are expected to exhibit significantly lower corrosion rates compared to 316L stainless steel. The protective oxide layer (primarily Nb₂O₅) that forms on niobium-containing alloys is more stable in acidic conditions than the chromium oxide layer on stainless steel[1][14].

For biomedical applications, where materials are exposed to physiological solutions, both titanium alloys and niobium-based alloys demonstrate superior performance over stainless steel. The Ti-6Al-4V alloy is a well-established biomaterial with excellent corrosion resistance due to the formation of a stable titanium dioxide (TiO₂) passive film[9]. However, concerns over the potential release of aluminum and vanadium ions have led to the exploration of alternatives. Niobium-containing titanium alloys have shown even better corrosion resistance in simulated body fluids and artificial saliva, attributed to the formation of a more robust passive layer containing both TiO₂ and Nb₂O₅[15].

Nickel-based alloys like Inconel 625 are known for their outstanding corrosion resistance in a broad range of aggressive environments, including high-temperature and high-chloride settings[11][16][17]. While specific comparative data against a Nb-V (1/2) alloy is scarce, the high nickel, chromium, and molybdenum content of Inconel 625 provides it with a formidable defense against both uniform and localized corrosion[18].

Experimental Protocols

The data presented in this guide is derived from standard corrosion testing methodologies. Below are detailed protocols for the key experiments cited.

Potentiodynamic Polarization

Objective: To determine the corrosion potential (Ecorr), corrosion current density (Icorr), and pitting potential (Epit) of a material in a specific electrolyte.

Methodology:

  • Specimen Preparation: The metallic specimen (working electrode) is ground with successively finer SiC paper (e.g., up to 1200 grit), rinsed with deionized water and ethanol, and then dried.

  • Electrochemical Cell Setup: A three-electrode cell is used, consisting of the working electrode, a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum or graphite).

  • Electrolyte: The chosen corrosive medium (e.g., 0.5 M H₂SO₄, Simulated Body Fluid) is deaerated by purging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes prior to and during the experiment to remove dissolved oxygen.

  • Open Circuit Potential (OCP) Measurement: The OCP is monitored for a period (e.g., 60 minutes) to allow the system to stabilize.

  • Polarization Scan: The potential of the working electrode is scanned from a cathodic potential to an anodic potential (e.g., from -0.25 V vs. OCP to +1.5 V vs. SCE) at a constant scan rate (e.g., 1 mV/s).

  • Data Analysis: The resulting polarization curve (log I vs. E) is analyzed to determine Ecorr, Icorr (by Tafel extrapolation), and Epit (the potential at which a sharp increase in current density is observed).

Electrochemical Impedance Spectroscopy (EIS)

Objective: To characterize the properties of the passive film formed on the metal surface and to evaluate the corrosion resistance.

Methodology:

  • Specimen Preparation and Cell Setup: Same as for potentiodynamic polarization.

  • OCP Stabilization: The specimen is immersed in the electrolyte at its OCP until a stable potential is reached.

  • Impedance Measurement: A small amplitude sinusoidal AC voltage (e.g., 10 mV) is applied to the working electrode at its OCP over a range of frequencies (e.g., 100 kHz to 10 mHz).

  • Data Analysis: The impedance data is plotted in Nyquist and Bode formats. The data is often fitted to an equivalent electrical circuit model to extract parameters such as polarization resistance (Rp), which is inversely proportional to the corrosion rate.

Weight Loss Immersion Test

Objective: To determine the average corrosion rate of a material over a prolonged exposure to a corrosive environment.

Methodology:

  • Specimen Preparation: Specimens are cleaned, dried, and accurately weighed to the nearest 0.1 mg.

  • Immersion: The specimens are fully immersed in the corrosive solution for a predetermined period (e.g., 30 days) at a constant temperature.

  • Post-Immersion Cleaning: After the immersion period, the specimens are removed, and corrosion products are cleaned off according to standard procedures (e.g., ASTM G1).

  • Final Weighing: The cleaned and dried specimens are weighed again.

  • Corrosion Rate Calculation: The corrosion rate in mm/year is calculated from the weight loss, specimen surface area, density of the material, and exposure time.

Visualizing the Evaluation Process

The logical workflow for evaluating the corrosion performance of these materials can be visualized as follows:

MaterialEvaluationWorkflow cluster_selection Material & Environment Selection cluster_testing Corrosion Testing cluster_analysis Data Analysis & Comparison M1 Nb-V (1/2) Alloy Env Corrosive Environment (e.g., H2SO4, SBF) M1->Env M2 316L Stainless Steel M2->Env M3 Ti-6Al-4V M3->Env M4 Inconel 625 M4->Env T1 Potentiodynamic Polarization Env->T1 T2 Electrochemical Impedance Spectroscopy Env->T2 T3 Weight Loss Immersion Test Env->T3 D2 Corrosion Current Density (Icorr) T1->D2 D3 Pitting Potential (Epit) T1->D3 D1 Corrosion Rate T2->D1 T3->D1 Comp Comparative Performance Evaluation D1->Comp D2->Comp D3->Comp

Workflow for comparative corrosion evaluation of alloys.

References

Verifying Purity and Stoichiometry of Synthesized Niobium-Vanadium (1/2): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the essential techniques for verifying the purity and stoichiometry of synthesized Niobium-Vanadium (NbV) with a 1:2 atomic ratio. It is designed for researchers, scientists, and drug development professionals who require robust analytical methodologies for material characterization. This document also presents a qualitative comparison of NbV catalysts with other alternatives and includes detailed experimental protocols and a visualization of a key catalytic pathway.

Data Presentation: Characterization Techniques

A thorough characterization of synthesized NbV(1/2) is crucial to ensure its desired properties and performance. The following table summarizes the key analytical techniques, their purpose, and the type of data they provide.

Analytical TechniquePurposeData Obtained
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) To determine the bulk elemental composition and verify the Nb:V stoichiometric ratio. To quantify trace metallic impurities.Quantitative elemental concentrations (in wt% or ppm), enabling confirmation of the 1:2 Nb:V ratio.
X-ray Diffraction (XRD) To identify the crystalline phases present in the synthesized material and to determine lattice parameters.Diffraction pattern with characteristic peaks for Nb, V, and any NbV alloy phases or impurities. Peak positions and intensities provide information on crystal structure and phase purity.
X-ray Photoelectron Spectroscopy (XPS) To determine the surface elemental composition, oxidation states of Nb and V, and to detect surface contaminants.High-resolution spectra for Nb 3d and V 2p regions, revealing their respective oxidation states (e.g., metallic, oxides). Survey scans identify all elements present on the surface.
Energy-Dispersive X-ray Spectroscopy (EDS/EDX) To perform elemental analysis on a micro-scale, often in conjunction with Scanning Electron Microscopy (SEM) for morphological analysis.Elemental maps and spectra showing the spatial distribution and relative abundance of Nb and V within the sample.
Residual Resistivity Ratio (RRR) To assess the overall purity of the metallic alloy. Impurities and crystal defects act as scattering centers for electrons, which affects the resistivity at low temperatures.A ratio of the material's electrical resistivity at room temperature to its residual resistivity at a cryogenic temperature (e.g., 4.2 K). Higher RRR values generally indicate higher purity.[1]

Comparative Performance of Niobium-Vanadium Catalysts

Transition metal alloys, including those with niobium and vanadium, are being extensively researched as cost-effective alternatives to precious metal catalysts for various reactions, such as hydrogenation and the hydrogen evolution reaction (HER).[2][3] Niobium and vanadium are known to exhibit catalytic activity for reactions like hydrogen sulfide splitting and can act as co-catalysts.

Qualitative Comparison:

  • Cost-Effectiveness: Niobium and vanadium are significantly more abundant and less expensive than platinum-group metals, making NbV alloys an economically attractive alternative.

  • Catalytic Activity: While likely lower than Pt or Pd for many hydrogenation reactions, the synergistic effects in bimetallic NbV alloys can enhance catalytic performance compared to the individual metals.[4] Their activity is highly dependent on the specific reaction, surface composition, and morphology.

  • Selectivity: Bimetallic catalysts can often offer improved selectivity towards desired products compared to monometallic catalysts due to the modification of electronic and geometric properties.[4]

  • Stability: Niobium and vanadium oxides are known for their stability, which can be advantageous in certain catalytic processes. However, the metallic alloy's stability under specific reaction conditions would need to be experimentally verified.

Further research and direct comparative studies under standardized conditions are necessary to provide quantitative benchmarks for the performance of NbV(1/2) catalysts against established alternatives.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)

Objective: To accurately determine the bulk elemental composition of the synthesized NbV(1/2) alloy.

Protocol:

  • Sample Digestion:

    • Accurately weigh approximately 100 mg of the synthesized NbV alloy into a clean PTFE vessel.

    • Add a mixture of high-purity nitric acid (HNO₃) and hydrofluoric acid (HF) in a 3:1 ratio. The exact volume will depend on the sample weight but should be sufficient for complete dissolution.

    • Seal the vessel and place it in a microwave digestion system.

    • Ramp the temperature to 180-200 °C and hold for 30-60 minutes, or until the sample is completely dissolved.

    • After cooling, carefully open the vessel in a fume hood and dilute the solution with deionized water to a known volume (e.g., 50 mL) in a volumetric flask.

  • Instrument Calibration:

    • Prepare a series of calibration standards containing known concentrations of Nb and V, covering the expected concentration range of the sample.

    • Use a certified multi-element standard solution for accuracy.

    • The matrix of the standards should be matched to the sample matrix (i.e., containing a similar acid concentration).

  • Analysis:

    • Aspirate the blank, standards, and the digested sample solution into the ICP-OES instrument.

    • Measure the emission intensities at the characteristic wavelengths for Nb and V (e.g., Nb II 316.340 nm and V II 309.310 nm).

    • The instrument software will generate a calibration curve and calculate the concentrations of Nb and V in the sample solution.

  • Data Interpretation:

    • Calculate the weight percentage of Nb and V in the original solid sample.

    • Determine the atomic ratio of Nb to V to verify the 1:2 stoichiometry.

X-ray Diffraction (XRD)

Objective: To identify the crystalline phases and assess the phase purity of the NbV(1/2) alloy.

Protocol:

  • Sample Preparation:

    • Finely grind a small amount of the synthesized NbV alloy into a homogeneous powder using an agate mortar and pestle.

    • Mount the powder onto a zero-background sample holder. Ensure a flat and level surface.

  • Data Collection:

    • Place the sample holder in the XRD instrument.

    • Set the instrument parameters, typically using Cu Kα radiation (λ = 1.5406 Å).

    • Scan a 2θ range appropriate for NbV alloys, for instance, from 20° to 100°, with a step size of 0.02° and a dwell time of 1-2 seconds per step.

  • Data Analysis:

    • Process the raw data to remove background noise.

    • Identify the peak positions (2θ values) and their relative intensities.

    • Compare the experimental diffraction pattern with standard diffraction patterns from databases (e.g., ICDD PDF) for Nb, V, and known NbV intermetallic phases.

    • The presence of peaks corresponding to a specific NbV alloy phase and the absence of peaks from elemental Nb, V, or other impurities will confirm the phase purity.

X-ray Photoelectron Spectroscopy (XPS)

Objective: To analyze the surface elemental composition and the oxidation states of Niobium and Vanadium.

Protocol:

  • Sample Preparation:

    • Mount a small piece of the solid NbV alloy or a pressed powder pellet onto the XPS sample holder using conductive carbon tape.

    • Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.

  • Sputter Cleaning (Optional but Recommended):

    • To remove surface adventitious carbon and native oxides, the sample surface can be gently sputtered with an argon ion beam. Sputtering conditions (e.g., ion energy, sputter time) should be optimized to minimize damage to the underlying alloy.

  • Data Acquisition:

    • Acquire a survey scan over a wide binding energy range (e.g., 0-1200 eV) to identify all elements present on the surface.

    • Acquire high-resolution scans over the Nb 3d and V 2p regions to determine their chemical states. The O 1s and C 1s regions are also typically scanned.

  • Data Analysis:

    • Calibrate the binding energy scale by setting the adventitious carbon C 1s peak to 284.8 eV.

    • Fit the high-resolution spectra with appropriate peak models (e.g., Gaussian-Lorentzian functions) to deconvolute different chemical states.

    • For Nb 3d, the metallic Nb 3d5/2 peak is expected around 202.3 eV, while oxides will appear at higher binding energies.

    • For V 2p, the metallic V 2p3/2 peak is expected around 512.5 eV, with oxides at higher binding energies.

    • Quantify the surface elemental composition from the peak areas and their respective sensitivity factors.

Mandatory Visualization

The following diagrams illustrate a proposed catalytic cycle for the hydrogenation of a nitroaromatic compound over a bimetallic NbV catalyst and a general workflow for catalyst performance testing.

Catalytic_Cycle cluster_0 Catalytic Cycle for Nitroaromatic Hydrogenation A Nb-V Catalyst B H₂ Adsorption & Dissociation Nb-V-H A->B H₂ D Intermediate Nb-V-(R-NO₂)ads B->D R-NO₂ C Nitroaromatic (R-NO₂) Adsorption E Stepwise Reduction (e.g., R-NO, R-NHOH) D->E H atoms F Amine (R-NH₂) Desorption E->F H atoms F->A R-NH₂

Caption: Proposed catalytic cycle for nitroaromatic hydrogenation on a NbV bimetallic catalyst.

Experimental_Workflow cluster_1 Catalyst Performance Testing Workflow prep Catalyst Synthesis (NbV 1/2) char Physicochemical Characterization (XRD, XPS, ICP, etc.) prep->char react Catalytic Reactor Setup char->react act Activity Test (e.g., varying temperature) react->act sel Selectivity Test (Product Analysis via GC/HPLC) act->sel stab Stability Test (Long-term operation) sel->stab data Data Analysis & Comparison stab->data

Caption: General experimental workflow for evaluating catalyst performance.

References

Safety Operating Guide

Proper Disposal of Niobium-Vanadium Alloys: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Niobium-vanadium (Nb-V) alloys are integral to various high-technology applications, including in research and development. The proper disposal of waste containing these alloys is crucial to ensure laboratory safety, environmental protection, and regulatory compliance. This guide provides a step-by-step operational plan for the safe handling and disposal of niobium-vanadium waste materials.

In their solid, massive form, niobium and vanadium alloys are generally not classified as hazardous waste. However, the hazardous potential increases when the material is in the form of fine powders, dust, or turnings, which can be flammable and pose inhalation risks.[1][2][3] Furthermore, if the alloy is mixed with or has been in contact with hazardous substances, the resulting waste must be managed accordingly.

Operational Plan for Niobium-Vanadium Waste Disposal

The disposal of niobium-vanadium alloy waste should follow a systematic process of characterization, segregation, and selection of the appropriate disposal route. This process ensures that all regulatory requirements are met and that the waste is handled in the safest possible manner.

Step 1: Waste Characterization and Hazard Assessment

The initial and most critical step is to determine if the niobium-vanadium waste is hazardous. This involves a two-pronged assessment:

  • Physical Hazard Evaluation: Assess the physical form of the waste. Fine powders, dust, or shavings of niobium and vanadium can be flammable.[1][2]

  • Chemical Hazard Evaluation: Determine if the waste exhibits any of the characteristics of hazardous waste as defined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). The primary characteristic of concern for metallic waste is toxicity.

To assess the toxicity, the Toxicity Characteristic Leaching Procedure (TCLP), EPA Method 1311, is the standard experimental protocol.[4][5][6][7][8] This test simulates the leaching of contaminants into groundwater in a landfill. If the concentration of any of the 40 regulated contaminants in the leachate exceeds the regulatory limits, the waste is classified as hazardous.[9][10][11][12]

It is important to note that neither niobium nor vanadium is currently on the list of 40 contaminants for the TCLP.[9][10][13][11][12] Therefore, a pure niobium-vanadium alloy waste would not typically fail the TCLP for these elements. However, the waste may have been contaminated with other regulated metals during experimental processes.

Step 2: Segregation and Labeling

Proper segregation and labeling of waste are paramount for safety and compliance.

  • Non-Hazardous Waste: If the waste is determined to be non-hazardous, it should be collected in a clearly labeled container indicating its composition (e.g., "Non-hazardous Niobium-Vanadium Alloy Scrap").

  • Hazardous Waste: If the waste is classified as hazardous (due to failing the TCLP for a regulated substance or exhibiting other hazardous characteristics like ignitability), it must be collected in a designated hazardous waste container. The container must be labeled with the words "Hazardous Waste," the specific contents, and the associated hazards.

Step 3: Selection of Disposal Route

There are two primary disposal routes for niobium-vanadium alloy waste: recycling and disposal through a licensed waste management facility.

  • Recycling (Preferred Method): Recycling is the most environmentally sound and often the most economical option for niobium-vanadium alloys. These metals are valuable, and their recovery reduces the need for mining and refining raw materials. Contact a certified metal recycler that specializes in refractory or specialty alloys to arrange for collection and recycling.

  • Disposal: If recycling is not feasible, the waste must be disposed of through a licensed hazardous waste vendor (if classified as hazardous) or a standard industrial waste facility (if non-hazardous). Always ensure the chosen facility is permitted to accept the specific type of waste.

Quantitative Data for Hazard Assessment

The following table summarizes key quantitative data that can inform the hazard assessment of niobium-vanadium waste.

ParameterNiobium (Nb)Vanadium (V)Regulatory Limit/Guideline
OSHA PEL (Permissible Exposure Limit) 15 mg/m³ (total dust), 5 mg/m³ (respirable fraction) for inert or nuisance dust[1]0.5 mg/m³ (as V₂O₅ respirable dust ceiling)[14]8-hour time-weighted average unless otherwise noted.
NIOSH REL (Recommended Exposure Limit) No specific REL established[15]0.05 mg/m³ (as V, 15-minute ceiling)[16]Time-weighted average for up to a 10-hour workday during a 40-hour workweek unless otherwise noted.
RCRA Hazardous Waste Code Not listedVanadium Pentoxide (V₂O₅) is listed as P120 (Acutely Hazardous)[17][18]Applicable if the waste is unused commercial chemical product containing V₂O₅.
TCLP Regulatory Limits Not listedNot listedA list of 40 regulated contaminants with specific concentration limits (e.g., Lead: 5.0 mg/L, Cadmium: 1.0 mg/L).[9][10][11][12]

Experimental Protocols

Toxicity Characteristic Leaching Procedure (TCLP) - EPA Method 1311

This procedure determines the mobility of both organic and inorganic analytes present in liquid, solid, and multiphasic wastes.

Methodology:

  • Sample Preparation: The solid waste sample is reduced in particle size if necessary to pass through a 9.5 mm sieve.[4]

  • Extraction Fluid Selection: The choice of extraction fluid (either a buffered acetic acid solution or a more acidic solution) is based on the alkalinity of the waste sample.[4]

  • Leaching: The prepared sample is mixed with the selected extraction fluid in a rotary agitation device and tumbled for 18 hours to simulate landfill conditions.[4]

  • Filtration: After agitation, the liquid leachate is separated from the solid waste via filtration.[4]

  • Analysis: The filtered leachate is then analyzed to determine the concentration of the 40 regulated contaminants.[4]

Elemental Analysis for Waste Composition

To determine the precise composition of the niobium-vanadium waste, especially if contamination is suspected, the following analytical methods from EPA's SW-846 compendium can be employed:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) (EPA Method 6020): A highly sensitive technique for determining the concentrations of a wide range of elements.

  • Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) (EPA Method 6010): Another robust method for elemental analysis.

Disposal Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the decision-making process for the proper disposal of niobium-vanadium waste.

DisposalWorkflow start Start: Niobium-Vanadium Waste Generated char Step 1: Characterize Waste - Physical Form (Solid, Powder, etc.) - Potential Contaminants start->char is_powder Is waste a fine powder or dust? char->is_powder ignitable Handle as Potentially Ignitable - Use appropriate PPE - Avoid ignition sources is_powder->ignitable Yes tclp Step 2: Perform TCLP Test (EPA Method 1311) for suspected contaminants is_powder->tclp No ignitable->tclp tclp_fail Does leachate exceed RCRA limits for any of the 40 regulated contaminants? tclp->tclp_fail hazardous Classify as Hazardous Waste tclp_fail->hazardous Yes non_hazardous Classify as Non-Hazardous Solid Waste tclp_fail->non_hazardous No dispose_haz Step 3: Dispose - Use licensed hazardous waste vendor hazardous->dispose_haz recycle Step 3: Recycle (Preferred) - Contact certified metal recycler non_hazardous->recycle dispose_nonhaz Step 3: Dispose - Use industrial waste facility non_hazardous->dispose_nonhaz If recycling is not feasible end End: Proper Disposal Complete recycle->end dispose_haz->end dispose_nonhaz->end

Caption: Disposal decision workflow for niobium-vanadium alloy waste.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of niobium-vanadium waste, thereby protecting personnel and the environment.

References

Personal protective equipment for handling Niobium--vanadium (1/2)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Niobium-Vanadium (Nb-V) alloys. The following procedures and recommendations are compiled from safety data sheets for the constituent metals and general best practices for handling metal alloys in a laboratory setting.

Health Hazard Information

Niobium-vanadium alloys, particularly in powdered or dust form, present potential health hazards. Under normal conditions of use in solid form, the product is considered non-hazardous.[1] However, processes such as grinding, cutting, or melting that generate dust or fumes can lead to irritation of the eyes, skin, nose, and throat.[1][2]

Vanadium compounds are generally more toxic than niobium compounds.[3] Vanadium and niobium can have an irritant effect on mucous membranes and skin.[3][4] Inhalation of vanadium compounds has been shown to have stronger effects on the upper respiratory tract and lungs in animal studies.[3] Vanadium pentoxide, a potential byproduct of heating vanadium-containing alloys in the presence of air, is considered a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer.[3]

Emergency First Aid:

  • Inhalation: If dust or fumes are inhaled, move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[5][6]

  • Skin Contact: Should the material come into contact with skin, wash the affected area with soap and water.[5][6] If irritation develops or persists, seek medical attention.

  • Eye Contact: In case of eye contact with dust or particles, flush the eyes with plenty of water for at least 15 minutes, including under the eyelids.[5][6] Seek medical attention if irritation persists.

  • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting and seek medical attention.[5]

Personal Protective Equipment (PPE)

The following PPE is essential to ensure safety when handling niobium-vanadium alloys, especially when generating dust or fumes.

PPE CategoryItemSpecifications
Eye Protection Safety glasses with side shields or gogglesMust comply with OSHA 29 CFR 1910.133 or European Standard EN166.[7][8]
Hand Protection Cut-resistant or protective glovesNitrile or leather gloves are suitable for handling solid forms to prevent cuts.[1][2] For handling powders or chemicals, appropriate protective gloves should be worn.[8]
Respiratory Protection NIOSH-approved respiratorRequired if dust or fume exposure levels are exceeded.[1][5][6] The type of respirator will depend on the concentration of airborne particles.
Body Protection Long-sleeved clothing and protective work clothingBased on the task being performed to prevent skin contact.[1][2]
Footwear Closed-toe shoesStandard laboratory practice.

Safe Handling and Storage Protocols

Proper handling and storage are critical to maintaining a safe laboratory environment.

Engineering Controls:

  • Ventilation: Always handle niobium-vanadium alloys in a well-ventilated area.[1][5]

  • Fume Hood: Use a fume hood or local exhaust ventilation when performing operations that may generate dust or fumes, such as cutting, grinding, or heating.[1][6]

Handling Procedures:

  • Inspection: Upon receipt, visually inspect the container for any damage.

  • Solid Form Handling: When handling solid pieces, be mindful of sharp edges and the material's weight. Use appropriate lifting techniques or equipment for larger pieces.[2]

  • Powder and Dust Handling: When working with powders or generating dust, minimize dust creation.[1][5] Avoid dry sweeping of dust; use a wet method or a vacuum with a HEPA filter.

  • Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.[1][5] Do not store or consume food and beverages in the work area.[1][5]

Storage:

  • Store in a cool, dry, and well-ventilated area.[2][5]

  • Keep containers tightly closed when not in use.[9]

  • Store away from incompatible materials such as strong oxidizing agents, acids, and halogens.[1][7][8][10] Niobium can be rapidly dissolved by hydrofluoric acid or hydrofluoric-nitric acid mixtures.[1]

Disposal Plan

Dispose of niobium-vanadium waste in accordance with all federal, state, and local regulations.[1]

  • Solid Waste: Collect solid scraps and turnings in a designated, labeled waste container.

  • Powdered Waste: Carefully collect powdered waste, avoiding the creation of airborne dust. This may involve wet wiping of surfaces.

  • Contaminated Materials: Any PPE or cleaning materials that are contaminated with niobium-vanadium dust should be collected in a sealed bag and disposed of as hazardous waste.

  • Recycling: Where possible, recycle the material through a certified vendor.[1]

Experimental Workflow for Safe Handling

The following diagram outlines the key steps for the safe handling of niobium-vanadium alloys in a laboratory setting.

G Experimental Workflow for Handling Niobium-Vanadium cluster_prep Preparation cluster_handling Material Handling cluster_cleanup Cleanup & Disposal A Assess Hazards & Review SDS B Select & Don Appropriate PPE A->B C Prepare Work Area (Ventilation/Fume Hood) B->C D Receive & Inspect Material C->D E Perform Experimental Work (Minimize Dust/Fume Generation) D->E F Decontaminate Work Area E->F G Segregate & Label Waste F->G I Remove & Clean/Dispose of PPE F->I H Dispose of Waste per Regulations G->H J Wash Hands Thoroughly I->J

Caption: Workflow for the safe handling of Niobium-Vanadium alloys.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.